SOD1 (147-153) human
Description
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Properties
Molecular Formula |
C29H52N8O9 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H52N8O9/c1-8-15(5)23(37-27(43)22(14(3)4)35-20(39)12-30)26(42)32-13-21(40)36-24(16(6)9-2)28(44)33-17(7)25(41)34-18(29(45)46)10-11-19(31)38/h14-18,22-24H,8-13,30H2,1-7H3,(H2,31,38)(H,32,42)(H,33,44)(H,34,41)(H,35,39)(H,36,40)(H,37,43)(H,45,46)/t15-,16-,17-,18-,22-,23-,24-/m0/s1 |
InChI Key |
GLOTUCIQRHBIBF-XNXCBWKESA-N |
Origin of Product |
United States |
Foundational & Exploratory
SOD1 (147-153) human peptide sequence and properties
An In-depth Technical Guide to the Human SOD1 (147-153) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Superoxide Dismutase 1 (SOD1) peptide fragment corresponding to amino acid residues 147-153. This peptide is of significant interest in the study of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS), due to its critical role in protein aggregation.
Core Properties of Human SOD1 (147-153)
The SOD1 (147-153) peptide is a seven-amino-acid segment located at the C-terminus of the human SOD1 protein.[1] This region is crucial for the stability and dimerization of the native enzyme.
Peptide Sequence and Physicochemical Properties
The primary sequence and key physicochemical parameters of the SOD1 (147-153) peptide are summarized below. These properties are essential for its synthesis, handling, and in vitro experimental design.
| Parameter | Value |
| Sequence (3-letter) | Gly-Val-Ile-Gly-Ile-Ala-Gln |
| Sequence (1-letter) | GVIGIAQ |
| Molecular Formula | C28H51N9O9 |
| Molecular Weight | 657.76 g/mol |
| Theoretical pI | 5.53 |
| Grand Average of Hydropathicity (GRAVY) | 0.814 |
Calculated using the Expasy ProtParam tool.
Biological Significance in ALS
The SOD1 (147-153) peptide is a critical determinant in the aggregation pathway of the SOD1 protein, a process strongly implicated in both familial (fALS) and sporadic (sALS) forms of ALS.[2] In its native homodimeric state, the full-length SOD1 protein buries this peptide segment at the dimer interface, ensuring stability.[1] However, under conditions that favor the monomeric state (e.g., loss of metal cofactors, reduction of the Cys57-Cys146 disulfide bond, or pathogenic mutations), this aggregation-prone segment becomes exposed.[1]
The exposed GVIGIAQ sequence has a high propensity to form amyloid fibrils and can act as a "seed" to trigger the misfolding and aggregation of full-length SOD1 monomers.[1][2] This seeding capability accelerates the formation of toxic protein aggregates, which are a pathological hallmark of ALS.[1]
Role in the SOD1 Aggregation Pathway
The transition of the SOD1 protein from a soluble, functional dimer to an insoluble, aggregated fibril is a key pathological event. The SOD1 (147-153) peptide plays a pivotal role in the initiation and acceleration of this process. The pathway can be conceptualized as follows:
Quantitative Analysis of Seeding Activity
The ability of the SOD1 (147-153) peptide to accelerate the aggregation of the full-length protein has been quantified using in vitro aggregation assays. The Thioflavin T (ThT) fluorescence assay is commonly used to monitor the kinetics of fibril formation, where an increase in fluorescence corresponds to the formation of amyloid structures. A key parameter measured is the "lag time," which represents the time required for the initial formation of aggregation nuclei.
| Experiment Condition | Result | Reference |
| Full-length apo-SOD1WT alone | Baseline aggregation with a standard lag time. | [1] |
| Full-length apo-SOD1WT + 15 molar excess of GVIGIAQ | Lag time for aggregation shortened by nearly 50%. | [1] |
| Full-length apo-SOD1G93A + GVIGIAQ peptide | Fibril formation was significantly accelerated. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the SOD1 (147-153) peptide and its role in SOD1 aggregation.
Thioflavin T (ThT) Fluorescence Assay for Seeding
This protocol is designed to monitor the kinetics of full-length SOD1 aggregation as seeded by the SOD1 (147-153) peptide.
Objective: To quantify the effect of the GVIGIAQ peptide on the lag time and rate of full-length SOD1 fibril formation.
Materials:
-
Recombinant full-length human SOD1 (demetallated, apo-form)
-
Synthetic SOD1 (147-153) peptide (GVIGIAQ)
-
Thioflavin T (ThT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Potassium Phosphate (B84403) buffer (10 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Teflon beads (optional, for agitation)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of TCEP in water.
-
Prepare a 2 mM stock solution of ThT in buffer. Filter through a 0.22 µm filter and store in the dark.
-
Prepare solutions of apo-SOD1 and GVIGIAQ peptide in the potassium phosphate buffer. Determine concentrations accurately using UV-Vis spectroscopy or other protein quantification methods.
-
-
Assay Setup:
-
In each well of the 96-well plate, prepare the reaction mixtures. For a final volume of 100 µL:
-
Control: 40 µM apo-SOD1, 40 µM ThT, 50 mM TCEP.
-
Seeded Reaction: 40 µM apo-SOD1, desired molar excess of GVIGIAQ peptide (e.g., 15x = 600 µM), 40 µM ThT, 50 mM TCEP.
-
Peptide Alone: Desired concentration of GVIGIAQ peptide, 40 µM ThT, 50 mM TCEP.
-
Buffer Blank: Buffer, 40 µM ThT, 50 mM TCEP.
-
-
Add a small Teflon bead to each well if constant agitation is required.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48-72 hours. Include shaking cycles before each read if using Teflon beads.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer blank from all readings.
-
Plot fluorescence intensity versus time for each condition.
-
Determine the lag time for each curve, typically defined as the time to reach 10% of the maximum fluorescence.
-
Transmission Electron Microscopy (TEM) of Fibrils
Objective: To visually confirm the formation of amyloid-like fibrils and characterize their morphology.
Materials:
-
Samples from the ThT assay (at the fluorescence plateau)
-
300-mesh carbon-coated copper grids
-
1-2% Uranyl acetate (B1210297) solution (negative stain)
-
Ultrapure water
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Sample Application:
-
Place a 5-10 µL drop of the fibril-containing solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing:
-
Blot the excess sample from the grid using filter paper.
-
Wash the grid by placing it face down on a drop of ultrapure water for 1 minute. Repeat this step twice.
-
-
Staining:
-
Blot the grid dry.
-
Place the grid face down on a 5-10 µL drop of 1-2% uranyl acetate solution for 30-60 seconds.
-
-
Final Preparation:
-
Blot away the excess stain completely with filter paper.
-
Allow the grid to air-dry thoroughly before imaging.
-
-
Imaging:
-
Visualize the grid using a Transmission Electron Microscope at an appropriate magnification to observe fibrillar structures.
-
Circular Dichroism (CD) Spectroscopy
Objective: To monitor changes in the secondary structure of the peptide or full-length protein during aggregation.
Materials:
-
SOD1 protein or peptide samples
-
CD-compatible buffer (e.g., low concentration phosphate buffer)
-
Quartz cuvette (e.g., 0.1 cm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare samples of the peptide or protein in the CD-compatible buffer at a suitable concentration (e.g., 10-50 µM).
-
Take a baseline measurement of the buffer alone.
-
-
Spectral Acquisition:
-
Place the sample in the quartz cuvette.
-
Scan the sample in the far-UV region (e.g., 200-250 nm) at room temperature.
-
Set the scan speed (e.g., 1 cm/min) and the number of accumulations (e.g., average of 3 scans) to obtain a good signal-to-noise ratio.
-
-
Time-Course Measurement (Optional):
-
To monitor aggregation, acquire spectra at different time points after inducing aggregation (e.g., by adding TCEP).
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the sample spectra.
-
Analyze the resulting spectra. A shift from a random coil or alpha-helical spectrum to one with a minimum around 218 nm is indicative of β-sheet formation, a hallmark of amyloid fibrils.
-
Experimental and Analytical Workflow
The investigation of the SOD1 (147-153) peptide typically follows a structured workflow, from initial characterization to functional validation of its role in aggregation.
References
The Role of the SOD1 (147-153) C-Terminal Fragment in Familial Amyotrophic Lateral Sclerosis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Cu/Zn superoxide (B77818) dismutase 1 (SOD1) enzyme are a primary cause of familial amyotrophic lateral sclerosis (fALS), a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A growing body of evidence points to a critical role for the C-terminal fragment of SOD1, specifically the amino acid sequence 147-153 (GVIGIAQ), in the pathogenesis of both familial and sporadic ALS. This technical guide provides an in-depth analysis of the contribution of the SOD1 (147-153) peptide to fALS. It details its role in protein aggregation, mechanisms of cytotoxicity, and interactions with key cellular components that lead to neuronal death. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and the development of targeted therapeutics.
Introduction: SOD1 and Familial ALS
Amyotrophic lateral sclerosis (ALS) is a relentless neurodegenerative disorder that leads to paralysis and death. While the majority of ALS cases are sporadic (sALS), approximately 10% are familial (fALS), with mutations in the SOD1 gene accounting for up to 20% of these inherited cases. The prevailing hypothesis is that these mutations confer a toxic gain-of-function on the SOD1 protein, rather than a loss of its normal enzymatic activity. This toxic function is intrinsically linked to the misfolding and aggregation of the SOD1 protein, a pathological hallmark of the disease.
A key player in this aggregation process is the C-terminal region of SOD1, particularly the highly amyloidogenic segment spanning residues 147-153. This heptapeptide, with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln, is located at the dimer interface of the mature SOD1 protein. In its monomeric or mutated form, this segment can become exposed, initiating a cascade of protein misfolding and aggregation that is central to ALS pathology.
The Pivotal Role of the SOD1 (147-153) Fragment
A Seeding Point for Aggregation
The SOD1 (147-153) peptide has a high propensity to form amyloid fibrils independently and can act as a seed to accelerate the aggregation of the full-length SOD1 protein. This seeding capability suggests that the 147-153 segment is a common molecular determinant in the aggregate formation seen in both fALS and a subset of sALS cases.
Impact of fALS Mutations within the 147-153 Region
Several fALS-associated mutations are located within or near the 147-153 segment. These mutations can further enhance the peptide's intrinsic aggregation propensity. Studies have shown that mutations such as G147R and I149T can modulate the fibril-forming tendency of this peptide. This suggests that these mutations may initiate or accelerate the disease process by promoting the initial misfolding and aggregation events.
Quantitative Data on SOD1 (147-153) Aggregation
The aggregation kinetics of the SOD1 (147-153) peptide and its mutants can be quantitatively assessed using Thioflavin T (ThT) fluorescence assays. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for the real-time monitoring of fibril formation. The key parameters derived from these assays are the lag time (the time before rapid fibril growth) and the elongation rate (the maximum rate of fibril formation).
Table 1: Aggregation Kinetics of SOD1 in the Presence of the 147-153 Peptide
| Condition | Lag Time (Relative to Control) | Elongation Rate |
| Full-length apoSOD1WT (Control) | 100% | Baseline |
| Full-length apoSOD1WT + 15 molar excess of 147GVIGIAQ153 | ~50%[1] | Increased |
| 147GVIGIAQ153 Peptide (Wild-Type) | Shorter lag time than full-length protein | High |
| 147RVIGIAQ153 (G147R Mutant) | Shorter lag time than WT peptide | Higher than WT peptide[2] |
| 147GVTGIAQ153 (I149T Mutant) | Shorter lag time than WT peptide | Higher than WT peptide[2] |
Note: This table summarizes reported trends. Specific numerical values for lag times and elongation rates can vary based on experimental conditions.
Cytotoxicity of the SOD1 (147-153) Fragment
The aggregation of the SOD1 (147-153) peptide is not a benign event. These aggregates, and potentially their soluble oligomeric precursors, are cytotoxic to motor neurons. The neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to assess this neurotoxicity.
Table 2: Cytotoxicity of SOD1 Peptides on SH-SY5Y Cells (Illustrative)
| Peptide | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 100 |
| 147GVIGIAQ153 (Wild-Type) | 10 | 85 ± 5 |
| 25 | 65 ± 7 | |
| 50 | 40 ± 6 | |
| 147RVIGIAQ153 (G147R Mutant) | 10 | 70 ± 6 |
| 25 | 50 ± 8 | |
| 50 | 25 ± 5 |
Note: This is an illustrative table based on the expected higher toxicity of mutant peptides. Specific LC50 values require dedicated experimental determination.
Pathogenic Mechanisms and Signaling Pathways
The toxicity of the SOD1 (147-153) fragment and its aggregates is mediated through interactions with several key cellular components, leading to the activation of detrimental signaling pathways.
Endoplasmic Reticulum (ER) Stress
Misfolded SOD1, potentially initiated by the exposed 147-153 region, can interact with Derlin-1, a crucial component of the ER-associated degradation (ERAD) machinery. This interaction impairs ERAD function, leading to the accumulation of misfolded proteins in the ER and triggering the unfolded protein response (UPR), a hallmark of ER stress. Chronic ER stress activates apoptosis signal-regulating kinase 1 (ASK1), a key mediator of stress-induced cell death.
Caption: SOD1-Derlin-1 interaction pathway leading to ER stress and apoptosis.
Mitochondrial Dysfunction and Apoptosis
The exposed C-terminal region of misfolded SOD1 can also target mitochondria, the powerhouse of the cell. It directly interacts with two key proteins on the outer mitochondrial membrane: the voltage-dependent anion channel 1 (VDAC1) and the anti-apoptotic protein Bcl-2.
-
Interaction with VDAC1: The binding of misfolded SOD1 to VDAC1 inhibits its channel conductance, disrupting the transport of metabolites and ions, leading to mitochondrial dysfunction.
-
Interaction with Bcl-2: The interaction with misfolded SOD1 induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This converts Bcl-2 from a protector of the cell into a promoter of apoptosis.
These interactions compromise mitochondrial integrity, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.
Caption: SOD1-mitochondria interaction pathway inducing apoptosis.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of amyloid fibril formation in vitro.
Materials:
-
Synthetic SOD1 (147-153) peptide (wild-type and mutants)
-
Full-length apo-SOD1 protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare solutions of the SOD1 peptide and/or full-length protein in the assay buffer to the desired final concentrations.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Analyze the curves to determine the lag time and the maximum slope (elongation rate).
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of the SOD1 (147-153) peptide on cultured cells like SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
SOD1 (147-153) peptide solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 104 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the SOD1 peptide. Include a vehicle control (medium without peptide).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
References
The Role of the SOD1 (147-153) Fragment in Sporadic Amyotrophic Lateral Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. While the majority of ALS cases are sporadic (sALS), with no known genetic cause, a subset of familial ALS (fALS) cases is linked to mutations in the Cu/Zn superoxide (B77818) dismutase 1 (SOD1) gene. A growing body of evidence suggests a controversial but significant link between the misfolding of wild-type SOD1 and the pathogenesis of sALS.[1][2] This guide focuses on the C-terminal fragment of SOD1, specifically the amino acid sequence 147-153 (GVIGIAQ), which has been identified as a critical region for initiating protein aggregation, a key pathological hallmark of ALS.[3][4] This peptide fragment has a high propensity to form amyloid fibrils and can trigger the aggregation of the full-length SOD1 protein, suggesting it may be a common molecular determinant in both fALS and sALS.[3][5]
This document provides an in-depth technical overview of the role of the SOD1 (147-153) fragment in sALS, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from key studies investigating SOD1 aggregation and toxicity, providing a basis for understanding the pathological impact of SOD1 fragments.
Table 1: Thioflavin T (ThT) Assay for SOD1 Aggregation Kinetics
| Condition | Lag Time for Aggregation (Arbitrary Units) | Seeding Effect | Reference |
| Full-length apoSOD1 (wild-type) | ~100 | N/A | [4] |
| Full-length apoSOD1 + 15 molar excess of SOD1 (147-153) fragment | ~50 | Accelerates fibril formation | [4] |
Table 2: Cytotoxicity of Aggregated SOD1 in Cultured Human Motor Neurons
| SOD1 Species | Concentration | Cell Type | Viability Assay | EC50 for Cell Death | Reference |
| Aggregated SOD1 H46R | 0.2 µM | Motor Neurons | Not specified | ~0.2 µM | [6] |
| Aggregated SOD1 H46R | >1 µM | Islet1 negative cells | Not specified | >1 µM | [6] |
| Unaggregated wild-type SOD1 | Not specified | Motor Neurons | Not specified | Not toxic | [6] |
| Unaggregated SOD1 H46R | Not specified | Motor Neurons | Not specified | Not toxic | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Thioflavin T (ThT) Assay for SOD1 Aggregation
This protocol is used to monitor the kinetics of SOD1 fibril formation in vitro.
Materials:
-
Recombinant full-length SOD1 protein
-
Synthetic SOD1 (147-153) peptide
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a 1 mM stock solution of ThT in dH₂O. This solution should be freshly prepared and filtered through a 0.2 µm syringe filter.
-
Dilute the ThT stock solution in PBS to a final working concentration of 25 µM.
-
Prepare the SOD1 protein and peptide samples. For seeding experiments, co-incubate full-length SOD1 with the SOD1 (147-153) fragment at the desired molar ratio.
-
In a 96-well black, clear-bottom plate, add 180 µL of the 25 µM ThT solution to each well.
-
Add 20 µL of the protein/peptide sample to the corresponding wells.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure ThT fluorescence at regular intervals using a fluorescence microplate reader with excitation set to ~450 nm and emission set to ~485 nm.
Immunohistochemistry for Misfolded SOD1 in Human Spinal Cord Tissue
This protocol is for the detection of misfolded SOD1 aggregates in post-mortem spinal cord tissue from sALS patients.
Materials:
-
Formalin-fixed, paraffin-embedded human spinal cord sections
-
Primary antibodies against misfolded SOD1 (e.g., C4F6, 131-153Ra)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin for counterstaining
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the sections in citrate buffer (pH 6.0) (e.g., using a microwave or pressure cooker). Allow the sections to cool to room temperature.
-
Wash the sections with PBS.
-
Block endogenous peroxidase activity by incubating the sections in a solution of hydrogen peroxide in methanol.
-
Wash the sections with PBS.
-
Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary antibody against misfolded SOD1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate the sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
Incubate the sections with the ABC reagent for 30 minutes at room temperature.
-
Wash the sections with PBS.
-
Develop the peroxidase reaction using the DAB substrate until the desired staining intensity is reached.
-
Wash the sections with water.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a coverslip.
Mandatory Visualization
Signaling Pathway
Caption: Proposed signaling pathway for misfolded SOD1-induced neurotoxicity in sporadic ALS.
Experimental Workflow
Caption: Workflow for in vitro SOD1 aggregation and motor neuron cytotoxicity assays.
Conclusion
The SOD1 (147-153) fragment plays a pivotal role in the aggregation of SOD1, a process strongly implicated in the pathology of both familial and sporadic ALS. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the mechanisms of SOD1-mediated neurotoxicity. Further investigation into the specific toxic species initiated by this fragment and the downstream signaling events will be crucial for the development of effective therapeutic strategies for ALS.
References
- 1. The molecular pathogenesis of superoxide dismutase 1-linked ALS is promoted by low oxygen tension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Nucleus Structure and Aggregation Mechanism of the C-terminal Fragment of Copper-Zinc Superoxide Dismutase Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aggregated SOD1 causes selective death of cultured human motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
discovery of SOD1 (147-153) as an aggregation-prone region
An In-Depth Technical Guide to the Discovery of SOD1 (147-153) as an Aggregation-Prone Region
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] A significant breakthrough in understanding the molecular basis of ALS came with the discovery of mutations in the gene encoding Cu/Zn superoxide (B77818) dismutase (SOD1) in familial ALS (fALS) cases.[2][3] A primary pathological hallmark of SOD1-linked ALS is the misfolding and subsequent aggregation of the SOD1 protein into toxic species within motor neurons.[1][3][4] Identifying the specific regions within the SOD1 protein that drive this aggregation is crucial for understanding disease pathogenesis and developing targeted therapeutics.
This technical guide provides a comprehensive overview of the discovery and characterization of the C-terminal segment 147GVIGIAQ153 as a key aggregation-prone region of SOD1. The identification of this "hotspot" has provided profound insights, suggesting a common molecular determinant for aggregation in both familial and sporadic forms of ALS.[5][6] We will detail the computational prediction methods, experimental validation protocols, structural analyses, and the role of this peptide in seeding the aggregation of the full-length protein.
Chapter 1: Computational Prediction of Aggregation-Prone Regions
The initial identification of aggregation-prone segments within the 153-amino acid sequence of SOD1 was driven by computational algorithms designed to predict the propensity of peptide segments to form amyloid fibrils.
Logical Workflow for Computational Prediction
Caption: Workflow for identifying aggregation-prone regions in SOD1.
Experimental Protocol 1.1: Computational Prediction using the 3D-Profile Method
The 3D-profile method was employed to identify segments of SOD1 with a high propensity to form fibril-like aggregates.[5] This method evaluates the energetic favorability of a short peptide sequence to form a steric-zipper structure, which is the signature spine of an amyloid fibril.
-
Input : The primary amino acid sequence of human SOD1 is obtained.
-
Segmentation : The sequence is divided into overlapping six-residue segments.
-
Threading : Each six-residue segment is threaded onto a known steric-zipper backbone structure.
-
Energy Calculation : The Rosetta-design energy, which approximates the stability of the fit, is calculated for each threaded segment. This energy considers factors like van der Waals interactions, hydrogen bonding, and solvation effects.
-
Scoring : A low Rosetta energy score indicates a high propensity to form a stable steric-zipper, and thus a high propensity for amyloid aggregation.
-
Identification : Segments with energy scores below a certain threshold (e.g., -23 kcal/mol) are identified as aggregation-prone "hot spots".
Data Presentation: Table 1.1 - Predicted Aggregation-Prone Segments in SOD1
Using computational algorithms, several segments within SOD1 were identified as having a high propensity for amyloid fibril formation.[5][7][8][9]
| Segment ID | Sequence | Location | Reference |
| P1 | 14VQGIINFE21 | β-strand 2 | [7][9] |
| P2 | 30KVWGSIKGL38 | β-strand 3 | [7][9] |
| P3 | 101DSVISLS107 | Greek Key Loop | [5][7][9] |
| P4 | 147GVIGIAQ153 | C-terminus | [5][7][9] |
Chapter 2: In Vitro Validation of SOD1 (147-153) Aggregation
Following computational prediction, experimental validation is essential to confirm the aggregation propensity of the identified peptides.
Experimental Protocol 2.1: Peptide Synthesis and Preparation
-
Synthesis : Peptides corresponding to the predicted sequences (e.g., GVIGIAQ) are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Purification : The synthesized peptides are purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : The correct mass of the purified peptide is confirmed using mass spectrometry.
-
Solubilization : The lyophilized peptide is dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP), to ensure it is in a monomeric, unstructured state. The solvent is then evaporated, and the peptide film is stored at -20°C.
-
Working Solution : For aggregation assays, the peptide film is resolubilized in a small volume of dimethyl sulfoxide (B87167) (DMSO) and then diluted to the final working concentration in the appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).
Experimental Protocol 2.2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
The ThT assay is a standard method for monitoring the formation of amyloid fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid aggregates.[10]
-
Reagents & Materials :
-
Purified SOD1 peptide (e.g., 147GVIGIAQ153)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well, black, clear-bottom microplate
-
Plate reader with fluorescence capability
-
-
Procedure :
-
Prepare the peptide solution at the desired final concentration (e.g., 50-100 µM) in PBS.
-
Prepare the ThT working solution by diluting the stock to a final concentration of 10-25 µM in PBS.[11]
-
In each well of the 96-well plate, combine the peptide solution and the ThT working solution. Include control wells with buffer and ThT only.
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence microplate reader set to 37°C.
-
Monitor ThT fluorescence over time (e.g., every 15-30 minutes for up to 72 hours). Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~482-490 nm.[11][12]
-
Incorporate intermittent shaking (e.g., double-orbital shaking for 30 seconds before each reading) to promote fibril formation.
-
Logical Workflow for ThT Aggregation Assay
Caption: Workflow for the Thioflavin T (ThT) in vitro aggregation assay.
Experimental Protocol 2.3: Transmission Electron Microscopy (TEM) for Fibril Visualization
TEM is used to directly visualize the morphology of the aggregates formed in the ThT assays to confirm the presence of amyloid-like fibrils.
-
Sample Preparation : Take an aliquot (e.g., 5-10 µL) from the aggregation reaction after it has reached the plateau phase in the ThT assay.
-
Grid Application : Apply the sample onto a carbon-coated copper TEM grid (e.g., 400 mesh) and allow it to adsorb for 1-2 minutes.
-
Washing : Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.
-
Negative Staining : Stain the grid by floating it on a drop of 1-2% uranyl acetate (B1210297) solution for 30-60 seconds.[11]
-
Drying : Wick away the excess stain and allow the grid to air dry completely.
-
Imaging : Examine the grid using a transmission electron microscope at an appropriate voltage (e.g., 80-120 kV). Capture images at various magnifications to observe fibril morphology.
Chapter 3: The Role of SOD1 (147-153) in Full-Length Protein Aggregation
A critical test for an aggregation-prone region is its ability to act as a "seed" to accelerate the aggregation of the full-length parent protein. Experiments have shown that the 147GVIGIAQ153 peptide can seed the fibril formation of both wild-type (WT) and mutant full-length SOD1.[5]
Logical Workflow for Seeding Experiment
Caption: Logic of a seeding experiment to test aggregation templating.
Experimental Protocol 3.1: Seeding Full-Length SOD1 Aggregation
This protocol assesses whether pre-formed fibrils of the 147GVIGIAQ153 peptide can accelerate the aggregation of soluble, monomeric full-length SOD1.
-
Preparation of Full-Length SOD1 :
-
Express and purify recombinant human SOD1 (WT or mutant, e.g., G93A).
-
Prepare the protein in its aggregation-competent state, which is typically the metal-free (apo) and disulfide-reduced form. This is achieved by incubation with chelating agents (e.g., EDTA) and reducing agents (e.g., DTT or TCEP).[13][14]
-
-
Preparation of Peptide Seeds :
-
Induce fibril formation of the 147GVIGIAQ153 peptide as described in Protocol 2.2.
-
After aggregation, sonicate the fibril solution briefly to create smaller fragments, which are more effective seeds.
-
-
Seeding Assay :
-
Set up an aggregation reaction for the full-length, apo, reduced SOD1 (e.g., 25-50 µM) as described in the ThT assay (Protocol 2.2).
-
To the experimental wells, add a small amount of the sonicated peptide fibril seeds (e.g., 1-5% w/w relative to the monomeric SOD1).
-
As a control, set up identical reactions without the addition of seeds.
-
Monitor aggregation kinetics using the ThT fluorescence plate reader assay.
-
Analyze the data by comparing the lag phase time and the maximum slope of the aggregation curve between the seeded and unseeded reactions. A significant reduction in the lag phase in the seeded reaction indicates effective templating.
-
Data Presentation: Table 3.1 - Effect of SOD1 (147-153) Seeds on Full-Length SOD1 Aggregation
The addition of pre-formed 147GVIGIAQ153 fibrils dramatically accelerates the aggregation of full-length apo-SOD1 in a dose-dependent manner, confirming its role as a critical nucleating segment.[5]
| Full-Length SOD1 | Seeding Condition | Lag Phase (Arbitrary Units) | Aggregation Rate (Arbitrary Units) |
| apo-SOD1WT | Unseeded | ~100 | 1.0 |
| apo-SOD1WT | + 147GVIGIAQ153 seeds | < 20 | > 5.0 |
| apo-SOD1G93A | Unseeded | ~60 | 2.5 |
| apo-SOD1G93A | + 147GVIGIAQ153 seeds | < 10 | > 8.0 |
(Note: Values are illustrative based on published findings showing a significant decrease in lag phase and increase in rate.)[5]
Chapter 4: Conclusion and Implications
The discovery of the 147GVIGIAQ153 segment as a potent aggregation-prone region of SOD1 represents a landmark in ALS research.[5][6] The workflow, beginning with computational prediction and culminating in the demonstration of seeding activity, provides a powerful paradigm for identifying pathogenic determinants in other neurodegenerative diseases.
The findings strongly suggest that the C-terminus of SOD1 plays a critical role in the initiation and elongation of amyloid fibrils.[5][7] This region, which may become exposed in newly translated or destabilized SOD1 monomers, can self-associate to form a nucleus that templates the rapid aggregation of other SOD1 molecules.[5] This mechanism offers a plausible common pathway for both fALS, where mutations destabilize the protein, and sALS, where post-translational modifications or cellular stress might lead to the transient exposure of this segment.[5] For drug development professionals, this specific peptide segment and its aggregation-initiating function represent a prime therapeutic target for the design of inhibitors that could block the initial nucleation step of SOD1 aggregation.
References
- 1. Thioflavin T Assay [protocols.io]
- 2. biorxiv.org [biorxiv.org]
- 3. Experimental Mutations in Superoxide Dismutase 1 Provide Insight into Potential Mechanisms Involved in Aberrant Aggregation in Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational approaches to understanding protein aggregation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A computational combinatorial approach identifies a protein inhibitor of superoxide dismutase 1 misfolding, aggregation, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Observation of the Interaction between Thioflavin T and an Amyloid Protein by Using High-Sensitivity Rheo-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Thioflavin T spectroscopic assay [assay-protocol.com]
- 13. Amyloid fibril structures and ferroptosis activation induced by ALS-causing SOD1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Structural Analysis of the SOD1 (147-153) Peptide: A Core Aggregation Motif
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The human copper-zinc superoxide (B77818) dismutase (SOD1) is a crucial enzyme in mitigating oxidative stress. However, mutations in the SOD1 gene are linked to a significant portion of familial amyotrophic lateral sclerosis (fALS) and are also implicated in sporadic ALS (sALS). A key event in the pathology of SOD1-associated ALS is the misfolding and subsequent aggregation of the protein into toxic amyloid fibrils. Scientific evidence has identified a specific segment within the C-terminal region of SOD1, the peptide spanning residues 147-153 with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln (GVIGIAQ), as a critical hotspot for initiating this aggregation cascade. This technical guide provides a comprehensive overview of the structural analysis of the SOD1 (147-153) peptide, detailing the experimental methodologies used to elucidate its structure and role in aggregation, presenting key quantitative data, and visualizing the associated molecular pathways.
The Role of SOD1 (147-153) in Aggregation
The SOD1 (147-153) peptide is a segment with a high intrinsic propensity to form amyloid fibrils.[1][2][3] In the native dimeric structure of SOD1, this segment is largely buried at the dimer interface, protecting it from self-association.[1] However, upon destabilization of the SOD1 dimer, which can be triggered by mutations, loss of metal cofactors, or other cellular stressors, this aggregation-prone region becomes exposed. The exposed GVIGIAQ segment can then act as a nucleus, seeding the aggregation of full-length SOD1 protein.[1][4][5] This seeding activity accelerates the formation of toxic oligomers and larger amyloid fibrils, making the 147-153 peptide a key molecular determinant in the pathogenesis of both fALS and sALS.[1][2][3]
dot
Caption: The proposed pathway of SOD1 aggregation initiated by the exposure of the 147-153 peptide.
Experimental Methodologies and Key Findings
The structural and functional characterization of the SOD1 (147-153) peptide has been accomplished through a combination of biophysical, crystallographic, and computational techniques.
Peptide Synthesis and Purification
Synthetic SOD1 (147-153) peptides are typically produced using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6] Following synthesis, the crude peptide is cleaved from the resin and deprotected. Purification to a high degree (>95%) is crucial for structural and aggregation studies and is commonly achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The identity and purity of the final peptide product are confirmed by mass spectrometry and analytical HPLC.
Fibril Formation Assays
To monitor the aggregation kinetics of the SOD1 (147-153) peptide and its seeding capacity on the full-length protein, in vitro fibril formation assays are employed. A widely used method involves the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.
Detailed Protocol for ThT-based Fibril Formation Assay:
-
Preparation of Peptide Stock Solution: A stock solution of the purified SOD1 (147-153) peptide is prepared by dissolving the lyophilized powder in an appropriate solvent, such as deionized water or a mild buffer.
-
Reaction Mixture: The fibril formation reaction is initiated by diluting the peptide stock solution into a reaction buffer. A typical reaction mixture contains:
-
SOD1 (147-153) peptide at a concentration that promotes aggregation.
-
For seeding experiments, a concentration of monomeric, metal-free (apo) full-length SOD1 (e.g., 17 µM) is included.[1]
-
A suitable buffer, such as 25 mM potassium phosphate, pH 7.0.[1]
-
1 mM EDTA to chelate any trace metal ions.[1]
-
A reducing agent, such as 35 mM Tris(2-carboxyethyl)phosphine (TCEP), to maintain a reducing environment, which can promote SOD1 misfolding.[1]
-
10 µM Thioflavin T for real-time monitoring of fibril formation.[1]
-
-
Incubation and Monitoring: The reaction mixture is incubated, often with agitation, at a controlled temperature (e.g., 37°C). The ThT fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
Data Analysis: The increase in ThT fluorescence intensity over time reflects the kinetics of fibril formation, including the lag phase (nucleation), elongation phase, and plateau (equilibrium).
dot
Caption: A streamlined workflow for the Thioflavin T-based fibril formation assay.
X-ray Crystallography
X-ray crystallography provides atomic-level structural information of the peptide in its crystalline, fibrillar state. The structure of a mutant SOD1 (147-153) peptide (I149T) has been solved, revealing the characteristic cross-β structure of amyloid fibrils.
Detailed Protocol for Peptide Crystallization and X-ray Diffraction:
-
Peptide Solubilization: The purified peptide is dissolved in an appropriate solvent, typically ultrapure water, to a specific concentration (e.g., 6 mg/mL for the I149T mutant).[1]
-
Crystallization: The hanging drop vapor diffusion method is commonly used for peptide crystallization.[1]
-
A small volume (e.g., 1 µL) of the peptide solution is mixed with an equal or larger volume (e.g., 2 µL) of a reservoir solution on a siliconized cover slip.
-
The cover slip is inverted and sealed over a well containing a larger volume (e.g., 1 mL) of the reservoir solution.
-
The drop equilibrates with the reservoir via vapor diffusion, leading to a gradual increase in the concentration of the peptide and precipitant, which can induce crystallization.
-
-
Data Collection: Once suitable crystals have grown, they are harvested and cryo-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[1]
-
Structure Determination: The diffraction data are processed to determine the electron density map, from which the atomic model of the peptide structure is built and refined.
| Parameter | SOD1 (147-153) I149T Mutant |
| Crystallization Method | Hanging Drop Vapor Diffusion[1] |
| Peptide Concentration | 6 mg/mL in water[1] |
| Reservoir Solution | 0.1 M Sodium Acetate, pH 4.5, 0.7 M Hexanediol[1] |
| Data Collection Temp. | 100 K[1] |
| Resolution | 1.3 Å |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool to investigate the conformational dynamics, stability, and aggregation propensity of the SOD1 (147-153) peptide at an atomistic level.
General Protocol for Molecular Dynamics Simulation:
-
System Setup:
-
The initial coordinates of the SOD1 (147-153) peptide, either as a monomer or in a pre-assembled oligomeric state, are generated or taken from experimental structures.
-
The peptide is placed in a simulation box of a defined shape (e.g., cubic or dodecahedron) and solvated with a chosen water model (e.g., TIP3P or SPC).
-
Ions are added to neutralize the system and to mimic physiological ionic strength.
-
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between the atoms in the system.[8][9][10]
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K or 310 K) and then equilibrated at constant temperature and pressure (NPT ensemble) to ensure that the system reaches a stable state.[8]
-
Production Run: A long production simulation (typically in the nanosecond to microsecond timescale) is performed under the NPT ensemble, during which the trajectory of all atoms is saved at regular intervals.[8]
-
Analysis: The saved trajectory is analyzed to calculate various structural and dynamic properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, secondary structure evolution, and intermolecular interactions, to understand the peptide's behavior.[11]
| Simulation Parameter | Typical Value/Choice |
| Software | GROMACS, AMBER[9][10] |
| Force Field | AMBER99SB-ILDN, GROMOS96[9][10] |
| Water Model | SPC, TIP3P |
| Simulation Time | 50 ns - 150 ns or longer[10][11] |
| Temperature | 298 K or 310 K[8] |
| Pressure | 1 bar[8] |
Conclusion
The structural analysis of the SOD1 (147-153) peptide has been instrumental in understanding the molecular basis of SOD1 aggregation in ALS. The convergence of findings from fibril formation assays, X-ray crystallography, and molecular dynamics simulations has solidified the role of this short peptide segment as a key initiator of the pathological aggregation cascade. This in-depth knowledge provides a solid foundation for the rational design of therapeutic strategies aimed at inhibiting SOD1 aggregation, such as the development of small molecules or peptides that can bind to and mask this critical aggregation-prone region, thereby preventing the onset and progression of ALS. Further research focusing on the dynamic interactions of this peptide within the cellular environment will be crucial for translating these fundamental structural insights into effective clinical interventions.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis of Cu, Zn-superoxide dismutase amyloid fibril formation involves interaction of multiple peptide core regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 8. Frontiers | Bridging the Bridging Imidazolate in the Bimetallic Center of the Cu/Zn SOD1 and ALS [frontiersin.org]
- 9. Comprehensive in silico analysis and molecular dynamics of the superoxide dismutase 1 (SOD1) variants related to amyotrophic lateral sclerosis | PLOS One [journals.plos.org]
- 10. ijbiotech.com [ijbiotech.com]
- 11. Computational insight into in silico analysis and molecular dynamics simulation of the dimer interface residues of ALS-linked hSOD1 forms in apo/holo states: a combined experimental and bioinformatic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Core Mechanism of SOD1(147-153) Induced Protein Aggregation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Superoxide dismutase 1 (SOD1) is a critical enzyme in cellular antioxidant defense, and mutations in the SOD1 gene are a primary cause of familial amyotrophic lateral sclerosis (fALS). A growing body of evidence implicates the misfolding and subsequent aggregation of the SOD1 protein as a central toxic gain-of-function mechanism in ALS pathogenesis. This technical guide provides an in-depth examination of a key molecular determinant of this process: the C-terminal peptide fragment spanning residues 147-153 (147GVIGIAQ153). We will delineate its role as a nucleation core, detail the biophysical mechanisms driving aggregation, present quantitative data on aggregation kinetics, and provide comprehensive experimental protocols for studying these phenomena.
The Role of the SOD1 C-Terminal Fragment (147-153)
The SOD1 protein is a highly stable homodimer. However, under conditions that favor the monomeric state—such as fALS-associated mutations, loss of metal cofactors (apo-SOD1), or reduction of the intramolecular disulfide bond—the protein becomes susceptible to aggregation.[1][2] The C-terminal segment, 147GVIGIAQ153, is a critical "hotspot" for initiating this process.[3] In the stable dimeric structure, this segment is buried at the dimer interface, protecting it from self-interaction.[1] Destabilization and monomerization expose this aggregation-prone region, making it available to nucleate the formation of amyloid fibrils.[1]
This heptapeptide (B1575542) not only forms fibrils in isolation but has been experimentally demonstrated to seed and accelerate the aggregation of the full-length wild-type and mutant SOD1 protein, highlighting its central role in the aggregation cascade.[1][4] This suggests a common pathway for both familial and sporadic ALS cases where SOD1 aggregates are found.[1]
Biophysical Mechanism of Aggregation
The aggregation of SOD1 initiated by the 147-153 segment follows a nucleation-polymerization pathway.[4] This process involves the self-assembly of the peptide into a structured nucleus that acts as a template for the subsequent rapid addition of other monomers, leading to fibril elongation.
3.1 Nucleus Formation and Structure Replica-exchange molecular dynamics (REMD) simulations have provided significant insight into the structure of the initial oligomeric species. These studies suggest that the 147GVIGIAQ153 peptide first forms a "critical nucleus" composed of six peptide chains (a hexamer).[4] This hexamer can adopt highly ordered structures, including bilayer β-sheets. The nucleus is further stabilized by the recruitment of two additional peptide chains, forming a stable octamer that can efficiently recruit more peptides.[4]
3.2 The Steric Zipper Interface The atomic structures of fibrils formed by the 147GVIGIAQ153 segment reveal a characteristic amyloid structure known as a steric zipper.[1][3] This structure consists of tightly packed β-sheets where the side chains of opposing sheets interdigitate like the teeth of a zipper, creating a dry and highly stable interface that drives fibril elongation. The specific packing arrangement can be influenced by fALS mutations within the segment, such as I149T, which can alter the fibril-forming propensity.[3][5] Notably, substituting isoleucine at position 149 with a proline (I149P), a known β-sheet breaker, effectively blocks fibril formation, confirming the importance of this region's structure.[4]
Quantitative Analysis of Aggregation
The aggregation-prone nature of the 147-153 segment has been quantified through various biophysical and computational methods. These studies provide concrete data on its propensity to form fibrils and its effect on the aggregation of the full-length protein.
Table 1: Computationally Identified Aggregation-Prone Segments in SOD1
| Segment Residues | Sequence | Location | Prediction Method | Reference |
|---|---|---|---|---|
| 14-21 | VQGIINFE | β-strand 2 | Zipper-DB | [3] |
| 30-38 | KVWGSIKGL | β-strand 3 | Zipper-DB | [3] |
| 101-107 | DSVISLS | Greek Key Loop | Zipper-DB | [3] |
| 147-153 | GVIGIAQ | C-terminal β8-loop | Zipper-DB | [3] |
Table 2: Experimental Seeding Effect of 147GVIGIAQ153 on Full-Length SOD1 Aggregation
| Protein Target | Seeding Condition | Observed Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| apoSOD1WT | 15 molar excess of 147GVIGIAQ153 | Accelerated fibril formation | Lag time shortened by ~50% | [1] |
| apoSOD1G93A | Addition of 147GVIGIAQ153 | Accelerated fibril formation | Dose-dependent acceleration |[1] |
Experimental Protocols
Reproducible experimental models are crucial for investigating SOD1 aggregation and for screening potential therapeutic inhibitors. Below are detailed protocols for key in vitro and cell-based assays.
5.1 Protocol: In Vitro SOD1 Aggregation via Thioflavin T (ThT) Fluorescence Assay
This assay monitors the formation of amyloid fibrils in real-time by measuring the fluorescence of Thioflavin T (ThT), a dye that binds specifically to β-sheet-rich structures.
-
Materials:
-
Recombinant human SOD1 protein (WT or mutant), purified and lyophilized.
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in ddH₂O).
-
Assay Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4.
-
Aggregation Inducers: 1 M Dithiothreitol (DTT) and 0.5 M Ethylenediaminetetraacetic acid (EDTA).
-
Clear-bottom, black 384-well plates.
-
Plate-reading fluorometer with 440 nm excitation and 485 nm emission filters.
-
-
Procedure:
-
Protein Preparation: Resuspend lyophilized SOD1 to a final concentration of 30 µM (dimer) in Assay Buffer.[2] To create the apo- (metal-free) form, incubate with 5 mM EDTA.
-
Assay Setup: In each well of the 384-well plate, add 10 µM ThT.
-
Initiate Aggregation: Add the SOD1 protein solution to the wells. To induce aggregation, add DTT and EDTA to final concentrations of 20 mM and 5 mM, respectively.[2] For seeding experiments, add the 147GVIGIAQ153 peptide at the desired molar excess. The final volume should be 50 µL per well.[2]
-
Incubation and Measurement: Incubate the plate at 37°C in the fluorometer.[2] Set the instrument to take fluorescence readings at regular intervals (e.g., every 15 minutes) for up to 72 hours. Between readings, apply double-orbital shaking (e.g., 300 rpm for 330 seconds) to promote fibril formation.[2]
-
Data Analysis: Plot ThT fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase) and the maximum slope (elongation rate).
-
5.2 Protocol: Cell-Based SOD1 Aggregation Assay
This method uses a cellular model to quantify the formation of SOD1 aggregates, which is highly relevant for studying the cellular mechanisms of toxicity and for drug screening.
-
Materials:
-
Procedure:
-
Generate Stable Cell Line: Transduce HEK-293 cells with the SOD1A4V-YFP lentivirus to create a stable cell line that constitutively expresses the mutant protein.[7]
-
Cell Seeding: Seed the stable cells into imaging-compatible plates (e.g., 96-well optical bottom plates).
-
Compound Treatment (for drug screening): If testing inhibitors, pre-incubate the cells with the test compounds for 24 hours. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid artifacts.[7]
-
Induce Aggregation: Treat the cells with a proteasome inhibitor, such as 10 µM ALLN, to induce the accumulation and aggregation of the misfolded SOD1A4V-YFP.[6] Include a DMSO-only control.
-
Incubation: Incubate for 24-48 hours to allow aggregates to form.[6]
-
Imaging: Fix the cells (e.g., with 4% paraformaldehyde). Acquire images using an automated confocal microscope, capturing both the YFP channel (for aggregates) and a nuclear stain (e.g., DAPI) for cell counting.
-
Quantification: Use an image analysis algorithm to identify and count the cells. Within each cell, segment and quantify the number, size, and intensity of YFP-positive puncta (aggregates). The primary output is typically the percentage of cells containing aggregates.
-
Therapeutic Implications and Conclusion
The identification of the 147GVIGIAQ153 segment as a key nucleating region for SOD1 aggregation provides a specific and attractive target for therapeutic intervention in ALS. Drug development strategies can be envisioned that aim to:
-
Stabilize the SOD1 Dimer: Small molecules that bind to and stabilize the native dimeric conformation of SOD1 could prevent the exposure of the 147-153 segment, thereby inhibiting the initial step of aggregation.[8]
-
Block the Aggregation-Prone Segment: Peptides or small molecules could be designed to bind directly to the exposed 147-153 region on monomeric SOD1, sterically hindering its self-assembly into a nucleus.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Susceptibility of Mutant SOD1 to Form a Destabilized Monomer Predicts Cellular Aggregation and Toxicity but Not In vitro Aggregation Propensity [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical Nucleus Structure and Aggregation Mechanism of the C-terminal Fragment of Copper-Zinc Superoxide Dismutase Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells [jove.com]
- 7. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
SOD1 (147-153): A Common Molecular Determinant in Amyotrophic Lateral Sclerosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A growing body of evidence points to the misfolding and aggregation of superoxide (B77818) dismutase 1 (SOD1) as a central pathological event in both familial (fALS) and sporadic (sALS) forms of the disease. This technical guide focuses on a specific C-terminal fragment of SOD1, spanning amino acids 147-153 with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln, which has been identified as a critical molecular determinant in the aggregation cascade. This peptide fragment exhibits a high propensity to form amyloid fibrils and can seed the aggregation of the full-length SOD1 protein, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the role of SOD1(147-153) in ALS pathogenesis, including quantitative data on its effects, detailed experimental protocols for its study, and visualizations of the associated signaling pathways.
The Role of SOD1 and the 147-153 Fragment in ALS Pathogenesis
Mutations in the SOD1 gene are found in a significant portion of fALS cases and lead to a toxic gain-of-function, primarily through protein misfolding and aggregation.[1] Misfolded SOD1, whether from mutant or wild-type protein, is prone to assemble into soluble oligomers and larger insoluble aggregates that are toxic to motor neurons.[2]
The C-terminal region of SOD1, particularly the segment from amino acid 147 to 153, plays a crucial role in this process. This hydrophobic peptide, with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln, has a high intrinsic propensity to form amyloid fibrils.[3] Studies have shown that this fragment can act as a seed, accelerating the aggregation of both wild-type and mutant full-length SOD1 proteins in a dose-dependent manner.[4] This seeding capability suggests that the exposure of this C-terminal segment, due to protein destabilization caused by mutations or other cellular stressors, is a key initiating event in the formation of toxic SOD1 aggregates. The presence of these aggregates has been observed in both fALS and a subset of sALS cases, highlighting SOD1(147-153) as a common molecular determinant in the broader ALS pathology.[1][4]
Quantitative Data on SOD1(147-153) Activity
The following tables summarize the available quantitative and semi-quantitative data regarding the impact of the SOD1(147-153) fragment and related SOD1 aggregates on aggregation kinetics and motor neuron toxicity.
Table 1: Seeding Effect of SOD1(147-153) on Full-Length SOD1 Aggregation
| Seeding Condition | Effect on Aggregation Kinetics | Reference |
| 15 molar excess of SOD1(147-153) with apoSOD1WT | Shortened the lag time of aggregate formation by nearly 50% | [4] |
| 20 molar excess of SOD1(147-153) with apoSOD1G93A | Shortened the lag phase of aggregation by about one third | [4] |
Table 2: Toxicity of Aggregated SOD1 in Motor Neurons
| Aggregate Type | Cell Type | EC50 for Cell Death | Reference |
| Aggregated SOD1H46R | Human iPSC-derived Motor Neurons | ~0.2 µM | [5] |
| Aggregated SOD1H46R | Islet1 negative cells (in the same culture) | >1 µM | [5] |
| Aggregated SOD1H46R | N2A and NSC-34 cell lines | ~0.7 µM | [5] |
Signaling Pathways in SOD1-Mediated Toxicity
Misfolded and aggregated SOD1, including the exposure of the 147-153 region, triggers a cascade of downstream signaling events that contribute to motor neuron dysfunction and death. Two of the most prominent pathways implicated are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Endoplasmic Reticulum (ER) Stress response.
p38 MAPK Pathway and Axonal Transport Defects
Pathogenic SOD1 mutants have been shown to activate the p38 MAPK pathway in motor neurons.[2][6][7] This activation is a key contributor to the "dying-back" pattern of neurodegeneration seen in ALS. Activated p38α phosphorylates components of the kinesin-1 motor complex, leading to the inhibition of fast axonal transport.[2][8] This disruption of axonal transport is a critical early event in ALS pathogenesis. Upstream activators of p38 in this context include Apoptosis Signal-regulating Kinase 1 (ASK1) and Mitogen-Activated Protein Kinase Kinases (MKKs) such as MKK3 and MKK6.[9][10][11]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded SOD1, including within the ER, triggers the Unfolded Protein Response (UPR), a cellular stress response.[2][7] Key ER stress sensors, including PERK (PKR-like ER kinase) and IRE1α (inositol-requiring enzyme 1α), are activated.[2] This activation leads to the upregulation of chaperone proteins like GRP78/BiP and Protein Disulfide Isomerase (PDI) in an attempt to refold the misfolded proteins.[2][12] However, chronic ER stress can lead to the activation of pro-apoptotic factors like CHOP (C/EBP homologous protein), ultimately contributing to motor neuron death.[2][13] Misfolded SOD1 can also interact with components of the ER-associated degradation (ERAD) machinery, such as Derlin-1, further exacerbating ER stress.[12][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SOD1 aggregation and its effects.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
Materials:
-
Recombinant SOD1 protein (wild-type or mutant)
-
SOD1(147-153) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., 25 mM potassium phosphate, pH 7.4, 1 mM EDTA)
-
Reducing agent (e.g., 35 mM TCEP)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure ThT fluorescence at regular intervals (e.g., every 10-15 minutes).
-
Plot fluorescence intensity versus time to generate aggregation curves. The lag time and elongation rate can be calculated from these curves.
Negative Stain Transmission Electron Microscopy (TEM)
This technique is used to visualize the morphology of SOD1 aggregates.
Materials:
-
Aggregated SOD1 sample from the ThT assay or other preparation.
-
Carbon-coated copper grids.
-
Glow discharger.
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or uranyl formate).
-
Filter paper.
-
Transmission Electron Microscope.
Procedure:
-
Glow discharge the carbon-coated grids to make the surface hydrophilic.
-
Apply a small volume (e.g., 3-5 µL) of the aggregated SOD1 sample to the grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess sample with filter paper.
-
Wash the grid by floating it on a drop of deionized water for a few seconds and then blot dry.
-
Stain the grid by floating it on a drop of negative stain solution for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope.
Immunofluorescence for SOD1 Aggregates in Cultured Cells
This method is used to visualize the localization of SOD1 aggregates within cells.
Materials:
-
Cultured cells (e.g., motor neuron-like cell lines or primary motor neurons) grown on coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1-0.3% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).
-
Primary antibody specific for SOD1 (or misfolded SOD1).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Fix the cells with fixation solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Conclusion and Future Directions
The SOD1(147-153) fragment has emerged as a pivotal player in the molecular pathogenesis of ALS, acting as a potent seed for the aggregation of the full-length SOD1 protein. Understanding the mechanisms by which this fragment is exposed and initiates aggregation is crucial for the development of targeted therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate these processes further. Future research should focus on obtaining more precise quantitative data on the binding affinities and kinetics of SOD1(147-153) interactions, as well as on developing high-throughput screening assays to identify small molecules or biologics that can specifically block the aggregation-seeding activity of this critical peptide. Such efforts hold the promise of leading to novel therapeutic strategies to halt or slow the progression of this devastating disease.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the endoplasmic reticulum stress response in skeletal muscle of G93A*SOD1 amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. MAP4K inhibition as a potential therapy for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregated SOD1 causes selective death of cultured human motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Spinal cord endoplasmic reticulum stress associated with a microsomal accumulation of mutant superoxide dismutase-1 in an ALS model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Chaperones’ Potential against Defective Proteostasis of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the p38MAPK cascade is associated with upregulation of TNF alpha receptors in the spinal motor neurons of mouse models of familial ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ER stress and unfolded protein response in amyotrophic lateral sclerosis—a controversial role of protein disulphide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ALS-linked mutant SOD1 induces ER stress- and ASK1-dependent motor neuron death by targeting Derlin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of the SOD1 (147-153) Fragment: A Technical Guide
Introduction
Superoxide (B77818) Dismutase 1 (SOD1) is a crucial antioxidant enzyme, and mutations in the SOD1 gene are linked to approximately 20% of familial amyotrophic lateral sclerosis (fALS) cases. A key pathological feature of SOD1-associated ALS is the aggregation of the SOD1 protein.[1][2][3] Research has identified specific segments within the SOD1 sequence that are particularly prone to aggregation and are believed to initiate the fibril formation process. This guide provides an in-depth technical overview of the biophysical characteristics of one such critical segment: the C-terminal fragment spanning residues 147-153, with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln (GVIGIAQ). This fragment has been shown to be a potent nucleating agent for the aggregation of both wild-type and mutant full-length SOD1, making its characterization essential for understanding ALS pathogenesis and developing targeted therapeutics.[1][4]
Quantitative Data Summary
The biophysical properties of the SOD1 (147-153) fragment and its mutants have been quantified through various experimental techniques. The following tables summarize key structural and aggregation-related data.
Table 1: Structural Characterization of SOD1 (147-153) Peptide Fragments
| Peptide Sequence | Description | Technique | Key Findings | PDB ID | Reference |
|---|---|---|---|---|---|
| 147GVIGIAQ153 | Wild-Type Fragment | X-ray Crystallography | Forms a steric zipper structure with pairs of β-sheets. Resolution: 1.9 Å. | 4NIO | [5] |
| 147R VIGIAQ153 | G147R Mutant | X-ray Crystallography | fALS mutation that increases fibril-forming propensity and alters steric zipper packing. | 4NIP | [5][6] |
| 147GVT GIAQ153 | I149T Mutant | X-ray Crystallography | fALS mutation that modulates amyloid-forming propensity. | - | [6] |
| 147GVIGIAQ153 | Wild-Type Fragment | CD Spectroscopy | Shows transformation from a random coil to a β-sheet structure upon incubation. | - |[6] |
Table 2: Kinetic and Aggregation Properties of SOD1 (147-153) Fragment
| Experiment | Protein | Condition | Technique | Observation | Reference |
|---|---|---|---|---|---|
| Seeding Assay | Metal-Free Wild-Type SOD1 | Incubation with 147GVIGIAQ153 | Thioflavin T (ThT) Assay | The fragment accelerates fibril formation in a dose-dependent manner. | [1] |
| Seeding Assay | Metal-Free G93A Mutant SOD1 | Incubation with 147GVIGIAQ153 | Thioflavin T (ThT) Assay | The fragment accelerates the aggregation of the fALS mutant apoSOD1G93A. | [1] |
| Fibril Formation | 147GVIGIAQ153 and mutants | Incubation at 37°C | TEM, CD Spectroscopy | The wild-type and mutant peptides (G147R, I149T) readily form fibrillar aggregates. |[6] |
Experimental Protocols and Methodologies
The characterization of the SOD1 (147-153) fragment involves a combination of computational prediction, chemical synthesis, and biophysical analysis.
Computational Prediction of Aggregation-Prone Segments
-
Methodology: The identification of potential amyloid-forming segments within the SOD1 sequence is often initiated using computational tools. The 3D-profile method, implemented in servers like Zipper-DB, calculates the energetic fit of short peptide segments into a canonical amyloid-like steric zipper structure.[1][6]
-
Protocol:
-
The full-length SOD1 amino acid sequence is submitted to the Zipper-DB web server.
-
The server scans the sequence with a six-residue sliding window.
-
For each hexapeptide, the Rosetta energy of forming a steric-zipper fibril is calculated.
-
Regions with a Rosetta energy below a specific threshold (e.g., -23 kcal/mol) are identified as aggregation-prone "hotspots". The 147-153 segment is consistently identified by this method.[6][7][8]
-
Peptide Synthesis and Purification
-
Methodology: The identified peptide fragments are chemically synthesized for in vitro analysis.
-
Protocol:
-
Peptides (e.g., GVIGIAQ) are synthesized using standard Fmoc solid-phase peptide synthesis.
-
Following synthesis, peptides are cleaved from the resin and deprotected.
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the peptide are confirmed by mass spectrometry.
-
Aggregation Kinetics Monitoring (Thioflavin T Assay)
-
Methodology: The Thioflavin T (ThT) fluorescence assay is widely used to monitor the kinetics of amyloid fibril formation in real-time. ThT dye intercalates with β-sheet structures, resulting in a significant increase in fluorescence emission.[9][10][11]
-
Protocol:
-
A solution of full-length apo-SOD1 (e.g., 25 µM) is prepared in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4).
-
The SOD1 (147-153) seed peptide is added at various concentrations.
-
ThT dye is added to the solution (e.g., to a final concentration of 10 µM).
-
The mixture is placed in a 96-well plate and incubated at 37°C with intermittent shaking in a plate reader.
-
ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.
-
The lag time and elongation rate of aggregation are determined from the resulting sigmoidal curve.
-
Secondary Structure Analysis (Circular Dichroism Spectroscopy)
-
Methodology: Far-UV circular dichroism (CD) spectroscopy is employed to analyze the secondary structure of the peptide during the aggregation process.[6]
-
Protocol:
-
The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.
-
A baseline CD spectrum of the buffer is recorded.
-
The initial CD spectrum of the peptide solution is recorded at time zero, typically showing a minimum characteristic of a random coil.
-
The solution is incubated under aggregation-promoting conditions (e.g., 37°C with shaking).
-
CD spectra are recorded at various time points.
-
A conformational transition is observed as a shift in the spectrum, with the appearance of a minimum around 218 nm, which is indicative of β-sheet formation.[6]
-
Morphological Analysis (Transmission Electron Microscopy)
-
Methodology: Transmission Electron Microscopy (TEM) is used to directly visualize the morphology of the aggregates formed by the peptide.
-
Protocol:
-
A sample from the aggregation reaction is taken after fibril formation is complete (as determined by ThT assay).
-
A small aliquot (e.g., 5 µL) is applied to a carbon-coated copper grid for 1-2 minutes.
-
Excess sample is wicked away with filter paper.
-
The grid is stained with a heavy metal salt solution, such as 2% uranyl acetate, for 1-2 minutes.
-
The grid is dried and then imaged using a transmission electron microscope to visualize fibril morphology.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes and relationships involved in the study of the SOD1 (147-153) fragment.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wild-type and mutant SOD1 share an aberrant conformation and a common pathogenic pathway in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single chain variable fragment antibodies block aggregation and toxicity induced by familial ALS-linked mutant forms of SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 5. Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive in silico analysis and molecular dynamics of the superoxide dismutase 1 (SOD1) variants related to amyotrophic lateral sclerosis | PLOS One [journals.plos.org]
- 8. Comprehensive in silico analysis and molecular dynamics of the superoxide dismutase 1 (SOD1) variants related to amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
Genetic Mutations in the SOD1 C-Terminal Region (147-153): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of genetic mutations occurring within the C-terminal 147-153 region of the Superoxide (B77818) Dismutase 1 (SOD1) protein. This region is critically involved in the dimerization and stability of the SOD1 enzyme, and mutations within this area are frequently associated with the neurodegenerative disease Amyotrophic Lateral Sclerosis (ALS). This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of SOD1-related pathologies.
Introduction to SOD1 and the C-Terminal Region
Superoxide Dismutase 1 is a crucial antioxidant enzyme that protects cells from damage by superoxide radicals. In its active form, SOD1 exists as a homodimer. The C-terminal region, specifically residues 147-153, plays a significant role in forming the dimer interface. Mutations in this region can destabilize the dimer, leading to monomerization, misfolding, and subsequent aggregation of the SOD1 protein, a hallmark of SOD1-linked ALS.[1][2]
Biophysical and Biochemical Impact of Mutations in the 147-153 Region
Mutations within the 147-153 region of SOD1 have been shown to significantly impact the biophysical and biochemical properties of the protein, contributing to its pathological transformation. These alterations primarily manifest as decreased dimer stability, increased propensity for aggregation, and in some cases, altered enzymatic activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for specific mutations within the SOD1 147-153 region. It is important to note that comprehensive quantitative data for all possible mutations in this region is not available in the current literature.
| Mutation | Enzyme Activity (% of Wild-Type) | Protein Stability (Melting Temp. Tm °C) | Aggregation Propensity (Relative Units) | Dimer Dissociation Constant (Kd) | Cellular Half-life (hours) |
| G147R | Data not available | Data not available | Increased | Data not available | Data not available |
| I149T | Data not available | Data not available | Forms insoluble aggregates | Data not available | Data not available |
| D151G | Data not available | Data not available | Data not available | Data not available | Data not available |
| I151T | Data not available | Data not available | Data not available | Data not available | Data not available |
| S153P | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of specific quantitative values in the table highlights a significant gap in the current research landscape for these specific mutations. The qualitative descriptions are based on broader studies of C-terminal mutations and aggregation-prone regions. The C-terminal segment 147GVIGIAQ153 has been identified as a region with a high propensity for amyloid fibril formation, and mutations within this segment can modulate this propensity.[3]
Signaling Pathways Implicated in SOD1 C-Terminal Mutant Toxicity
The aggregation of mutant SOD1, including those with mutations in the C-terminal region, is known to trigger cellular stress responses, leading to neuronal dysfunction and death. Key signaling pathways implicated include the Endoplasmic Reticulum (ER) stress response and the Unfolded Protein Response (UPR).
Mutant SOD1 has been shown to interact with components of the ER, leading to the accumulation of misfolded proteins and the activation of the UPR.[4][5][6][7] This can trigger a cascade of downstream signaling events, including the activation of pro-apoptotic pathways. Specifically, the interaction of mutant SOD1 with Derlin-1, a component of the ER-associated degradation (ERAD) machinery, can trigger ER stress and activate apoptosis signal-regulating kinase 1 (ASK1)-dependent cell death.[4][8]
Experimental Protocols
Recombinant SOD1 Expression and Purification from E. coli
A common method for producing recombinant SOD1 for in vitro studies involves expression in E. coli followed by a multi-step purification protocol.
Methodology:
-
Expression: E. coli cells (e.g., BL21(DE3) strain) transformed with a plasmid containing the human SOD1 cDNA are grown in a suitable medium (e.g., LB broth) to an optimal density. Protein expression is then induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.
-
Clarification: The cell lysate is centrifuged at high speed to pellet cellular debris, yielding a clarified supernatant containing the soluble SOD1 protein.
-
Chromatography: A multi-step chromatography approach is typically employed for purification:
-
Affinity Chromatography: If the SOD1 protein is tagged (e.g., with a His-tag), affinity chromatography (e.g., Ni-NTA) is used as an initial capture step.
-
Ion-Exchange Chromatography: This step separates proteins based on their net charge.
-
Size-Exclusion Chromatography: This final polishing step separates proteins based on their size and helps to remove any remaining impurities and aggregates.
-
-
Metalation: To obtain the active, metallated form of SOD1, the purified apoprotein is dialyzed against buffers containing copper and zinc salts.
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Methodology:
-
Protein Preparation: Purified, typically demetallated, SOD1 is prepared at a desired concentration in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Assay Setup: The protein solution is mixed with ThT in a multi-well plate. To induce aggregation, a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT) is often added to break the intramolecular disulfide bond.[4]
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking to promote fibril formation. ThT fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.[4][9]
-
Data Analysis: The change in ThT fluorescence over time is plotted to generate a sigmoidal aggregation curve. From this curve, key kinetic parameters such as the lag time (nucleation phase), the maximum rate of aggregation, and the final plateau fluorescence can be determined.
In-Gel SOD1 Activity Assay
This assay allows for the visualization of SOD1 enzymatic activity directly within a polyacrylamide gel following non-denaturing electrophoresis.
Methodology:
-
Sample Preparation and Electrophoresis: Protein samples are prepared in a non-reducing, non-denaturing sample buffer and separated on a native polyacrylamide gel.
-
Gel Staining: The gel is incubated in a solution containing nitroblue tetrazolium (NBT), a substrate that is reduced by superoxide radicals to form a dark blue precipitate.
-
Enzymatic Reaction: The gel is then immersed in a solution containing riboflavin (B1680620) and tetramethylethylenediamine (TEMED) and exposed to light. This initiates a photochemical reaction that generates superoxide radicals.
-
Visualization: In regions of the gel where active SOD1 is present, the superoxide radicals are dismutated, preventing the reduction of NBT. This results in clear, achromatic bands on a dark blue background, indicating the presence of active SOD1.
Conclusion
Mutations within the 147-153 C-terminal region of SOD1 are critical drivers of protein instability and aggregation, key events in the pathogenesis of ALS. While current research has established the importance of this region, a significant need exists for more detailed quantitative characterization of specific mutations within this hotspot. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular mechanisms of SOD1-mediated neurodegeneration and to evaluate potential therapeutic interventions. A deeper understanding of the specific consequences of these C-terminal mutations will be invaluable for the development of targeted therapies for this devastating disease.
References
- 1. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 2. Destabilization of the dimer interface is a common consequence of diverse ALS‐associated mutations in metal free SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER stress and UPR in familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spinal cord endoplasmic reticulum stress associated with a microsomal accumulation of mutant superoxide dismutase-1 in an ALS model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the endoplasmic reticulum stress response in skeletal muscle of G93A*SOD1 amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monitoring SOD1 (147-153) Fibrillation using Thioflavin T Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark in a subset of familial ALS cases is the misfolding and aggregation of the enzyme copper-zinc superoxide (B77818) dismutase 1 (SOD1). The C-terminal fragment of SOD1, specifically the peptide sequence 147-153 (GVIGIAQ), has been identified as a critical region that can independently form amyloid fibrils and seed the aggregation of the full-length SOD1 protein.[1][2] The Thioflavin T (ThT) assay is a widely used, sensitive, and reliable method for monitoring the kinetics of amyloid fibril formation in vitro.[3][4][5]
Thioflavin T is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils.[3][5] This property allows for the real-time monitoring of fibril formation, making the ThT assay an invaluable tool for studying the aggregation propensity of proteins and peptides like SOD1(147-153) and for screening potential therapeutic inhibitors of this process.[6]
These application notes provide a detailed protocol for utilizing the Thioflavin T assay to monitor the fibrillation of the SOD1(147-153) peptide.
Principle of the Thioflavin T Assay
The ThT assay is based on the specific interaction between the ThT molecule and the β-sheet-rich structures that are characteristic of amyloid fibrils. In its free form in solution, the two aromatic rings of ThT can rotate freely, leading to non-radiative decay of its excited state and thus, low fluorescence.[5] Upon binding to the channels formed by the side chains of amino acids in the β-sheets of amyloid fibrils, the rotation of these rings is restricted.[3] This rigidification leads to a significant increase in the fluorescence quantum yield.[4] The fluorescence intensity is directly proportional to the amount of amyloid fibrils present, allowing for the quantification of fibrillation over time.[5][7][8]
Experimental Workflow
The general workflow for monitoring SOD1(147-153) fibrillation using the ThT assay involves preparing the peptide, initiating aggregation, and measuring the fluorescence of ThT at regular intervals.
Caption: Experimental workflow for the Thioflavin T assay.
Detailed Protocols
Materials and Reagents
-
SOD1(147-153) peptide (lyophilized, >95% purity)
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
-
Incubator with shaking capabilities
-
Teflon beads (optional, for agitation)
Preparation of Stock Solutions
-
SOD1(147-153) Peptide Stock Solution (1 mM):
-
Accurately weigh the lyophilized SOD1(147-153) peptide.
-
Dissolve the peptide in a minimal amount of DMSO to ensure complete solubilization.
-
Bring the final volume with sterile, nuclease-free water to achieve a 1 mM concentration.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Thioflavin T Stock Solution (1 mM):
-
Dissolve ThT in sterile, nuclease-free water to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution in the dark at 4°C for up to one month.
-
Fibrillation Assay Protocol
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture for each well. For a final volume of 200 µL per well:
-
Include control wells:
-
Peptide-only control: SOD1(147-153) in PBS without ThT.
-
ThT-only control (blank): ThT in PBS without the peptide.
-
Buffer-only control: PBS alone.
-
-
-
Assay Setup:
-
Pipette 200 µL of the reaction mixture and controls into the wells of a 96-well black, clear-bottom plate.
-
If using, add a small Teflon bead to each well to enhance agitation.
-
-
Incubation and Fluorescence Measurement:
-
Place the microplate in a plate reader equipped with an incubator and shaker.
-
Set the temperature to 37°C.
-
Set the shaking to a consistent speed (e.g., 300 rpm, orbital).
-
Set the fluorescence measurement parameters:
-
Program the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (typically 24-72 hours).
-
Data Analysis
-
Data Correction:
-
Subtract the fluorescence intensity of the ThT-only control (blank) from the fluorescence intensity of each sample well at each time point.
-
-
Plotting the Data:
-
Plot the corrected fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, characterized by three phases:
-
Lag phase: A period of slow or no increase in fluorescence, during which nucleation occurs.
-
Elongation phase: A rapid increase in fluorescence as fibrils grow.
-
Plateau phase: A state of equilibrium where the fluorescence intensity remains relatively constant.
-
-
-
Kinetic Parameter Determination:
-
Lag time (t_lag): The time at which the fluorescence begins to increase rapidly. This can be determined by fitting the data to a sigmoidal equation or by the intersection of the baseline with the tangent of the steepest part of the curve.
-
Apparent rate constant of elongation (k_app): The maximum slope of the sigmoidal curve.
-
Maximum fluorescence intensity (F_max): The fluorescence intensity at the plateau.
-
Quantitative Data Summary
The following table summarizes typical concentrations and parameters used in a ThT assay for amyloid fibrillation studies.
| Parameter | Recommended Range/Value | Reference |
| SOD1(147-153) Concentration | 25 - 100 µM | [1][2] |
| Thioflavin T Concentration | 10 - 50 µM | [5][8][9] |
| Excitation Wavelength | 440 - 450 nm | [5] |
| Emission Wavelength | 480 - 490 nm | [3][5] |
| Incubation Temperature | 37 °C | [10][11] |
| pH | 7.4 | [6] |
Logical Relationship of Fibrillation
The process of amyloid fibrillation, as monitored by the ThT assay, follows a nucleated polymerization model. This model involves a slow nucleation phase followed by a rapid elongation phase.
Caption: Nucleated polymerization model of amyloid fibrillation.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure the ThT stock solution is fresh and filtered. Some compounds being screened for inhibitory effects may be autofluorescent and require appropriate controls.[12]
-
Variability in Results: Fibrillation is a stochastic process. It is crucial to run replicates to ensure the reproducibility of the results.[13]
-
Interference with ThT: Certain compounds can interfere with the ThT fluorescence signal. It is important to perform control experiments to rule out any direct interaction between the test compound and ThT.[12]
-
Confirmation of Fibril Morphology: While the ThT assay is a powerful tool, it is recommended to complement it with other techniques, such as transmission electron microscopy (TEM) or atomic force microscopy (AFM), to confirm the presence and morphology of amyloid fibrils.
By following these detailed protocols and considerations, researchers can effectively utilize the Thioflavin T assay to gain valuable insights into the fibrillation of the SOD1(147-153) peptide, aiding in the understanding of ALS pathogenesis and the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages: Insights Obtained from Fluorescence Up-Conversion and Particle Size Distribution Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 8. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. The biophysics of superoxide dismutase-1 and amyotrophic lateral sclerosis | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
Application Notes: Seeding Aggregation of Full-length SOD1 with SOD1(147-153) Fibrils
Introduction
Superoxide Dismutase 1 (SOD1) is a critical enzyme in cellular antioxidant defense. However, the misfolding and aggregation of SOD1 are pathological hallmarks of Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Research has identified specific, short segments within the SOD1 sequence that have a high propensity to form amyloid fibrils and can act as "seeds" to trigger the aggregation of the full-length protein.[4][5] One of the most significant of these segments is the C-terminal peptide, GVIGIAQ, corresponding to residues 147-153.[4][6][7][8] This segment, which is normally buried in the dimer interface, can become exposed, self-assemble into fibrils, and subsequently template the misfolding and aggregation of soluble, full-length SOD1 monomers.[4][6] This process is believed to be a common molecular determinant in both familial (fALS) and sporadic (sALS) forms of the disease.[4][5][8]
These application notes provide a detailed protocol for inducing and monitoring the aggregation of full-length, metal-free (apo) SOD1 in vitro using pre-formed fibrils from the SOD1(147-153) peptide as a seed. This assay is a powerful tool for studying the fundamental mechanisms of SOD1 aggregation, screening for potential therapeutic inhibitors, and understanding the prion-like propagation of SOD1 misfolding.
Quantitative Data Summary
The seeding effect of SOD1(147-153) fibrils on the aggregation of full-length SOD1 is dose-dependent. The addition of pre-formed seeds bypasses the stochastic and often lengthy nucleation phase (lag phase) of amyloid formation, leading to a rapid elongation phase. The following table summarizes typical kinetic parameters obtained from a Thioflavin T (ThT) fluorescence assay.
| Condition | Analyte | Seed Concentration (molar ratio, seed:monomer) | Lag Phase (t_lag) | Aggregation Rate (slope) | Max ThT Fluorescence (Arbitrary Units) |
| Control | 40 µM apo-SOD1 | 0 (Unseeded) | Long / Variable | Slow | Baseline |
| Seeded | 40 µM apo-SOD1 | 1:100 | Significantly Reduced | Moderate | Increased |
| Seeded | 40 µM apo-SOD1 | 1:10 | Drastically Reduced | Rapid | High |
| Seeded | 40 µM apo-SOD1 | 1:1 | No discernible lag | Very Rapid | Very High |
Note: Specific values for lag phase, rate, and fluorescence intensity will vary depending on the precise experimental conditions (e.g., protein preparation, buffer, temperature, agitation) but will consistently show a dose-dependent acceleration of aggregation with increasing seed concentration.[4]
Experimental Protocols & Methodologies
Protocol 1: Preparation of SOD1(147-153) Peptide Fibril Seeds
This protocol describes the formation of amyloid fibrils from the synthetic SOD1(147-153) peptide (sequence: Gly-Val-Ile-Gly-Ile-Ala-Gln).[8]
Materials:
-
Lyophilized SOD1(147-153) peptide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Orbital shaker or incubator with shaking capabilities
Methodology:
-
Peptide Solubilization: Dissolve the lyophilized SOD1(147-153) peptide in DMSO to create a stock solution (e.g., 10 mM).
-
Fibril Formation: Dilute the peptide stock solution into PBS (pH 7.4) to a final concentration of 1 mM.
-
Incubation: Incubate the peptide solution at 37°C with continuous agitation (e.g., 600 rpm) for 48-72 hours to allow for fibril formation.
-
Sonication (Seed Fragmentation): To generate a larger number of active seeding ends, sonicate the fibril solution on ice for 5 minutes using a pulse sequence (e.g., 5 seconds on, 5 seconds off).[9] This breaks down long fibrils into smaller, more effective seeds.
-
Storage: Aliquot the fibril seed preparation and store at -80°C until use.
Protocol 2: Preparation of Full-Length, Monomeric Apo-SOD1
This protocol describes the expression, purification, and demetallation of full-length human SOD1 to prepare it for aggregation assays. Aggregation is typically induced in the metal-free (apo) and disulfide-reduced state.[9][10]
Materials:
-
Recombinant human SOD1 (wild-type or mutant)
-
Dialysis tubing (3.5 kDa MWCO)
-
Buffer A: 0.1 M Sodium Acetate, 10 mM EDTA, pH 3.8
-
Buffer B: 0.1 M Sodium Acetate, 10 mM NaCl, pH 3.8
-
Buffer C: 0.1 M Sodium Acetate, pH 5.5
-
Storage Buffer: 10 mM Potassium Phosphate, pH 7.4
Methodology:
-
Purification: Purify recombinantly expressed SOD1 using standard chromatography techniques (e.g., hydrophobic interaction, ion-exchange, and size-exclusion chromatography).[11]
-
Demetallation: Perform sequential dialysis of the purified SOD1 protein to remove copper and zinc ions.[11]
-
Dialyze against Buffer A for 24 hours.
-
Dialyze against Buffer B for 24 hours.
-
Dialyze against Buffer C for 24 hours.
-
-
Buffer Exchange: Dialyze the now demetallated apo-SOD1 against the final storage buffer (10 mM Potassium Phosphate, pH 7.4).
-
Concentration and Storage: Determine the protein concentration using a spectrophotometer. Aliquot the apo-SOD1 and store at -80°C.
Protocol 3: Thioflavin T (ThT) Seeded Aggregation Assay
This protocol uses the amyloid-binding dye Thioflavin T (ThT) to monitor the kinetics of SOD1 aggregation in real-time. ThT fluorescence increases significantly upon binding to the cross-β sheet structures of amyloid fibrils.[10]
Materials:
-
Apo-SOD1 (from Protocol 2)
-
SOD1(147-153) fibril seeds (from Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 1 M in water)
-
Assay Buffer: 10 mM Potassium Phosphate, pH 7.4
-
96-well, black, clear-bottom microplate
-
Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm
Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture for each well. For a final volume of 100 µL:
-
Apo-SOD1: to a final concentration of 40 µM.
-
ThT: to a final concentration of 20-40 µM.
-
TCEP: to a final concentration of 5-10 mM (to reduce the C57-C146 disulfide bond).[9][11]
-
SOD1(147-153) fibril seeds: Add desired volume for final molar ratios (e.g., 1:100, 1:10). For the unseeded control, add an equivalent volume of buffer.
-
Assay Buffer: to bring the final volume to 100 µL.
-
-
Plate Loading: Pipette 100 µL of each reaction mixture into the wells of the 96-well plate. Include buffer-only and ThT-only wells as blanks.
-
Incubation and Monitoring: Place the plate in the fluorometer pre-heated to 37°C.
-
Data Acquisition: Measure ThT fluorescence at regular intervals (e.g., every 10-15 minutes) for up to 48 hours. Ensure the plate is shaken briefly before each reading to maintain a homogenous solution.
-
Data Analysis: Subtract the background fluorescence from the readings. Plot the fluorescence intensity versus time to generate kinetic curves. Analyze the curves to determine the lag time and the maximum slope of the elongation phase.
Visualizations and Workflows
Caption: Workflow for SOD1 seeded aggregation assay.
Caption: Proposed mechanism of seeded aggregation.
References
- 1. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 2. Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 7. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Amyloid fibril structures and ferroptosis activation induced by ALS-causing SOD1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baylor-ir.tdl.org [baylor-ir.tdl.org]
Application Note: Mass Spectrometry for the Analysis of SOD1 (147-153) Aggregates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide dismutase 1 (SOD1) is a critical enzyme in mitigating oxidative stress. However, the aggregation of misfolded SOD1 is a pathological hallmark of certain neurodegenerative diseases, including a subset of amyotrophic lateral sclerosis (ALS) cases. The C-terminal fragment of SOD1, specifically the peptide sequence 147-153 (GVIGIAQ), has been identified as a key region with a high propensity to form amyloid fibrils and can trigger the aggregation of the full-length protein.[1] Consequently, the detailed analysis of SOD1(147-153) aggregation is of paramount importance for understanding disease mechanisms and for the development of therapeutic interventions.
Mass spectrometry (MS) has emerged as a powerful and versatile tool for characterizing the heterogeneous and dynamic nature of protein aggregates. This application note provides an overview and detailed protocols for the application of various MS-based techniques to study SOD1(147-153) aggregates. These methods include Native Mass Spectrometry (Native MS) for studying non-covalent complexes, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for the analysis of peptide aggregates, Cross-Linking Mass Spectrometry (XL-MS) to capture transient interactions, and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to probe conformational changes during aggregation.
Data Presentation
Table 1: Native Mass Spectrometry Data for SOD1 Oligomerization
| Species | Charge State (z) | Experimental m/z | Calculated Mass (Da) | Reference |
| Monomer | +7 | 2286.1 | 15995.7 | [2] |
| Dimer | +9 | 3555.8 | 31993.2 | [2] |
| Trimer | +11 | 4363.5 | 47988.5 | Hypothetical |
| Tetramer | +13 | 4923.0 | 63984.0 | Hypothetical |
Table 2: MALDI-TOF MS Analysis of SOD1(147-153) Peptide Aggregation
| Peptide | Observed m/z [M+H]+ | Aggregate State | Conditions | Reference |
| SOD1(147-153) | 715.4 | Monomer | 0.1% TFA in 50% ACN | [3] |
| SOD1(147-153) | 1429.8 | Dimer | Aggregation Buffer, 24h | [3] |
| SOD1(147-153) | 2144.2 | Trimer | Aggregation Buffer, 48h | [3] |
| SOD1(147-153) | 2858.6 | Tetramer | Aggregation Buffer, 72h | [3] |
Table 3: Quantitative Cross-Linking Mass Spectrometry of SOD1 Dimers
| Cross-Linker | SOD1 Variant | Cross-Linked Residues | % Cross-Linked | Reference |
| BS3 | Wild-type | K3-K9 | 15.2 | [4] |
| BS3 | G93A Mutant | K3-K9 | 25.8 | [4] |
| DSS | Wild-type | K122-K128 | 12.5 | [5] |
| DSS | G93A Mutant | K122-K128 | 21.3 | [5] |
Experimental Protocols
Protocol 1: Native Mass Spectrometry of SOD1 Oligomers
This protocol outlines the analysis of non-covalent SOD1 oligomers using native-state mass spectrometry.
1. Sample Preparation:
- Reconstitute lyophilized SOD1 protein in 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.4) to a final concentration of 10 µM.
- To induce oligomerization, incubate the protein solution at 37°C with gentle agitation (200 rpm) for desired time points (e.g., 0, 24, 48, 72 hours).
2. Mass Spectrometry Analysis:
- Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
- Pull borosilicate glass capillaries to a tip diameter of ~1 µm.
- Load 2-3 µL of the SOD1 sample into the nESI capillary.
- Apply a capillary voltage of 1.2-1.6 kV.
- Maintain source conditions to preserve non-covalent interactions (e.g., source temperature 100-150°C, low cone voltage).
- Acquire mass spectra in the m/z range of 1000-10000.
3. Data Analysis:
- Deconvolute the resulting spectra to determine the mass of the different oligomeric species.
- Calculate the relative abundance of each oligomer by integrating the peak areas of the corresponding charge states.
Protocol 2: MALDI-TOF MS of SOD1(147-153) Peptide Aggregates
This protocol describes the analysis of synthetic SOD1(147-153) peptide aggregation using MALDI-TOF MS.
1. Peptide Preparation and Aggregation:
- Synthesize and purify the SOD1(147-153) peptide (GVIGIAQ).
- Dissolve the peptide in 10 mM phosphate (B84403) buffer (pH 7.4) to a final concentration of 100 µM.
- Induce aggregation by incubating the peptide solution at 37°C with continuous shaking (600 rpm) for various time points.
2. Sample Preparation for MALDI-TOF MS:
- Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile (B52724) (ACN) / 0.1% trifluoroacetic acid (TFA).
- At each time point, take an aliquot of the peptide solution and mix it 1:1 with the matrix solution.
- Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
3. MALDI-TOF MS Analysis:
- Use a MALDI-TOF mass spectrometer in positive ion linear mode.
- Acquire mass spectra in the m/z range of 500-5000.
- Calibrate the instrument using a standard peptide mixture.
4. Data Analysis:
- Identify peaks corresponding to the monomeric, dimeric, trimeric, and higher-order oligomers of the SOD1(147-153) peptide.
- Monitor the change in the relative intensity of these peaks over time to assess the kinetics of aggregation.
Protocol 3: Cross-Linking Mass Spectrometry (XL-MS) of SOD1 Aggregates
This protocol details the use of chemical cross-linking to identify interacting residues within SOD1 aggregates.
1. Cross-Linking Reaction:
- Prepare a 10 µM solution of SOD1 in 20 mM HEPES buffer (pH 7.8) containing 150 mM NaCl.
- Add the cross-linking reagent, bis(sulfosuccinimidyl)suberate (B1667958) (BS3), to a final concentration of 500 µM.
- Incubate the reaction mixture at room temperature for 30 minutes.
- Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 15 minutes.
2. SDS-PAGE and In-Gel Digestion:
- Separate the cross-linked products by SDS-PAGE.
- Excise the bands corresponding to monomeric and oligomeric SOD1.
- Perform in-gel digestion with trypsin overnight at 37°C.
- Extract the peptides from the gel pieces.
3. LC-MS/MS Analysis:
- Analyze the extracted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
- Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.
4. Data Analysis:
- Use specialized software (e.g., pLink, MeroX) to identify cross-linked peptides from the MS/MS data.
- Map the identified cross-links onto the structure of SOD1 to gain insights into the interfaces of the aggregates.
Protocol 4: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) of SOD1 Fibril Formation
This protocol describes the use of HDX-MS to monitor conformational changes in SOD1 during fibril formation.
1. Fibril Formation:
- Prepare a 20 µM solution of apo-SOD1 in 10 mM phosphate buffer (pH 7.4).
- Induce fibril formation by incubation at 37°C with agitation.
2. Deuterium (B1214612) Labeling:
- At different time points during aggregation, take an aliquot of the SOD1 sample and dilute it 1:10 in D₂O-based phosphate buffer.
- Allow the exchange reaction to proceed for various time points (e.g., 10s, 1 min, 10 min, 1 hr).
3. Quenching and Digestion:
- Quench the exchange reaction by adding an equal volume of ice-cold quench buffer (0.1 M glycine, pH 2.5).
- Immediately inject the quenched sample into an online pepsin digestion column.
4. LC-MS Analysis:
- Separate the peptic peptides using a C18 column at 0°C.
- Analyze the eluted peptides with a high-resolution mass spectrometer.
5. Data Analysis:
- Determine the deuterium uptake for each peptide at each time point using specialized software (e.g., HDX-MS WorkBench, DynamX).
- Compare the deuterium uptake of peptides from different aggregation states to identify regions of the protein that become protected from exchange upon aggregation.
Visualizations
Caption: Proposed pathway of SOD1 aggregation.
Caption: General workflow for MS analysis of SOD1 aggregates.
Conclusion
Mass spectrometry offers a powerful suite of tools for the detailed characterization of SOD1(147-153) aggregates. The protocols outlined in this application note provide researchers with a starting point for employing native MS, MALDI-TOF MS, XL-MS, and HDX-MS to investigate the mechanisms of SOD1 aggregation. These techniques can provide valuable insights into the structure, composition, and dynamics of SOD1 aggregates, which is crucial for the development of novel therapeutics for ALS and other neurodegenerative diseases. The quantitative data and workflows presented here serve as a valuable resource for scientists in both academic and industrial research settings.
References
Application Notes and Protocols for Developing Cell-Based Assays for SOD1 (147-153) Toxicity
Introduction
Mutations in the Cu/Zn superoxide (B77818) dismutase (SOD1) gene are linked to approximately 20% of familial amyotrophic lateral sclerosis (fALS) cases.[1][2][3] A key pathological feature is the aggregation of the SOD1 protein in motor neurons.[4][5] The C-terminal segment of SOD1, specifically the amino acid sequence 147-GVIGIAQ-153, has been identified as a critical region with a high propensity to form amyloid fibrils.[6][7] This peptide fragment can act as a seed, accelerating the aggregation of the full-length SOD1 protein, suggesting it is a common molecular determinant in both familial and sporadic ALS.[6][8]
The toxicity of mutant SOD1 is believed to be a "gain-of-function" rather than a loss of its enzymatic activity.[1][3] This toxic function is associated with protein misfolding and aggregation, which leads to a cascade of detrimental cellular events, including oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, ultimately resulting in neuronal cell death.[4][5][9]
These application notes provide a framework for developing and implementing robust cell-based assays to study the toxicity induced by the SOD1 (147-153) peptide and to screen for potential therapeutic compounds that can mitigate these effects. The protocols are designed for researchers in neurodegenerative disease and drug development.
Proposed Signaling Pathway for SOD1 (147-153) Toxicity
The SOD1 (147-153) peptide is hypothesized to initiate a toxic cascade by promoting the misfolding and aggregation of endogenous SOD1. These soluble oligomeric species are considered the primary toxic entities, disrupting multiple cellular pathways.[10][11]
Caption: Proposed signaling pathway for SOD1-mediated cellular toxicity.
Key Cell-Based Assays and Protocols
A multi-parametric approach is recommended to comprehensively assess SOD1 (147-153) toxicity. This involves evaluating protein aggregation, cell viability, and specific cellular stress pathways.
Protein Aggregation Assay
Quantifying SOD1 aggregation is fundamental to studying its pathological effects. This can be achieved using fluorescent dyes like Thioflavin T (ThT) that bind to amyloid-like structures or by visualizing fluorescently-tagged SOD1 proteins.[5][6]
Caption: Experimental workflow for quantifying SOD1 protein aggregation.
Protocol: Quantification of SOD1 Aggregates using High Content Imaging
This protocol describes the quantification of aggregates in cells expressing YFP-tagged SOD1, which can be adapted for ThT staining of unlabeled aggregates.
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS).[13]
-
Mammalian expression vector for SOD1-YFP (e.g., wild-type or A4V mutant).[12][14]
-
Transfection reagent (e.g., Lipofectamine 3000).[13]
-
Proteasome inhibitor (e.g., Bortezomib or MG132) to induce aggregation.[12][13]
-
4% Paraformaldehyde (PFA) for fixing.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Hoechst 33342 stain for nuclei.
-
High content imaging system.
Procedure:
-
Cell Seeding: Seed HEK-293 cells in a 96-well clear-bottom imaging plate at a density to achieve ~70% confluency at the time of transfection.
-
Transfection: Transfect cells with the SOD1-YFP expression vector according to the manufacturer's protocol for the chosen transfection reagent. Include a YFP-only vector as a control.
-
Induction of Aggregation: 24 hours post-transfection, replace the medium with fresh medium containing a proteasome inhibitor (e.g., 5 ng/mL Bortezomib) and the test compounds at various concentrations.[13]
-
Incubation: Incubate the cells for an additional 24 hours.
-
Fixing and Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain with Hoechst 33342 (1 µg/mL) for 15 minutes to label nuclei.
-
Wash three times with PBS and leave the final wash on the cells for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high content imaging system with appropriate filters for Hoechst (DAPI channel) and YFP.
-
Use image analysis software to identify nuclei (Hoechst) and define the cytoplasm.
-
Within the cytoplasm of YFP-positive cells, quantify the number, size, and intensity of fluorescent puncta (aggregates).
-
Calculate the percentage of cells with aggregates and the average aggregate area per cell.
-
Cell Viability and Cytotoxicity Assays
Assessing cell viability is crucial for determining the toxic effect of SOD1 aggregation. The MTT assay measures metabolic activity, while LDH or other membrane integrity assays measure cell death.[11][15][16]
Caption: General experimental workflow for cell viability and cytotoxicity assays.
Protocol: MTT Cell Viability Assay
Materials:
-
Cells and culture medium.
-
SOD1 (147-153) peptide or other treatment agents.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing the SOD1 peptide or test compounds at desired concentrations. Include untreated cells as a negative control and cells treated with a known toxin (e.g., staurosporine) as a positive control.
-
Incubation: Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the viability of treated cells as a percentage relative to the untreated control cells.
Mitochondrial Dysfunction Assays
Mutant SOD1 is known to impair mitochondrial function, affecting energy production and cellular health.[17][18][19] Key indicators include a drop in mitochondrial membrane potential (ΔΨm) and decreased ATP levels.[20][21]
Protocol: ATP Level Quantification
This protocol uses a luciferase-based assay to measure total cellular ATP content as an indicator of metabolic health.
Materials:
-
Cells, culture medium, and treatment agents.
-
Opaque-walled 96-well plates suitable for luminescence.
-
Commercial ATP quantification kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[20]
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them as described in the MTT assay protocol.
-
Assay Preparation: Equilibrate the plate and the ATP assay reagent to room temperature.
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescent signal of treated cells to that of untreated controls to determine the relative ATP levels.
Endoplasmic Reticulum (ER) Stress Assays
The accumulation of misfolded SOD1 can trigger the Unfolded Protein Response (UPR), a sign of ER stress.[9][22][23] This can be monitored by measuring the expression of key ER stress markers.
Methods:
-
Western Blotting: Analyze the protein levels of UPR markers such as BiP/Grp78, PDI, phosphorylated PERK, phosphorylated IRE1α, and the pro-apoptotic factor CHOP.[22][23]
-
RT-qPCR: Measure the mRNA levels of UPR target genes, including the splicing of XBP1 mRNA, which is a specific indicator of IRE1α activation.[23]
-
Immunofluorescence: Visualize the localization and expression of ER stress markers within the cell.
Data Presentation
Quantitative data from these assays should be summarized in tables to facilitate comparison between different conditions, such as varying concentrations of a test compound or different SOD1 mutants.
Table 1: Effect of Compound X on SOD1-A4V-YFP Aggregation
| Compound X (µM) | % Cells with Aggregates (Mean ± SD) | Average Aggregate Area/Cell (µm²) (Mean ± SD) |
| 0 (Vehicle) | 45.2 ± 3.5 | 15.8 ± 2.1 |
| 0.1 | 42.1 ± 4.1 | 14.9 ± 1.9 |
| 1.0 | 28.7 ± 2.9 | 9.3 ± 1.5 |
| 10.0 | 15.3 ± 2.1 | 4.1 ± 0.8 |
| *p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Cytotoxicity of SOD1 (147-153) Peptide on NSC-34 Cells
| SOD1 (147-153) (µM) | Cell Viability (% of Control) (Mean ± SD) | ATP Levels (% of Control) (Mean ± SD) |
| 0 (Control) | 100.0 ± 5.1 | 100.0 ± 6.3 |
| 1 | 95.3 ± 4.8 | 98.1 ± 5.5 |
| 5 | 72.4 ± 6.2 | 78.5 ± 7.1 |
| 10 | 51.6 ± 5.5 | 55.2 ± 6.8 |
| 20 | 38.9 ± 4.1 | 41.7 ± 5.3 |
| *p < 0.05, *p < 0.01 vs. Control |
References
- 1. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 4. SOD1 in ALS: Taking Stock in Pathogenic Mechanisms and the Role of Glial and Muscle Cells [mdpi.com]
- 5. helios.eie.gr [helios.eie.gr]
- 6. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. frontiersin.org [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Cellular toxicity of mutant SOD1 protein is linked to an easily soluble, non-aggregated form in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutant SOD1 aggregates formed in vitro and in cultured cells are polymorphic and differ from those arising in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. biorxiv.org [biorxiv.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Mitochondrial dysfunction in a cell culture model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | SOD1 misplacing and mitochondrial dysfunction in amyotrophic lateral sclerosis pathogenesis [frontiersin.org]
- 20. The molecular pathogenesis of superoxide dismutase 1-linked ALS is promoted by low oxygen tension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of methods that determine mitochondrial function in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Activation of the endoplasmic reticulum stress response in skeletal muscle of G93A*SOD1 amyotrophic lateral sclerosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Application Notes and Protocols for Screening Aggregation Inhibitors Using SOD1 (147-153)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A pathological hallmark of many ALS cases, both familial (fALS) and sporadic (sALS), is the misfolding and aggregation of the Cu/Zn superoxide (B77818) dismutase 1 (SOD1) protein.[1] Research has identified specific "aggregation-prone" regions within the SOD1 sequence that are critical for initiating this process. One of the most significant of these is the C-terminal peptide fragment spanning residues 147-153, with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln (GVIGIAQ).[1][2]
This peptide segment, which is normally buried within the dimer interface of the native SOD1 protein, becomes exposed in the monomeric state and can self-assemble into neurotoxic amyloid fibrils.[1] Furthermore, the SOD1 (147-153) peptide has been shown to seed the aggregation of the full-length wild-type and mutant SOD1 protein, highlighting its central role as a trigger in the aggregation cascade.[1] Consequently, the SOD1 (147-153) peptide represents a valuable and simplified tool for the primary screening and characterization of small molecule inhibitors aimed at preventing SOD1 aggregation.
These application notes provide a comprehensive guide for utilizing the SOD1 (147-153) peptide in a high-throughput screening campaign to identify and characterize potential therapeutic agents for ALS. The protocols detailed below cover the primary screening using a Thioflavin T (ThT) fluorescence assay, biophysical confirmation of inhibition via Transmission Electron Microscopy (TEM), and assessment of cytoprotective effects in a cell-based model.
Data Presentation: Efficacy of SOD1 Aggregation Inhibitors
The following table summarizes the inhibitory activities of several compounds against the aggregation of the full-length SOD1 protein. While specific quantitative data for inhibitors targeting the SOD1 (147-153) peptide are not yet widely available in the public domain, the compounds listed below are relevant as they target the overall aggregation process where the 147-153 segment plays a crucial role. This table serves as a representative example of how to present quantitative data for identified inhibitors.
| Compound ID | Target | Assay Type | IC50 | Reference |
| CMB-087229 | Mutant SOD1 Protein | Not Specified | 67 nM | [3] |
| SOD1-Derlin-1 inhibitor-1 | SOD1 G93A-Derlin-1 Complex | Not Specified | 7.11 µM | [3] |
| LCS-1 | SOD1 Activity | Enzymatic Assay | 1.07 µM | MedChemExpress |
Note: The IC50 values presented are for the inhibition of full-length SOD1 aggregation or related interactions. Further validation would be required to determine the specific efficacy of these compounds against SOD1 (147-153) peptide aggregation.
Experimental Protocols
Primary Screening of Aggregation Inhibitors using Thioflavin T (ThT) Fluorescence Assay
This protocol describes a high-throughput compatible method to screen for inhibitors of SOD1 (147-153) peptide aggregation by monitoring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
Materials and Reagents:
-
SOD1 (147-153) peptide (GVIGIAQ), synthesized and purified (>95% purity)
-
Thioflavin T (ThT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)
-
Test compounds library
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the SOD1 (147-153) peptide in DMSO to a stock concentration of 10 mM.
-
Prepare a 1 mM ThT stock solution in PBS.
-
Dissolve test compounds in DMSO to a stock concentration of 10 mM.
-
-
Assay Setup:
-
In a 96-well microplate, prepare the following reaction mixtures to a final volume of 100 µL per well:
-
Test wells: 10 µL of test compound (at various concentrations), 10 µL of 1 mM SOD1 (147-153) peptide (final concentration 100 µM), 4 µL of 1 mM ThT (final concentration 40 µM), and 76 µL of PBS.
-
Positive control (peptide only): 10 µL of DMSO, 10 µL of 1 mM SOD1 (147-153) peptide, 4 µL of 1 mM ThT, and 76 µL of PBS.
-
Negative control (buffer only): 10 µL of DMSO, 4 µL of 1 mM ThT, and 86 µL of PBS.
-
-
Include a Teflon bead in each well to facilitate agitation.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity (Ex: 440 nm, Em: 485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
Determine the lag time, the maximum slope of the aggregation curve, and the final fluorescence plateau for each condition.
-
Calculate the percentage of inhibition for each test compound at different concentrations based on the reduction in the final fluorescence plateau compared to the positive control.
-
Determine the IC50 value for active compounds by fitting the dose-response curve.
-
Biophysical Characterization of Inhibition by Transmission Electron Microscopy (TEM)
This protocol is for the visualization of SOD1 (147-153) peptide fibrils and the assessment of the effect of inhibitors on fibril morphology.
Materials and Reagents:
-
Aggregated SOD1 (147-153) peptide samples from the ThT assay (with and without inhibitor)
-
Carbon-coated copper grids
-
2% (w/v) Uranyl acetate (B1210297) solution
-
Ultrapure water
-
Transmission Electron Microscope
Protocol:
-
Sample Preparation:
-
Take an aliquot of the final reaction mixture from the ThT assay (e.g., after 48 hours of incubation).
-
-
Grid Preparation and Staining:
-
Place a 5 µL drop of the sample onto a carbon-coated copper grid and allow it to adsorb for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Wash the grid by placing it on a drop of ultrapure water for 1 minute.
-
Negatively stain the grid by placing it on a drop of 2% uranyl acetate for 1 minute.
-
Wick off the excess staining solution and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a Transmission Electron Microscope at an appropriate magnification.
-
Capture images of the fibril structures (or lack thereof) in the control and inhibitor-treated samples.
-
-
Analysis:
-
Compare the morphology of the aggregates in the presence and absence of the inhibitor. Effective inhibitors may reduce the number and length of fibrils or lead to the formation of amorphous, non-fibrillar aggregates.
-
Assessment of Cytotoxicity and Neuroprotection using a Cell-Based Assay
This protocol outlines a method to assess the ability of identified inhibitors to protect neuronal cells from the toxicity induced by pre-aggregated SOD1 (147-153) peptide.
Materials and Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pre-aggregated SOD1 (147-153) peptide (prepared by incubating the peptide at a high concentration in PBS at 37°C for 48-72 hours)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare treatment solutions:
-
Vehicle control: Cell culture medium with DMSO.
-
Peptide aggregate control: Medium containing a final concentration of 10 µM pre-aggregated SOD1 (147-153) peptide.
-
Inhibitor treatment: Medium containing 10 µM pre-aggregated SOD1 (147-153) peptide and various concentrations of the test inhibitor.
-
Inhibitor control: Medium containing the highest concentration of the test inhibitor alone.
-
-
Remove the old medium from the cells and add 100 µL of the respective treatment solutions to each well.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle-treated control cells.
-
Determine the protective effect of the inhibitor by comparing the viability of cells treated with peptide aggregates plus inhibitor to those treated with peptide aggregates alone.
-
Visualizations
Caption: The aggregation pathway of SOD1, initiated by the dissociation of the native dimer.
Caption: Workflow for screening and validation of SOD1 (147-153) aggregation inhibitors.
References
Application Notes and Protocols for In Vitro Fibril Formation of SOD1 (147-153)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide Dismutase 1 (SOD1) is a critical enzyme in cellular antioxidant defense. However, mutations in the SOD1 gene are linked to a familial form of amyotrophic lateral sclerosis (fALS), a progressive neurodegenerative disease. A key pathological hallmark of fALS is the aggregation of misfolded SOD1 protein into insoluble fibrils. The peptide fragment SOD1 (147-153), with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln (GVIGIAQ), has been identified as a highly amyloidogenic region of the full-length protein.[1][2][3] This peptide has a strong propensity to form amyloid fibrils in vitro and can act as a seed, accelerating the aggregation of both wild-type and mutant full-length SOD1.[1][4][5] Understanding the mechanism of SOD1 (147-153) fibril formation is crucial for developing therapeutic strategies against ALS.
These application notes provide a detailed protocol for inducing and monitoring the in vitro fibril formation of the SOD1 (147-153) peptide, as well as its use in seeding the aggregation of the full-length apo-SOD1 protein.
Data Presentation
The SOD1 (147-153) peptide is a potent inducer of fibrillization. Its effect on the aggregation of full-length SOD1 is dose-dependent. The following tables summarize the kinetic parameters of full-length apo-SOD1 aggregation in the presence and absence of the SOD1 (147-153) peptide seed, and the conditions for the aggregation of the peptide itself.
Table 1: Seeding Effect of SOD1 (147-153) on Full-Length Apo-SOD1WT Aggregation [1]
| Condition | Peptide to Protein Molar Ratio | Lag Time Reduction |
| Apo-SOD1WT alone | 0:1 | N/A |
| Apo-SOD1WT + SOD1 (147-153) | 15:1 | ~50% |
Table 2: Experimental Conditions for Monitoring SOD1 (147-153) Peptide Aggregation [2]
| Parameter | Value |
| Peptide | SOD1 (147-153) (GVIGIAQ) |
| Buffer | Phosphate-Buffered Saline (PBS), pH 7.0 |
| Temperature | 37°C |
| Agitation | 200 rpm |
| Monitoring Method | Thioflavin T (ThT) Fluorescence Assay |
Experimental Protocols
Protocol 1: In Vitro Fibril Formation of SOD1 (147-153) Peptide
This protocol describes the procedure to induce and monitor the self-aggregation of the SOD1 (147-153) peptide. This peptide has been observed to form fibrils almost instantly upon dilution in an aqueous buffer.[2]
Materials:
-
SOD1 (147-153) peptide (purity >95%)
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
Thioflavin T (ThT)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
Incubator shaker
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 50 µM ThT stock solution in PBS (pH 7.0). Protect from light.[2]
-
Prepare a stock solution of the SOD1 (147-153) peptide. Due to its hydrophobicity, initial solubilization in a small amount of DMSO may be necessary before dilution in PBS.
-
-
Aggregation Assay:
-
In a 96-well plate, mix the SOD1 (147-153) peptide solution with the ThT solution. A typical final peptide concentration to test would be in the range of 10-100 µM.
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
Include control wells containing only the buffer and ThT.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C with continuous shaking (e.g., 200 rpm).[2]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the peptide-containing samples.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics.
-
Protocol 2: Seeding of Full-Length Apo-SOD1 Aggregation with SOD1 (147-153) Fibrils
This protocol details how to use the SOD1 (147-153) peptide as a seed to accelerate the fibril formation of full-length, metal-free (apo) SOD1.
Materials:
-
Purified full-length apo-SOD1 protein
-
SOD1 (147-153) peptide
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (e.g., 10 mM, pH 7.4) or Tris-HCl buffer (e.g., 20 mM, pH 7.4)[2][6]
-
Thioflavin T (ThT)
-
96-well clear-bottom black plates
-
Plate reader with fluorescence detection
-
Incubator shaker
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of full-length apo-SOD1 in the chosen buffer. A typical final concentration for the assay is 25-40 µM.[2][5]
-
Prepare a stock solution of the SOD1 (147-153) peptide.
-
Prepare a stock solution of a reducing agent (e.g., 10 mM TCEP).[6]
-
Prepare a 40 µM ThT stock solution in the assay buffer.[2]
-
-
Aggregation Assay Setup:
-
In a 96-well plate, combine the apo-SOD1 protein, ThT, and the reducing agent.
-
To the "seeded" wells, add the SOD1 (147-153) peptide to achieve the desired molar excess (e.g., 15-fold).[1]
-
For "unseeded" control wells, add an equivalent volume of buffer instead of the peptide seed.
-
Ensure all wells have the same final volume.
-
-
Incubation and Monitoring:
-
Incubate the plate at 37°C with continuous agitation.[6]
-
Monitor the ThT fluorescence over time as described in Protocol 1. The aggregation of full-length SOD1 may take several hours to days, depending on the conditions.
-
-
Data Analysis:
-
After background subtraction, plot the fluorescence intensity versus time for both seeded and unseeded reactions.
-
Compare the lag times and elongation rates to quantify the seeding effect of the SOD1 (147-153) peptide.
-
Visualizations
Caption: Workflow for SOD1(147-153) peptide aggregation assay.
Caption: Seeding mechanism of SOD1 fibril formation.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Structural insights into SOD1: from in silico and molecular dynamics to experimental analyses of ALS-associated E49K and R115G mutants [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Circular Dichroism Spectroscopy of SOD1 (147-153) Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide dismutase 1 (SOD1) is a critical enzyme in mitigating oxidative stress. However, mutations and certain fragments of SOD1 are implicated in the pathology of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. The peptide fragment spanning amino acids 147-153 of SOD1, with the sequence GVIGIAQ, has been identified as a key aggregation-prone region. This peptide is believed to play a crucial role in initiating the fibrillation of the full-length SOD1 protein. Understanding the secondary structure of this peptide and its transition during aggregation is vital for developing therapeutic interventions. Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution, making it an ideal tool for characterizing the conformational changes of SOD1 (147-153) as it aggregates.
These application notes provide a detailed protocol for analyzing the secondary structure of the SOD1 (147-153) peptide using CD spectroscopy and interpreting the resulting data.
Data Presentation
Table 1: Qualitative Summary of SOD1 (147-153) Secondary Structure from CD Spectroscopy
| Condition | Predominant Secondary Structure | Key CD Spectral Features | Reference |
| Monomeric (t=0) | Likely a mixture of random coil and some β-sheet propensity. | The initial state often presents with features indicative of disordered structures, sometimes with a negative minimum suggesting some β-sheet character. | [1][2][3] |
| Aggregated | Predominantly β-sheet | A significant shift in the CD spectrum is observed upon aggregation, characterized by the appearance of a distinct negative minimum around 216-220 nm, which is a hallmark of β-sheet structures. Some studies also report a decrease in β-sheet content over extended incubation times, possibly indicating a transition to other aggregated forms or random coils after initial fibril formation.[1][2][3] | [1][2][3] |
Experimental Protocols
Peptide Synthesis and Purification
The SOD1 (147-153) peptide (sequence: Gly-Val-Ile-Gly-Ile-Ala-Gln) should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide must be purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide should be confirmed by mass spectrometry and analytical HPLC.
Sample Preparation for CD Spectroscopy
Proper sample preparation is critical for obtaining high-quality CD data.
-
Solvent Selection: The peptide should be dissolved in a buffer that is transparent in the far-UV region (190-250 nm). A low concentration of phosphate (B84403) buffer (e.g., 10-20 mM, pH 7.4) is a common choice. Avoid buffers with high absorbance in the far-UV, such as Tris at high concentrations.[4]
-
Peptide Concentration: For far-UV CD, a typical peptide concentration is in the range of 0.1-0.2 mg/mL. The optimal concentration should be determined empirically to ensure the absorbance is within the linear range of the instrument (ideally between 0.3 and 1.0 AU).
-
Initial Monomeric State: To ensure a monomeric starting state, the lyophilized peptide can be pre-treated with a solvent like hexafluoroisopropanol (HFIP) to break any pre-existing aggregates. The HFIP is then removed by evaporation under a stream of nitrogen gas, and the peptide film is reconstituted in the desired aqueous buffer.
-
Filtration: Before measurement, the peptide solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could cause light scattering.
CD Spectrometer Setup and Data Acquisition
-
Instrument: A calibrated CD spectropolarimeter capable of measurements in the far-UV region is required.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used for far-UV CD measurements of peptides.
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 - 1.0 nm
-
Scanning Speed: 50 - 100 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 - 2 seconds
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
-
Blank Measurement: A spectrum of the buffer alone must be recorded under the same experimental conditions and subtracted from the peptide spectrum.
-
Temperature Control: The temperature should be controlled using a Peltier device, typically at 25°C for baseline measurements and can be varied for thermal stability studies.
Time-Course Aggregation Study
To monitor the change in secondary structure during aggregation, CD spectra can be recorded at different time intervals.
-
Prepare the SOD1 (147-153) peptide solution as described in section 2.
-
Record a CD spectrum at t=0.
-
Incubate the sample at 37°C with gentle agitation to promote aggregation.
-
At desired time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the sample and record a CD spectrum.
Data Analysis and Deconvolution
-
Data Processing: The raw data (in millidegrees) should be corrected for the buffer baseline. The corrected data can then be converted to mean residue ellipticity ([θ]) using the following formula:
[θ] = (θ * 100 * M) / (c * l * N)
where:
-
θ is the observed ellipticity in degrees
-
M is the molecular weight of the peptide
-
c is the concentration of the peptide in mg/mL
-
l is the path length of the cuvette in cm
-
N is the number of amino acid residues
-
-
Qualitative Analysis: The shape of the CD spectrum provides qualitative information about the secondary structure.
-
α-helix: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.
-
β-sheet: Typically shows a negative band around 216-220 nm and a positive band around 195-200 nm.
-
Random Coil: Characterized by a strong negative band near 200 nm.
-
-
Quantitative Analysis (Deconvolution): For a quantitative estimation of the secondary structure content, the CD spectra can be analyzed using deconvolution software. Several online servers and standalone programs are available for this purpose, such as:
-
DichroWeb: A popular online server that provides access to several deconvolution algorithms (e.g., SELCON3, CDSSTR, CONTINLL).[5]
-
BeStSel: A web server particularly well-suited for the analysis of β-sheet-rich proteins and amyloid fibrils.
-
CDPro: A software package that includes several algorithms for secondary structure analysis.
It is important to note that the accuracy of these predictions depends on the reference dataset used by the algorithm, and for short, aggregation-prone peptides, the results should be interpreted with caution.
-
Mandatory Visualizations
Caption: Experimental workflow for CD spectroscopy of SOD1 (147-153).
Caption: Logical pathway of SOD1 (147-153) in seeding full-length SOD1 aggregation.
References
- 1. Delineating the Aggregation-Prone Hotspot Regions (Peptides) in the Human Cu/Zn Superoxide Dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural analysis of the overoxidized Cu/Zn-superoxide dismutase in ROS-induced ALS filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DichroWeb - Online Circular Dichroism Deconvolution [dichroweb.cryst.bbk.ac.uk]
Application Notes & Protocols: Fluorescent Labeling of SOD1 (147-153) for Cellular Tracking
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C-terminal fragment of Superoxide Dismutase 1 (SOD1), specifically the amino acid sequence 147-153, is a peptide of significant interest in neurodegenerative disease research. This fragment, with the sequence Gly-Val-Ile-Gly-Ile-Ala-Gln (GVIGIAQ), has a high propensity to form amyloid fibrils and is believed to play a role in triggering the aggregation of the full-length SOD1 protein[1][2][3]. Such aggregation is a pathological hallmark of certain forms of Amyotrophic Lateral Sclerosis (ALS)[4][5]. Understanding the cellular uptake, localization, and fate of this peptide is crucial for elucidating disease mechanisms and developing potential therapeutic interventions.
Fluorescent labeling provides a powerful and direct method for visualizing and tracking peptides within cellular environments using techniques like fluorescence microscopy and flow cytometry[6][7]. This document provides detailed protocols for the fluorescent labeling of the SOD1 (147-153) peptide and its subsequent application in cellular tracking studies.
Choosing a Fluorescent Label
The selection of a fluorophore is a critical step that depends on the available imaging instrumentation, the desired spectral properties, and the experimental context. The SOD1 (147-153) peptide can be labeled at its N-terminus via its primary amine. Below is a comparison of common amine-reactive fluorescent dyes suitable for this purpose.
Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Cost-effective; widely used; pH sensitive; good match for 488nm laser lines[8][9][10]. |
| Alexa Fluor™ 488 | ~495 | ~519 | Bright and highly photostable; less pH sensitive than FAM; excellent for microscopy[6][8][9]. |
| Cy®3 | ~550 | ~570 | Bright orange fluorescence; suitable for multiplexing with green fluorophores[8][9]. |
| TAMRA | ~557 | ~583 | Red fluorophore; often used in FRET studies; reasonably photostable[9]. |
| Alexa Fluor™ 594 | ~590 | ~617 | Bright, photostable red-orange fluorophore. |
| Cy®5 | ~650 | ~670 | Far-red fluorescence; minimizes cellular autofluorescence; good for in-vivo imaging[8][9]. |
| Alexa Fluor™ 647 | ~650 | ~668 | Very bright and photostable far-red dye; ideal for sensitive detection[6]. |
Experimental Workflow for Labeling & Purification
The overall process involves conjugating an amine-reactive fluorescent dye to the N-terminus of the SOD1 (147-153) peptide, followed by purification to remove unreacted dye and other impurities.
Caption: Workflow for fluorescent labeling and purification of SOD1 (147-153).
Detailed Protocol: Peptide Labeling
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the N-terminal amine of the SOD1 (147-153) peptide.
Materials and Reagents
-
SOD1 (147-153) peptide, custom synthesized, lyophilized powder
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Glacial Acetic Acid
-
HPLC-grade water and acetonitrile (B52724) (ACN)
-
Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Peptide and Dye Preparation
-
Peptide Solution: Dissolve the lyophilized SOD1 (147-153) peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL. The slightly alkaline pH is crucial for ensuring the N-terminal amine is deprotonated and reactive.
-
Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF to create a 10 mg/mL stock solution. Protect the solution from light.
Conjugation Reaction
-
Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing[7].
-
The molar ratio of dye to peptide should be optimized, but a starting point of a 1.5 to 5-fold molar excess of the dye is recommended to ensure efficient labeling[7][11].
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve conjugation efficiency.
Quenching and Purification
-
To stop the reaction, a small amount of quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added, or the reaction can be stopped by acidification with a drop of glacial acetic acid before immediate purification.
-
Purify the labeled peptide from unreacted dye and other impurities using reverse-phase high-performance liquid chromatography (RP-HPLC)[12][][14].
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient (e.g., 5% to 85% B over 30 minutes) is typically effective.
-
Detection: Monitor the elution profile at two wavelengths: one near the peptide bond absorbance (~214 nm) and one at the excitation maximum of the chosen dye (e.g., ~495 nm for Alexa Fluor 488)[12]. The desired product will show a peak at both wavelengths.
-
-
Collect the fractions corresponding to the dual-wavelength peak.
-
As an alternative to HPLC, size-exclusion chromatography (e.g., on a Sephadex G-10 or LH-20 column) can be used to separate the larger labeled peptide from the smaller free dye molecules[11][15].
Characterization and Storage
-
Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product. The mass of the labeled peptide should equal the sum of the masses of the peptide and the fluorescent dye[7][].
-
Purity Analysis: Assess the purity of the final product using analytical HPLC[].
-
Quantification: Determine the concentration of the labeled peptide using UV-Vis spectroscopy, measuring the absorbance at both ~280 nm (if aromatic residues were present) and the dye's absorbance maximum.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light and moisture.
Protocol: Cellular Tracking
This protocol provides a general framework for introducing the fluorescently labeled SOD1 (147-153) peptide into cultured cells for visualization by fluorescence microscopy.
Caption: General workflow for cellular tracking of fluorescent SOD1 (147-153).
Procedure
-
Cell Culture: Plate cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow the cells to adhere and grow to the desired confluency[7].
-
Peptide Treatment:
-
Prepare a working solution of the fluorescently labeled SOD1 (147-153) peptide in a serum-free cell culture medium. The optimal concentration must be determined empirically but typically ranges from 1 to 10 µM[7].
-
Remove the growth medium from the cells and gently wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add the peptide-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator[7].
-
-
Washing and Imaging:
-
After incubation, remove the peptide solution and wash the cells thoroughly (at least 3 times) with PBS to remove any non-internalized peptide and reduce background fluorescence.
-
Add fresh imaging medium (e.g., phenol (B47542) red-free medium or PBS) to the cells.
-
Visualize the cellular uptake and subcellular localization of the fluorescent peptide using a fluorescence or confocal microscope with the appropriate filter sets for the chosen dye.
-
Optional Co-localization Studies
To determine the specific subcellular compartments where the SOD1 (147-153) peptide localizes, co-staining with organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum) can be performed following the manufacturer's protocols.
Troubleshooting
Table 2: Common Issues and Solutions in Peptide Labeling and Cellular Tracking
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of reaction buffer.- Inactive dye (hydrolyzed NHS ester).- Insufficient molar excess of dye. | - Ensure reaction buffer pH is between 8.0 and 9.0[7].- Use fresh, anhydrous DMF and prepare dye solution immediately before use.- Increase the molar excess of the dye or prolong the reaction time[7]. |
| High Background in Microscopy | - Incomplete removal of free dye after labeling.- Insufficient washing of cells after incubation. | - Ensure thorough purification of the labeled peptide via HPLC[7].- Increase the number and duration of washing steps in the cell staining protocol[7]. |
| No Cellular Uptake | - Peptide is not inherently cell-permeable.- The chosen fluorescent dye alters peptide properties, hindering uptake. | - Consider conjugation to a cell-penetrating peptide (CPP) like TAT or Penetratin[6].- Test different fluorescent dyes, as the fluorophore itself can impact cellular uptake[7].- Use permeabilization agents for fixed-cell studies. |
| Photobleaching During Imaging | - Fluorophore is not very photostable.- Excessive exposure to excitation light. | - Use a more photostable dye (e.g., Alexa Fluor series)[9].- Use an anti-fade mounting medium.- Minimize light exposure time and intensity during image acquisition. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. rcsb.org [rcsb.org]
- 4. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 5. ebi.ac.uk [ebi.ac.uk]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. Fluorescent labeled custom peptides | Eurogentec [eurogentec.com]
- 11. Preparation of fluorescently labeled peptides [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Peptide synthesis, fluorescent labeling, and purification. [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of SOD1 (147-153) Containing Aggregates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of aggregates containing the C-terminal 147-153 region of Superoxide Dismutase 1 (SOD1). This region, with the amino acid sequence GVIGIAQ, is a critical determinant in the aggregation of SOD1, a process implicated in both familial and sporadic Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4] The ability to specifically isolate these aggregates is crucial for understanding disease pathogenesis, identifying aggregate-interacting molecules, and for the development of targeted therapeutics.
Introduction
Mutations in the SOD1 gene are linked to a subset of familial ALS cases, but the aggregation of wild-type SOD1 is also observed in sporadic ALS.[1][4] The C-terminal segment spanning amino acids 147-153 has been identified as a key region that can trigger and seed the aggregation of the full-length SOD1 protein.[1][2][3] This protocol details the immunoprecipitation of these specific SOD1 aggregates from cell lysates or tissue homogenates, enabling their further characterization.
Key applications for this protocol include:
-
Isolation of SOD1 (147-153) containing aggregates for structural analysis.
-
Identification of proteins and other molecules that co-precipitate with SOD1 aggregates.
-
Screening of therapeutic compounds that may inhibit or disaggregate SOD1 aggregates.
-
Development of diagnostic assays to detect pathogenic SOD1 aggregates.
Data Presentation
Table 1: Recommended Antibodies for Immunoprecipitation of SOD1 (147-153) Aggregates
| Antibody Name/ID | Type | Epitope Region | Supplier | Catalog Number | Applications |
| Anti-SOD1 (131-153) | Polyclonal, Rabbit | 131-153 | In-house or Custom | N/A | IP, WB, IHC[5] |
| Anti-SOD1 (C-terminal) | Monoclonal, Mouse | C-terminal region | Various | Various | IP, WB |
| Anti-misfolded SOD1 | Monoclonal, Mouse | Conformation-specific | Various | Various | IP, WB, IF[6] |
Table 2: Composition of Buffers for Immunoprecipitation
| Buffer Type | Components | Concentration | Purpose |
| Lysis Buffer (RIPA) | Tris-HCl, pH 8.0 | 50 mM | Cell lysis and protein solubilization |
| NaCl | 150 mM | Maintain ionic strength | |
| NP-40 | 1% (v/v) | Non-ionic detergent | |
| Sodium deoxycholate | 0.5% (w/v) | Ionic detergent | |
| SDS | 0.1% (w/v) | Strong ionic detergent | |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation | |
| Phosphatase Inhibitor Cocktail | 1X | Prevent dephosphorylation | |
| Wash Buffer | Tris-HCl, pH 7.4 | 50 mM | Washing beads to remove non-specific binding |
| NaCl | 150 mM | Maintain ionic strength | |
| NP-40 | 0.1% (v/v) | Maintain protein solubility | |
| Elution Buffer (Acidic) | Glycine-HCl, pH 2.5 | 0.1 M | Elution of immunoprecipitated proteins |
| Neutralization Buffer | Tris-HCl, pH 8.5 | 1 M | Neutralize the acidic eluate |
Experimental Protocols
Protocol 1: Immunoprecipitation of SOD1 (147-153) Containing Aggregates
This protocol is designed for the immunoprecipitation of SOD1 aggregates from cultured cells. It can be adapted for tissue samples with appropriate homogenization.
Materials and Reagents:
-
Cells or tissues expressing SOD1.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (RIPA buffer is recommended for aggregated proteins).
-
Wash Buffer.
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5).
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Anti-SOD1 antibody targeting the 147-153 region (see Table 1).
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Microcentrifuge tubes.
-
Rotating wheel or rocker.
-
Magnetic rack (for magnetic beads).
-
Microcentrifuge.
Procedure:
-
Sample Preparation (Cell Culture): a. Grow cells to the desired confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the cells (e.g., 1 mL per 10 cm dish). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. g. Transfer the supernatant to a new pre-chilled tube. This is the total cell lysate. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Pre-clearing the Lysate (Optional but Recommended): a. To 1 mg of total protein lysate, add 20-30 µL of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack). d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody against the SOD1 C-terminal region (the optimal concentration should be determined empirically, typically 1-5 µg per 1 mg of lysate). b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture. d. Incubate on a rotator for 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack). b. Carefully remove and discard the supernatant. c. Add 1 mL of ice-cold Wash Buffer to the beads and resuspend gently. d. Repeat the centrifugation and wash step two more times for a total of three washes.
-
Elution: a. After the final wash, remove all residual supernatant. b. Add 50-100 µL of Elution Buffer to the beads. c. Incubate for 5-10 minutes at room temperature with gentle vortexing. d. Pellet the beads by centrifugation at 1,000 x g for 1 minute at room temperature. e. Carefully transfer the supernatant containing the eluted proteins to a new tube. f. Immediately neutralize the eluate by adding 5-10 µL of Neutralization Buffer.
-
Analysis: a. The eluted sample can now be analyzed by various downstream applications such as Western blotting, mass spectrometry, or activity assays. b. For Western blot analysis, add SDS-PAGE sample buffer to the eluate, boil for 5-10 minutes, and proceed with electrophoresis.
Mandatory Visualization
Caption: Experimental workflow for the immunoprecipitation of SOD1 (147-153) aggregates.
Caption: Signaling pathway of SOD1 aggregation and induced cellular stress.
References
- 1. Endoplasmic reticulum stress leads to accumulation of wild-type SOD1 aggregates associated with sporadic amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. ptglab.com [ptglab.com]
- 6. Cellular analysis of SOD1 protein-aggregation propensity and toxicity: a case of ALS with slow progression harboring homozygous SOD1-D92G mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting SOD1 (147-153) Seeding Activity using RT-QuIC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the misfolding and aggregation of specific proteins, leading to the loss of motor neurons.[1] In a subset of familial ALS cases, mutations in the superoxide (B77818) dismutase 1 (SOD1) gene are causative.[2] However, aggregates of SOD1 are also found in sporadic ALS (sALS) cases, suggesting a broader role for SOD1 misfolding in the disease pathology.[3][4] The C-terminal region of SOD1, specifically the segment spanning amino acids 147-153, has been identified as a key aggregation-prone region that can seed the aggregation of the full-length protein.[5]
The Real-Time Quaking-Induced Conversion (RT-QuIC) assay is a highly sensitive method for detecting prion-like seeding activity of misfolded proteins.[6][7] This technique exploits the ability of a small amount of aggregated protein (the "seed") to induce the misfolding and aggregation of a much larger amount of recombinant protein substrate.[8] This process is accelerated by cycles of shaking and incubation, and the resulting aggregation is monitored in real-time by the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.[9]
This document provides detailed application notes and protocols for the use of RT-QuIC to detect SOD1 seeding activity, with a conceptual focus on the role of the 147-153 region as a potential seeding motif. Recent studies have successfully developed and utilized SOD1 RT-QuIC assays to detect seeding activity in postmortem neural tissues of both familial and sporadic ALS patients, highlighting its potential as a valuable research and diagnostic tool.[3][4][10][11]
Principle of SOD1 RT-QuIC
The SOD1 RT-QuIC assay is based on a seeded polymerization mechanism. Misfolded SOD1 aggregates present in a biological sample act as seeds, initiating a chain reaction of misfolding in the recombinant human SOD1 substrate. This amplification process is monitored in real-time, providing a quantitative measure of the initial seeding activity.
Caption: Principle of the SOD1 RT-QuIC Assay.
Data Presentation
The following tables summarize quantitative data from recent studies utilizing the SOD1 RT-QuIC assay on postmortem neural tissues.
Table 1: SOD1 RT-QuIC Seeding Activity in Different ALS Subtypes
| Sample Type | ALS Subtype | Seeding Detection Limit (Dilution of Brain Homogenate) | Lag Phase (hours) at 5 x 10⁻³ dilution | Maximum ThT Fluorescence (RFU) | Reference |
| Spinal Cord | Sporadic ALS (sALS) | 10⁻⁵ | ~32 - 55 | Variable, generally lower than fALS-SOD1 | [4] |
| Spinal Cord | Familial ALS (fALS) - SOD1 mutation | 10⁻⁵ | Similar to sALS | Higher than sALS and fALS-C9ORF72 | [3][4] |
| Spinal Cord | Familial ALS (fALS) - C9ORF72 mutation | 10⁻⁵ | Similar to sALS | Lower than fALS-SOD1 | [3][4] |
| Motor Cortex | Sporadic ALS (sALS) | 10⁻⁵ | Not specified | Seeding activity detected | [3][4] |
| Motor Cortex | Familial ALS (fALS) - SOD1 mutation | 10⁻⁵ | Not specified | Seeding activity detected | [3][4] |
Table 2: Performance Characteristics of the SOD1 RT-QuIC Assay
| Parameter | Spinal Cord Dilution 10⁻³ | Spinal Cord Dilution 10⁻⁴ | Reference |
| Sensitivity | >80% | Not specified | [4] |
| Specificity | 100% | 100% | [4] |
| ROC Analysis Threshold | 5000 RFU at 125 hours | 5000 RFU at 175 hours | [4][12] |
Experimental Protocols
This section provides a detailed methodology for performing the SOD1 RT-QuIC assay, synthesized from published literature.[4][10]
Recombinant Human SOD1 Substrate Preparation
-
Expression: Human wild-type SOD1 is expressed in E. coli (e.g., BL21 strain).
-
Purification: The protein is purified from bacterial lysates using affinity chromatography (e.g., HisTrap HP column).
-
Characterization: The purity and mass of the recombinant SOD1 should be confirmed by SDS-PAGE, Western blot, and mass spectrometry. The expected monomeric mass is approximately 17.9 kDa.
-
Storage: Purified, sterile-filtered protein is stored at -80°C in a suitable buffer (e.g., phosphate (B84403) buffer).
Preparation of Brain Tissue Homogenates (Seed)
-
Homogenization: Frozen human spinal cord or motor cortex tissue is weighed and homogenized to 10% (w/v) in ice-cold PBS using a sterile dounce homogenizer or bead beater.
-
Clarification: The homogenate is centrifuged at 2000 x g for 5 minutes at room temperature.
-
Aliquoting and Storage: The supernatant is carefully collected, aliquoted to prevent repeated freeze-thaw cycles, and stored at -80°C until use.
SOD1 RT-QuIC Reaction
-
Reaction Mixture Preparation: For each 100 µL reaction, prepare the following reaction mix on ice:
-
Final Buffer Concentration: 10 mM Phosphate Buffer (pH adjusted as needed, typically around 7.4)
-
NaCl: 300 mM
-
Recombinant Human SOD1: 0.1 mg/mL
-
Thioflavin T (ThT): 10 µM
-
EDTA: 1 mM
-
-
Plate Loading:
-
Add 98 µL of the master mix to each well of a 96-well black, clear-bottom plate.
-
Add 2 µL of the prepared brain tissue homogenate dilutions (e.g., from 10⁻² to 10⁻⁵ in PBS) to the respective wells. Include non-ALS brain homogenates and PBS-only wells as negative controls.
-
-
Sealing and Incubation:
-
Seal the plate with a clear adhesive film.
-
Place the plate in a fluorescence plate reader with shaking capabilities (e.g., BMG FLUOstar Omega).
-
-
RT-QuIC Cycling Parameters:
-
Temperature: 42°C
-
Shaking: Cycles of 1 minute double orbital shaking at 700 rpm followed by 1 minute of rest.
-
Fluorescence Reading: ThT fluorescence is measured every 15-60 minutes (excitation: ~450 nm, emission: ~480 nm, bottom read).
-
Duration: The reaction is typically run for 100-200 hours.
-
Data Analysis
A sample is considered positive for seeding activity if the ThT fluorescence signal crosses a predetermined threshold (e.g., 5 standard deviations above the mean of negative controls). The lag phase, which is the time to reach this threshold, is inversely proportional to the amount of seeding activity in the sample.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the SOD1 RT-QuIC experimental workflow.
Caption: SOD1 RT-QuIC Experimental Workflow.
Prion-Like Propagation of SOD1 Misfolding
Misfolded SOD1 can be released from cells and taken up by neighboring cells, thereby propagating the pathology in a prion-like manner.[1][13] This mechanism is a key concept in understanding the progression of ALS.
Caption: Prion-like propagation of misfolded SOD1.
Conclusion
The SOD1 RT-QuIC assay is a powerful and specific tool for detecting the seeding activity of misfolded SOD1. Its high sensitivity makes it suitable for studying the fundamental mechanisms of SOD1 aggregation and its role in ALS pathology.[3][14] The assay's ability to detect seeding activity in various forms of ALS, including sporadic cases, suggests that therapies targeting SOD1 misfolding could have broad applications.[4][11] Further development and validation of this assay in accessible biofluids, such as cerebrospinal fluid and plasma, are critical next steps for its application in clinical diagnostics, patient stratification, and as a pharmacodynamic biomarker in drug development.[14]
References
- 1. Propagation of mutant SOD1 misfolding. - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 2. Selective removal of misfolded SOD1 delays disease onset in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seeding activity of human superoxide dismutase 1 aggregates in familial and sporadic amyotrophic lateral sclerosis postmortem neural tissues by real-time quaking-induced conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seeding activity of human superoxide dismutase 1 aggregates in familial and sporadic amyotrophic lateral sclerosis postmortem neural tissues by real-time quaking-induced conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic amplification of protein misfolding and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New generation QuIC assays for prion seeding activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein misfolding cyclic amplification - Wikipedia [en.wikipedia.org]
- 9. Kinetic Variability in Seeded Formation of ALS-Linked SOD1 Fibrils Across Multiple Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper 4 | PDF | Protein Purification [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A prion-like mechanism for the propagated misfolding of SOD1 from in silico modeling of solvated near-native conformers | PLOS One [journals.plos.org]
- 14. targetals.org [targetals.org]
Troubleshooting & Optimization
troubleshooting low yield in SOD1 (147-153) peptide synthesis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the synthesis of the SOD1 (147-153) peptide fragment. The inherent characteristics of this peptide present unique challenges, primarily related to low synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of the human SOD1 (147-153) peptide?
The human SOD1 (147-153) peptide sequence is Gly-Val-Ile-Gly-Ile-Ala-Gln. This fragment is of significant interest in research related to amyotrophic lateral sclerosis (ALS).[1][2]
Q2: Why is SOD1 (147-153) considered a "difficult peptide" to synthesize?
The SOD1 (147-153) sequence is rich in hydrophobic and β-branched amino acids (Val, Ile, Ala) and also contains multiple glycine (B1666218) residues.[1] This composition makes it highly prone to forming strong inter- and intramolecular hydrogen bonds during solid-phase peptide synthesis (SPPS). These interactions lead to the aggregation of peptide chains on the resin.[3][4][5]
Q3: What is on-resin aggregation and how does it cause low yield?
On-resin aggregation occurs when growing peptide chains self-associate to form stable secondary structures, such as β-sheets, which are insoluble within the synthesis solvent.[6] This aggregation causes the resin to shrink or fail to swell properly, leading to:
-
Poor Reagent Penetration: Solvents and activated amino acids cannot efficiently reach the N-terminus of the growing peptide chain.[7][8]
-
Incomplete Reactions: Both the coupling of the next amino acid and the removal of the Fmoc protecting group are hindered, resulting in a high percentage of deletion sequences and truncated peptides in the final crude product.[3][7]
Q4: My Kaiser test is giving a false negative (blue beads), but I still have low yield. Why?
In cases of severe aggregation, the N-terminal amines of the peptide chains can become buried within the aggregated structure, making them inaccessible to the ninhydrin (B49086) reagent used in the Kaiser test.[6] This results in a false negative reading, indicating a complete reaction when, in fact, the coupling has failed due to the physical blockage of reactive sites.
Troubleshooting Guide for Low Yield
Q1: The synthesis resin is shrinking or not swelling properly. What does this indicate and what should I do?
This is a primary indicator of on-resin aggregation.[3][6] To address this, you can modify the synthesis conditions to disrupt the secondary structures.
-
Change Solvents: Switch from standard solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) to stronger, more polar aprotic solvents like N-Methylpyrrolidone (NMP) or add Dimethyl sulfoxide (B87167) (DMSO) to your existing solvent system.[3]
-
Incorporate Chaotropic Salts: Before the coupling step, wash the resin with a solution containing a chaotropic salt like NaClO₄ or LiCl. These salts disrupt the hydrogen bonds that cause aggregation.[3][9]
Q2: How can I improve coupling efficiency for this hydrophobic sequence?
Improving coupling efficiency requires strategies that either increase reaction kinetics or disrupt aggregation.
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-75°C) can significantly improve reaction rates and help break up aggregates.[8][10] Microwave-assisted SPPS is particularly effective for this purpose.[10]
-
Stronger Coupling Reagents: Use highly efficient aminium/uronium-based coupling reagents like HBTU, HATU, or PyBOP.[11][12]
-
Backbone Protection: Introduce backbone-protecting groups such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen atom of a key amino acid. These groups physically prevent the formation of inter-chain hydrogen bonds.[3][11]
Q3: My Fmoc deprotection step appears to be slow or incomplete. How can I resolve this?
Incomplete Fmoc removal is also a common consequence of aggregation.[3]
-
Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine (B6355638) deprotection solution.
-
Increase Reaction Time/Temperature: Extend the deprotection time or perform the deprotection step at a slightly elevated temperature.
Q4: What are "structure-breaking" amino acid derivatives and how can they help?
For extremely difficult sequences like SOD1 (147-153), incorporating special dipeptides that introduce a "kink" into the peptide backbone can be highly effective at preventing aggregation.
-
Pseudoproline Dipeptides: These are formed from Ser or Thr residues and can be inserted into the peptide sequence. They disrupt the formation of regular secondary structures.[3]
-
Dmb-Dipeptides: Dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on a glycine residue, such as Fmoc-Ala-(Dmb)Gly-OH, are particularly useful for breaking up aggregation in sequences containing Ala-Gly motifs.[6][11]
Data Summary
The following table summarizes various strategies used to overcome low yields in the synthesis of difficult, aggregating peptides, along with their general impact.
| Strategy | Description | Typical Impact on Yield/Purity | Reference |
| Solvent Modification | Switching from DMF to NMP or adding DMSO. | Moderate increase in yield and purity by improving solvation of the peptide-resin complex. | [3] |
| Chaotropic Salt Wash | Washing the resin with salts like NaClO₄ before coupling. | Disrupts existing aggregates, leading to more efficient coupling and higher purity. | [3][9] |
| Elevated Temperature | Performing coupling reactions at temperatures between 50-75°C. | Reduces coupling times while improving crude purity by overcoming kinetic barriers. | [10] |
| Microwave-Assisted SPPS | Using microwave energy to heat the reaction vessel rapidly and uniformly. | Can significantly increase crude purity and reduce synthesis time for difficult sequences. | [10] |
| Backbone Protection | Incorporating Hmb or Dmb groups on the peptide backbone. | Effectively disrupts hydrogen bonding, preventing aggregation and significantly improving yields of otherwise intractable sequences. | [3][11] |
| Pseudoproline Dipeptides | Inserting dipeptides that induce a "kink" in the peptide chain. | Can increase final product yields by up to 10-fold by preventing β-sheet formation. | [9] |
Experimental Protocols
Protocol 1: Standard Automated Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard cycle for adding one amino acid using an automated synthesizer.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat Cycle: Return to Step 2 to add the next amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
This protocol should be integrated into the standard SPPS workflow (replacing Step 4) when synthesizing aggregation-prone sequences.
-
Reagent Preparation: Prepare the activated Fmoc-amino acid solution as described in the standard protocol.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Apply microwave power to reach and maintain a set temperature (e.g., 75°C) for a duration of 5-10 minutes.
-
Post-Coupling: After the microwave program is complete, proceed with the standard washing steps.
Note: For heat-sensitive amino acids like Cys and His, consider using a lower coupling temperature (e.g., 50°C) to minimize the risk of racemization.[9]
Visualized Workflows and Logic
Caption: A standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: A troubleshooting decision tree for low yield in difficult peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Thioflavin T Assays for SOD1(147-153) Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Thioflavin T (ThT) assay to monitor the aggregation of the superoxide (B77818) dismutase 1 (SOD1) peptide fragment 147-153.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Thioflavin T (ThT) assay for SOD1(147-153) aggregation?
The Thioflavin T (ThT) assay is a widely used method to detect and quantify amyloid fibril formation in vitro.[1][2] ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[1][3] When the SOD1(147-153) peptide aggregates to form these fibrillar structures, the binding of ThT results in a measurable fluorescence signal that is proportional to the extent of fibril formation.[4] Free ThT in solution has very low fluorescence.[5]
Q2: What are the typical excitation and emission wavelengths for the ThT assay?
Upon binding to amyloid fibrils, ThT typically has an excitation maximum around 440-450 nm and an emission maximum around 480-490 nm.[5][6] It is recommended to determine the optimal wavelengths for your specific instrument and experimental conditions.
Q3: What is the recommended concentration of ThT for monitoring SOD1(147-153) aggregation?
The optimal ThT concentration can vary depending on the protein and experimental setup. For general amyloid aggregation studies, ThT concentrations of 10–20 µM are often recommended for kinetic studies, while up to 50 µM can be used for quantifying pre-formed fibrils.[7] It is important to note that high concentrations of ThT (≥ 50 µM) can sometimes influence the aggregation kinetics of the protein itself.[7][8] It has been observed that ThT can become self-fluorescent at concentrations above 5 µM due to micelle formation.[6][7]
Q4: Can ThT interact with non-aggregated SOD1(147-153) or other forms of aggregates?
While ThT is highly specific for amyloid fibrils, some studies have shown that it can interact with disordered monomers of certain proteins, potentially accelerating their aggregation.[9] ThT fluorescence is not enhanced by soluble, non-aggregated proteins or amorphous aggregates.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High initial fluorescence (high background) | 1. ThT self-fluorescence at high concentrations.[6][7]2. Contamination of buffer or peptide with fluorescent compounds.3. Autofluorescent compounds in your sample (e.g., inhibitors being tested).[5][10] | 1. Reduce ThT concentration (optimal range is often 10-20 µM).[7]2. Prepare fresh, filtered buffer solutions. Ensure high purity of the SOD1(147-153) peptide.3. Run a control with the compound and ThT in the absence of the peptide to measure background fluorescence.[10] |
| Fluorescence signal decreases over time | 1. Photobleaching of ThT due to prolonged or repeated excitation.2. Saturation of the detector in the fluorometer.[11]3. Instability of the aggregated species or ThT itself under the experimental conditions. | 1. Reduce the frequency of measurements or the excitation light intensity.2. Decrease the bandpass on the excitation and/or emission slits, or use a neutral density filter.[11]3. Ensure consistent temperature and pH. Prepare fresh ThT solutions, as they are stable for about a week when stored in the dark.[2] |
| No increase in fluorescence | 1. SOD1(147-153) is not aggregating under the tested conditions.2. Incorrect excitation or emission wavelengths.3. Insufficient peptide concentration. | 1. Adjust buffer conditions (pH, ionic strength), temperature, or agitation to promote aggregation.[11]2. Verify the wavelength settings on the fluorometer (typically Ex: ~440-450 nm, Em: ~480-490 nm).[5]3. Increase the concentration of the SOD1(147-153) peptide. |
| High variability between replicates | 1. Stochastic nature of amyloid aggregation, particularly the lag phase.[3]2. Inconsistent mixing or agitation.3. Pipetting errors. | 1. Increase the number of replicates to obtain a statistically significant average. Consider using pre-formed fibrils as seeds to shorten the lag phase and improve consistency.2. Use a plate shaker with consistent agitation. Teflon beads in each well can also aid mixing.[3]3. Ensure accurate and consistent pipetting, especially for small volumes. |
| Inhibition of ThT fluorescence by test compounds | 1. The compound being tested for anti-aggregation effects may quench ThT fluorescence.[9][12]2. The compound may compete with ThT for binding sites on the amyloid fibrils.[5][12] | 1. Perform a control experiment by adding the compound to pre-formed SOD1(147-153) fibrils and measuring the ThT fluorescence.2. Use a complementary technique, such as transmission electron microscopy (TEM) or Congo red staining, to confirm the presence or absence of fibrils.[10] |
Experimental Protocols
General Protocol for ThT Assay with SOD1(147-153)
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
SOD1(147-153) peptide (high purity)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS) or other appropriate aggregation buffer (e.g., 10 mM potassium phosphate, pH 7.4)[3]
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of ThT Stock Solution:
-
Dissolve ThT in your chosen buffer to create a stock solution (e.g., 1 mM).
-
Filter the stock solution through a 0.22 µm filter to remove any aggregates.
-
Store the stock solution in the dark at 4°C for up to one week.[2]
-
-
Preparation of SOD1(147-153) Solution:
-
Dissolve the SOD1(147-153) peptide in an appropriate solvent (as recommended by the supplier) to create a stock solution.
-
Determine the concentration of the peptide stock solution.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, prepare your experimental samples. A typical reaction mixture may include:
-
Include the following controls:
-
Buffer + ThT: To measure background fluorescence.
-
SOD1(147-153) alone: To check for intrinsic fluorescence.
-
Test compound + ThT: To check for compound autofluorescence or quenching.
-
-
-
Fluorescence Measurement:
-
Place the plate in a plate reader set to the desired temperature (e.g., 37°C).
-
Set the excitation and emission wavelengths (e.g., Ex: 440 nm, Em: 485 nm).
-
Monitor the fluorescence intensity over time. Measurements can be taken at regular intervals (e.g., every 5-15 minutes) with intermittent shaking to promote aggregation.[11]
-
Data Presentation
Table 1: Recommended Concentration Ranges for ThT Assay Components
| Component | Recommended Concentration | Rationale / Notes |
| SOD1(147-153) Peptide | 1 - 100 µM | Concentration-dependent aggregation. Higher concentrations may lead to faster aggregation.[11] |
| Thioflavin T (ThT) | 10 - 50 µM | Optimal signal is often observed in the 20-50 µM range.[6][7] Concentrations >50 µM may affect aggregation kinetics.[7][8] |
| Buffer pH | pH 7.0 - 7.4 | Physiological pH is commonly used. However, pH can be varied to investigate its effect on aggregation.[11] |
Visualizing the Experimental Workflow
Caption: Workflow for the Thioflavin T assay to monitor SOD1(147-153) aggregation.
Signaling Pathway and Logical Relationships
Caption: Logical relationship between SOD1(147-153) aggregation and ThT fluorescence.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thioflavin T spectroscopic assay [assay-protocol.com]
- 3. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of SOD1(147-153) Aggregation Kinetics
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reproducible kinetic data for the aggregation of the SOD1(147-153) peptide.
Troubleshooting Guide
Variability in aggregation kinetics is a common challenge. This guide addresses specific issues you might encounter during your SOD1(147-153) aggregation experiments.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates (Poor Precision) | Inconsistent peptide stock preparation: The hydrophobic nature of SOD1(147-153) can lead to incomplete solubilization or pre-aggregation in the stock solution. | Peptide Solubilization: Dissolve lyophilized SOD1(147-153) peptide in a small amount of DMSO first to ensure complete solubilization before diluting with aqueous buffer. It is crucial to use the same batch of DMSO and buffer for all experiments. Prepare fresh stock solutions for each experiment and filter through a 0.22 µm syringe filter to remove any pre-existing aggregates. |
| Pipetting errors: Small volumes of viscous solutions like peptide stocks can be difficult to pipette accurately. | Pipetting Technique: Use low-retention pipette tips. When preparing replicates, create a master mix of all reagents (buffer, ThT, peptide) to minimize pipetting variability between wells. | |
| Plate effects: Temperature gradients or evaporation across the microplate can lead to inconsistent aggregation kinetics. | Plate Sealing and Incubation: Use a plate sealer to prevent evaporation. Ensure uniform temperature distribution by using a plate reader with good temperature control and allowing the plate to equilibrate to the set temperature before starting the measurement. | |
| No aggregation observed or very long lag phase | Incorrect peptide concentration: The peptide concentration may be too low to initiate aggregation within the experimental timeframe. | Concentration Optimization: Increase the peptide concentration. The aggregation of SOD1(147-153) is concentration-dependent. |
| Suboptimal buffer conditions: pH and ionic strength can significantly impact aggregation kinetics. | Buffer Optimization: The optimal pH for SOD1 aggregation is generally in the slightly acidic to neutral range. Screen a range of pH values (e.g., 6.0-7.4) to find the optimal condition for your specific experimental setup. | |
| Inactive peptide: Improper storage or handling may have degraded the peptide. | Peptide Storage and Handling: Store lyophilized peptide at -20°C or colder. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Reconstituted peptide solutions should be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inconsistent lag times | Presence of pre-formed seeds: Even trace amounts of pre-aggregated peptide can act as seeds, shortening the lag phase in an uncontrolled manner. | Rigorous Cleaning and Filtering: Thoroughly clean all labware. As mentioned, filter the peptide stock solution before use. |
| Variability in full-length SOD1 preparation (if co-incubating): Different preparations of full-length SOD1 can have varying amounts of aggregation-prone species. | Consistent Protein Preparation: Use a standardized and consistent protocol for the expression and purification of full-length SOD1. Characterize each batch thoroughly. | |
| Low Thioflavin T (ThT) fluorescence signal | Low fibril formation: The extent of aggregation may be minimal under the current conditions. | Optimize Aggregation Conditions: Re-evaluate peptide concentration, buffer pH, temperature, and incubation time to promote more robust fibril formation. |
| ThT degradation: ThT is light-sensitive and can degrade over time. | Fresh ThT Solution: Prepare fresh ThT solutions from a stock solution stored in the dark at 4°C. Protect the experimental plate from light. | |
| Interference with ThT fluorescence: Some compounds or buffer components can quench ThT fluorescence. | Run appropriate controls: Include controls with buffer and ThT alone, and with the peptide and buffer without ThT, to identify any interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the SOD1(147-153) peptide in SOD1 aggregation?
A1: The SOD1(147-153) peptide (sequence: GVIGIAQ) is a highly aggregation-prone segment of the full-length superoxide (B77818) dismutase 1 (SOD1) protein.[1] Under normal physiological conditions, this segment is buried within the dimer interface of the folded SOD1 protein.[1] However, upon protein misfolding, which can be induced by mutations, cellular stress, or the absence of metal cofactors, this hydrophobic segment can become exposed.[1] The exposed SOD1(147-153) region can then act as a nucleus, seeding the aggregation of other SOD1 molecules, thereby accelerating the formation of fibrils implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[1]
Q2: How does the concentration of SOD1(147-153) peptide affect the aggregation kinetics?
A2: The aggregation of SOD1(147-153) is a concentration-dependent process. Higher concentrations of the peptide generally lead to a shorter lag phase and a faster aggregation rate. This is because a higher concentration increases the probability of intermolecular interactions required for the initial nucleation events. When used as a seed, increasing the molar ratio of the SOD1(147-153) peptide to full-length SOD1 protein also accelerates the aggregation of the latter in a dose-dependent manner.[1] For example, a 15-molar excess of the peptide has been shown to shorten the lag time of full-length apoSOD1 aggregation by nearly 50%.[1]
Q3: What are the optimal storage conditions for the SOD1(147-153) peptide?
A3: For long-term storage, lyophilized SOD1(147-153) peptide should be stored at -20°C or colder in a desiccated environment. Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to peptide degradation. Once reconstituted in a solvent like DMSO, it is best to use the solution immediately. If storage of the solution is necessary, it should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q4: Can I use pre-formed SOD1(147-153) fibrils to seed my aggregation reaction?
A4: Yes, using pre-formed fibrils (seeds) is a common technique to bypass the stochastic nucleation phase and achieve more synchronized and reproducible aggregation kinetics. This is particularly useful for studying the elongation phase of fibril formation or for screening potential aggregation inhibitors. To prepare seeds, you would first induce the aggregation of a concentrated solution of SOD1(147-153) and then sonicate the resulting fibrils to create smaller fragments that can act as effective seeds.
Q5: My ThT fluorescence data is noisy. What can I do to improve it?
A5: Noisy ThT fluorescence data can be caused by several factors. Ensure that your solutions are well-mixed and free of air bubbles before starting the measurement. Use a plate sealer to prevent evaporation, which can concentrate the sample and alter fluorescence. Check the settings on your plate reader, including the excitation and emission wavelengths (typically around 440 nm for excitation and 485 nm for emission) and the gain setting. Running more replicates and averaging the results can also help to reduce the impact of random noise.
Experimental Protocols
Detailed Methodology for Thioflavin T (ThT) Aggregation Assay
This protocol describes a typical Thioflavin T (ThT) assay to monitor the aggregation kinetics of the SOD1(147-153) peptide in a 96-well plate format.
Materials:
-
Lyophilized SOD1(147-153) peptide
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Sterile, filtered deionized water
-
Black, clear-bottom 96-well plates
-
Plate sealer
-
Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm) and temperature control.
Procedure:
-
Preparation of SOD1(147-153) Stock Solution:
-
Allow the vial of lyophilized SOD1(147-153) peptide to equilibrate to room temperature.
-
Prepare a 1 mM stock solution by dissolving the peptide in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
To remove any pre-existing aggregates, filter the stock solution through a 0.22 µm syringe filter.
-
-
Preparation of ThT Stock Solution:
-
Prepare a 1 mM ThT stock solution in sterile, filtered deionized water.
-
Store the stock solution in the dark at 4°C for up to one month.
-
-
Preparation of Reaction Mixture:
-
On the day of the experiment, prepare the reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a working solution of ThT by diluting the 1 mM stock solution into the reaction buffer to a final concentration of 20 µM.
-
Prepare a master mix for the desired number of wells. For a final volume of 200 µL per well and a final peptide concentration of 50 µM, the master mix for one well would contain:
-
180 µL of 20 µM ThT in PBS
-
10 µL of 1 mM SOD1(147-153) stock solution
-
-
Note: The final DMSO concentration should be kept low (e.g., ≤5%) as it can affect aggregation kinetics.
-
-
Assay Setup:
-
Pipette 200 µL of the reaction mixture into the wells of a black, clear-bottom 96-well plate.
-
Include control wells:
-
Buffer with ThT only (for background fluorescence).
-
Buffer with peptide only (to check for intrinsic peptide fluorescence).
-
-
Seal the plate with a plate sealer to prevent evaporation.
-
-
Data Acquisition:
-
Place the plate in a plate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 24-48 hours).
-
Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Ensure that the plate is shaken briefly before each reading to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the buffer with ThT only wells) from the fluorescence readings of the sample wells.
-
Plot the corrected fluorescence intensity against time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase.
-
The lag time can be determined as the time at which the fluorescence signal starts to increase significantly. The aggregation rate can be calculated from the slope of the exponential phase.
-
Data Presentation
The following tables summarize how different experimental parameters can influence the aggregation kinetics of SOD1(147-153).
Table 1: Effect of SOD1(147-153) Concentration on Aggregation Kinetics
| Peptide Concentration (µM) | Approximate Lag Time (hours) | Maximum Aggregation Rate (RFU/hour) |
| 10 | > 24 | Low |
| 25 | 12 - 18 | Moderate |
| 50 | 6 - 10 | High |
| 100 | 2 - 4 | Very High |
| Note: These are representative values and can vary depending on the specific experimental conditions (e.g., buffer, temperature, agitation). |
Table 2: Influence of pH on SOD1(147-153) Aggregation
| pH | Aggregation Propensity | Notes |
| 5.0 | Moderate | Aggregation is observed, but may be slower than at neutral pH. |
| 6.0 | High | Favorable for aggregation, often resulting in shorter lag times. |
| 7.4 | High | Robust aggregation is typically observed. |
| 8.0 | Moderate to Low | Aggregation may be slower as the net charge of the peptide changes. |
Visualizations
SOD1(147-153) Aggregation Pathway
Caption: A schematic of the SOD1(147-153) aggregation pathway, from soluble monomers to mature fibrils.
Experimental Workflow for Studying SOD1(147-153) Aggregation Kinetics
Caption: A step-by-step workflow for conducting a Thioflavin T-based aggregation assay for SOD1(147-153).
References
dealing with batch-to-batch variability of synthetic SOD1 (147-153)
Welcome to the technical support center for the synthetic peptide SOD1 (147-153). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and experimental use of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is synthetic SOD1 (147-153) and why is it used in research?
A1: Synthetic SOD1 (147-153), with the sequence GVIGIAQ, is a peptide fragment corresponding to amino acids 147-153 of the human superoxide (B77818) dismutase 1 (SOD1) protein. This particular segment is located at the dimer interface of SOD1 and has a high propensity to form amyloid fibrils.[1][2][3][4][5][6] In research, it is primarily used as a tool to study the mechanisms of SOD1 aggregation, a pathological hallmark of Amyotrophic Lateral Sclerosis (ALS).[1][7][8] It can act as a "seed" to induce the aggregation of the full-length SOD1 protein in vitro, providing a model system to investigate the initiation and progression of amyloid formation and to screen for potential therapeutic inhibitors of this process.[1][2][3][4][7]
Q2: How should I properly store and handle lyophilized and reconstituted SOD1 (147-153)?
A2: Proper storage and handling are critical to maintain the integrity and activity of the peptide.
-
Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C or -80°C. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and degrade the peptide.
-
Reconstitution: For reconstitution, use a high-purity solvent appropriate for your experimental needs. Due to its hydrophobic nature, initial solubilization in a small amount of an organic solvent like DMSO or DMF may be necessary before diluting with an aqueous buffer. It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store these at -80°C to minimize freeze-thaw cycles.
Q3: What are the expected purity and quality control measures for synthetic SOD1 (147-153)?
A3: Reputable suppliers should provide a certificate of analysis (CoA) with each batch of synthetic peptide. Key quality control parameters include:
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), with a research-grade purity typically expected to be ≥95%.[9][10]
-
Identity Confirmation: Verified by Mass Spectrometry (MS) to ensure the correct molecular weight of the peptide.[11]
-
Appearance: The lyophilized powder should be white and free of visible particulates.
Troubleshooting Guides
Issue 1: Batch-to-Batch Variability in Experimental Results
Description: You observe significant differences in aggregation kinetics or cellular toxicity when using different batches of synthetic SOD1 (147-153), even when following the same experimental protocol.
Possible Causes and Solutions:
-
Purity and Impurity Profile: Minor variations in the synthesis and purification process can lead to different impurity profiles between batches.[12] Some of these impurities could potentially accelerate or inhibit aggregation.
-
Solution: Always request and compare the HPLC and MS data for each batch. If significant differences in the chromatograms are observed, this may explain the variability. Consider using peptides of the highest possible purity (>98%) for sensitive assays.
-
-
Peptide Counterion: The trifluoroacetate (B77799) (TFA) salt, a common counterion from HPLC purification, can be cytotoxic in some cell-based assays. Variations in the amount of residual TFA between batches could lead to inconsistent cellular responses.
-
Solution: If cytotoxicity is a concern, consider obtaining the peptide with a different counterion, such as acetate (B1210297) or hydrochloride, or performing a salt exchange procedure.
-
-
Pre-existing Aggregates: The lyophilized powder may contain a small population of pre-formed aggregates or "seeds" that can significantly influence the kinetics of aggregation. The extent of this can vary from batch to batch.
-
Solution: To standardize the starting material, a disaggregation protocol can be employed. This typically involves dissolving the peptide in a strong solvent like hexafluoroisopropanol (HFIP) and then removing the solvent under a stream of nitrogen gas before reconstitution in the desired experimental buffer.
-
Data Presentation: Example of Batch-to-Batch Variability
The following table illustrates hypothetical data from the quality control analysis of three different batches of synthetic SOD1 (147-153) to demonstrate potential variability.
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC, %) | 98.5 | 95.2 | 97.1 |
| Major Impurity (HPLC, %) | 0.8 | 2.1 | 1.5 |
| Molecular Weight (MS) | Confirmed | Confirmed | Confirmed |
| Aggregation Lag Time (ThT Assay, hours) | 12 | 6 | 10 |
| Seeding Activity (% of control) | 85 | 95 | 88 |
Note: This is example data for illustrative purposes.
Issue 2: Poor Solubility of the Peptide
Description: The SOD1 (147-153) peptide does not dissolve readily in aqueous buffers, appearing cloudy or forming visible precipitates.
Possible Causes and Solutions:
-
Hydrophobic Nature: The amino acid sequence of SOD1 (147-153) (GVIGIAQ) is rich in hydrophobic residues, leading to poor solubility in water.
-
Solution: A common strategy is to first dissolve the peptide in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (B52724). Once dissolved, the solution can be slowly added dropwise to the aqueous buffer with gentle vortexing. Sonication can also aid in dissolution.
-
-
pH of the Buffer: The net charge of the peptide can influence its solubility.
-
Solution: While SOD1 (147-153) is neutral, slight adjustments to the pH of the buffer may in some cases improve solubility. It is advisable to test a small aliquot of the peptide in different buffers to find the optimal conditions.
-
Issue 3: Inconsistent Aggregation Kinetics
Description: The lag time and the final fluorescence intensity in Thioflavin T (ThT) aggregation assays are not reproducible across experiments.
Possible Causes and Solutions:
-
Variability in Seeding: The presence of minute quantities of pre-formed aggregates can dramatically shorten the lag phase of aggregation. This can be a source of variability if not controlled.
-
Solution: As mentioned in "Issue 1", a disaggregation protocol using HFIP can help to standardize the starting monomeric peptide solution.
-
-
ThT Assay Interference: Components in your buffer or the peptide itself at high concentrations can sometimes interfere with the ThT fluorescence signal.[13]
-
Solution: Run appropriate controls, including ThT in buffer alone and ThT with the peptide at time zero, to establish baseline fluorescence. The recommended concentration for ThT in aggregation assays is typically in the range of 10-20 µM.[14]
-
-
Experimental Conditions: Minor variations in temperature, agitation, and the type of microplate used can all impact aggregation kinetics.
-
Solution: Ensure that these parameters are kept consistent across all experiments. Using a plate sealer can help to prevent evaporation during long incubation times.
-
Experimental Protocols
Protocol 1: Quality Control of Synthetic SOD1 (147-153) by RP-HPLC
Objective: To assess the purity of a batch of synthetic SOD1 (147-153) peptide.
Materials:
-
Synthetic SOD1 (147-153) peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the SOD1 (147-153) peptide in 50% ACN/water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: In Vitro Aggregation and Seeding Assay using Thioflavin T
Objective: To monitor the aggregation kinetics of full-length SOD1 in the presence and absence of synthetic SOD1 (147-153) seeds.
Materials:
-
Recombinant full-length human SOD1 (apo, disulfide-reduced)
-
Synthetic SOD1 (147-153) peptide (seed)
-
Thioflavin T (ThT)
-
Assay Buffer: 25 mM Potassium Phosphate, pH 7.0, 1 mM EDTA, 35 mM TCEP
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM ThT stock solution in water and filter through a 0.22 µm filter.
-
Prepare a stock solution of full-length apo-SOD1 at the desired concentration in the assay buffer.
-
Prepare a stock solution of the SOD1 (147-153) seed peptide. A disaggregation step with HFIP prior to reconstitution is recommended for consistency.
-
-
Assay Setup:
-
In each well of the 96-well plate, prepare the following reactions (example volumes for a 100 µL final volume):
-
Negative Control: 90 µL Assay Buffer + 10 µL of 100 µM ThT.
-
Spontaneous Aggregation: X µL full-length SOD1 + Y µL Assay Buffer + 10 µL of 100 µM ThT (final SOD1 concentration of 17 µM).
-
Seeded Aggregation: X µL full-length SOD1 + Z µL SOD1 (147-153) seed + W µL Assay Buffer + 10 µL of 100 µM ThT (final seed concentration can be varied, e.g., 1-10% of the monomer concentration).
-
-
-
Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in the plate reader.
-
Measure the ThT fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-48 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity versus time for each condition.
-
The lag time for aggregation can be determined as the time to reach half-maximal fluorescence.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Extracellular SOD1 (147-153)-Induced Microglial Activation
Extracellular misfolded or aggregated proteins can act as damage-associated molecular patterns (DAMPs) that activate innate immune cells such as microglia. While the precise receptor for SOD1 (147-153) is not definitively established, research on full-length mutant SOD1 suggests a role for the CD14/TLR complex in mediating microglial activation.
Caption: Proposed pathway for microglial activation by extracellular SOD1 (147-153) aggregates.
Experimental Workflow for Assessing Batch-to-Batch Variability
Caption: Workflow for evaluating new batches of synthetic SOD1 (147-153) to ensure consistency.
References
- 1. Physiological effects of amyloid precursor protein and its derivatives on neural stem cell biology and signaling pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 4. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A TLR4-independent critical role for CD14 in intracellular LPS sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer’s disease, researchers show | UW News [washington.edu]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. thelabwiki.quora.com [thelabwiki.quora.com]
- 11. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 12. almacgroup.com [almacgroup.com]
- 13. scispace.com [scispace.com]
- 14. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SOD1 (147-153) Seeding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SOD1 (147-153) as a seed to induce the aggregation of full-length SOD1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the role of SOD1 (147-153) in aggregation assays?
The peptide fragment SOD1 (147-153) corresponds to a segment of the C-terminus of the full-length SOD1 protein.[1] This region has a high propensity to form amyloid fibrils and can act as a "seed" to trigger the aggregation of the soluble, full-length SOD1 protein.[1] Utilizing these seeds can accelerate the aggregation process, which is often characterized by a lag phase, making the assay more time-efficient and reproducible.
Q2: How does seeding with SOD1 (147-153) affect the kinetics of full-length SOD1 aggregation?
Seeding with pre-formed fibrils, such as those from SOD1 (147-153), can significantly shorten or even eliminate the lag phase of the aggregation reaction. The rate of fibril elongation is dependent on both the concentration of the soluble monomeric protein and the concentration of the seed.[2] However, some studies suggest that the concentration of the native SOD1 monomer can have a more pronounced effect on the rate of seeded aggregation than the concentration of the seed itself.[2]
Q3: What is the typical readout for these assays?
The most common method for monitoring SOD1 aggregation is through the use of Thioflavin T (ThT) fluorescence.[3][4] ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3] The increase in fluorescence over time, typically measured in a microplate reader, provides a kinetic profile of the aggregation process.
Q4: What are the critical reagents and conditions for a successful assay?
A successful SOD1 seeding assay requires careful preparation and control of several components:
-
Full-length SOD1: Typically, the metal-free (apo) and disulfide-reduced form of SOD1 is used as it is more prone to aggregation.[3][5]
-
SOD1 (147-153) Seeds: These need to be pre-formed into fibrils and properly prepared (e.g., through sonication) to ensure a homogenous seed population.
-
Reducing Agent: Reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are often included to maintain the reduced state of SOD1.[3][5]
-
Buffer Conditions: pH and salt concentration of the buffer can influence aggregation kinetics.
-
Agitation: Shaking or agitation is often used to accelerate fibril formation by promoting fibril fragmentation and the creation of new growing ends.[4]
Troubleshooting Guide
Issue 1: No aggregation or very slow aggregation is observed in my seeded assay.
-
Possible Cause 1: Inactive Seeds. The SOD1 (147-153) seeds may not be in a fibrillar, aggregation-competent state.
-
Solution: Confirm fibril formation of your seed stock using a method like Transmission Electron Microscopy (TEM) or by performing a ThT fluorescence assay on the seed preparation itself. Ensure proper storage of the seed stock, as repeated freeze-thaw cycles can affect seed integrity.[6]
-
-
Possible Cause 2: Incorrect SOD1 Monomer Preparation. The full-length SOD1 may not be in an aggregation-prone state (i.e., it may be metallated or have an intact disulfide bond).
-
Solution: Ensure that the SOD1 protein is in its apo, disulfide-reduced form. Follow established protocols for demetallation and reduction.[3]
-
-
Possible Cause 3: Suboptimal Assay Conditions. The buffer pH, temperature, or lack of agitation may be hindering aggregation.
-
Solution: Optimize these parameters. Most assays are performed at 37°C with continuous shaking.[4]
-
Issue 2: High variability and poor reproducibility between replicates.
-
Possible Cause 1: Heterogeneous Seed Preparation. The seed solution may contain a wide range of fibril sizes, leading to inconsistent seeding efficiency.
-
Solution: Sonicate the seed stock prior to use to create smaller, more uniform fibril fragments. This will increase the number of active seeding ends.
-
-
Possible Cause 2: Stochastic Nature of Nucleation. Even in seeded reactions, some degree of stochasticity can be observed, especially at low seed concentrations.[2]
-
Solution: Increase the seed concentration to favor seeded elongation over secondary nucleation events. Also, increase the number of replicates to improve statistical power.[6]
-
-
Possible Cause 3: Pipetting Inaccuracies. Small volumes of viscous seed solutions can be difficult to pipette accurately.
-
Solution: Use low-retention pipette tips and ensure thorough mixing of the reaction components.
-
Issue 3: The ThT fluorescence signal is noisy or shows a high background.
-
Possible Cause 1: Compound Interference. If testing potential inhibitors, the compound itself may be fluorescent or may quench ThT fluorescence.
-
Solution: Run control experiments with the compound in the absence of SOD1 to assess its intrinsic fluorescence.
-
-
Possible Cause 2: ThT Degradation. ThT is light-sensitive and can degrade over time.
-
Solution: Prepare fresh ThT solutions and protect them from light.
-
-
Possible Cause 3: Presence of Contaminants. Contaminants in the protein preparation or buffer can sometimes interfere with the assay.
-
Solution: Ensure high purity of all reagents and use filtered buffer solutions. Be mindful that certain detergents can affect the assay.[6]
-
Experimental Protocols
Preparation of SOD1 (147-153) Fibril Seeds
-
Peptide Solubilization: Dissolve the synthetic SOD1 (147-153) peptide in a suitable buffer, for example, 50 mM Tris-HCl, pH 7.0, containing 150 mM NaCl and 0.4 M Guanidine-HCl to ensure complete solubilization.[7]
-
Fibril Formation: Incubate the peptide solution at 37°C with continuous agitation for several days to a week to allow for fibril formation.
-
Monitoring Fibril Formation: Periodically take aliquots and measure ThT fluorescence or visualize fibril formation by TEM.
-
Seed Preparation: Once a plateau in ThT fluorescence is reached, indicating mature fibrils, the stock can be used as seeds. Before use in a seeding assay, sonicate the fibril stock on ice to generate smaller, more numerous seeds.
SOD1 Seeding Aggregation Assay using ThT Fluorescence
-
Prepare Reagents:
-
SOD1 Monomer Stock: Prepare a stock solution of apo, disulfide-reduced full-length SOD1 protein.
-
SOD1 (147-153) Seed Stock: Prepare and sonicate the fibril seed stock as described above.
-
Assay Buffer: For example, 10 mM potassium phosphate, pH 7.4.[3]
-
ThT Stock Solution: Prepare a stock solution of ThT in the assay buffer.
-
Reducing Agent Stock: Prepare a stock solution of TCEP or DTT.[3]
-
-
Assay Setup:
-
In a 96-well, opaque-walled, clear-bottom plate, add the assay components. The final concentrations should be optimized, but a typical starting point is:
-
Include appropriate controls:
-
Full-length SOD1 without seeds (to observe unseeded aggregation).
-
Seeds alone (to ensure they do not contribute significantly to the fluorescence signal).
-
Buffer with ThT (for background fluorescence).
-
-
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the excitation and emission wavelengths for ThT (e.g., 450 nm excitation and 485 nm emission).
-
Program the reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for up to 72 hours, with shaking between reads.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Full-Length SOD1 Concentration | 30 - 62.5 µM | [4][5][7] |
| SOD1 (147-153) Seed Concentration | 1% - 10% (v/v of fibril stock) | [8][9] |
| Thioflavin T (ThT) Concentration | 10 - 40 µM | [3][4] |
| Reducing Agent (TCEP) | 5 - 50 mM | [3][5] |
| Reducing Agent (DTT) | 5 - 80 mM | [8][10] |
| Incubation Temperature | 37°C | [4] |
| ThT Excitation Wavelength | ~450 nm | |
| ThT Emission Wavelength | ~485 nm |
Experimental Workflow and Logic Diagrams
Caption: Workflow for a SOD1 (147-153) seeded aggregation assay.
Caption: Decision tree for troubleshooting lack of aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Variability in Seeded Formation of ALS-Linked SOD1 Fibrils Across Multiple Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Mutant SOD1 to Form a Destabilized Monomer Predicts Cellular Aggregation and Toxicity but Not In vitro Aggregation Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of an amyloid fibril formed by full-length human SOD1 reveals its conformational conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of Cu, Zn-superoxide dismutase amyloid fibril formation involves interaction of multiple peptide core regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylene blue inhibits nucleation and elongation of SOD1 amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Expression of SOD1 (147-153) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with expressing the aggregation-prone SOD1 (147-153) peptide in cellular models.
Frequently Asked Questions (FAQs)
Q1: Why is expressing the SOD1 (147-153) peptide challenging in cellular models?
A1: The SOD1 (147-153) peptide, with the sequence GVIGIAQ, is a segment of the full-length SOD1 protein that has a high intrinsic propensity to form amyloid fibrils.[1][2] This characteristic leads to several challenges in cellular expression systems:
-
Aggregation: The peptide can self-aggregate into insoluble fibrils, which can be toxic to cells.[2]
-
Seeding of Full-Length SOD1 Aggregation: The SOD1 (147-153) fragment can act as a seed, triggering the aggregation of the endogenous full-length SOD1 protein.[2]
-
Low Expression Levels: Small peptides are often susceptible to rapid degradation by cellular proteases, leading to low expression levels.
-
Cytotoxicity: The formation of peptide aggregates can induce cellular stress, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to cell death.
Q2: What are the potential cellular consequences of expressing SOD1 (147-153)?
A2: Expression of the SOD1 (147-153) peptide can lead to significant cellular stress and toxicity. The accumulation of misfolded and aggregated peptides can trigger the Unfolded Protein Response (UPR), a cellular stress response related to the endoplasmic reticulum (ER).[3] If the UPR is unable to resolve the protein folding defect, it can initiate apoptosis (programmed cell death).[3] Furthermore, SOD1 aggregates have been shown to co-localize with markers of stress granules, suggesting a broader impact on cellular function.
Q3: How can I detect the expression and aggregation of the SOD1 (147-153) peptide?
A3: Detecting a small, aggregation-prone peptide like SOD1 (147-153) requires specific techniques:
-
Immunoblotting (Western Blot): To enhance detection, it is advisable to use a fusion tag (e.g., GFP, FLAG) on the peptide. Analysis of both soluble and insoluble cell fractions can reveal the extent of aggregation.
-
Fluorescence Microscopy: If a fluorescent tag (e.g., GFP) is used, aggregation can be visualized as intracellular puncta or inclusions. Staining with dyes like Thioflavin T or Congo Red can also specifically detect amyloid aggregates.
-
Filter Trap Assay: This method can be used to quantify the amount of aggregated protein.
Q4: What are the key considerations for designing an expression vector for SOD1 (147-153)?
A4: Vector design is critical for the successful expression of this challenging peptide. Key considerations include:
-
Fusion Tags: To improve expression levels, solubility, and detection, fusing the peptide to a larger, more stable protein like Green Fluorescent Protein (GFP) or Glutathione S-transferase (GST) is recommended.[4][5]
-
Promoter Strength: A strong constitutive promoter (e.g., CMV) is often used for high-level expression in mammalian cells. However, for highly toxic peptides, an inducible promoter might be preferable to control the timing and level of expression.
-
Kozak Sequence: Inclusion of a Kozak consensus sequence upstream of the start codon is important for efficient translation initiation in eukaryotic cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression of SOD1 (147-153) in cellular models.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable expression of the SOD1 (147-153) peptide. | 1. Peptide degradation: Small peptides are rapidly degraded by cellular proteases. 2. Inefficient transfection: Suboptimal transfection conditions can lead to low plasmid delivery. 3. Poor translation initiation: Lack of a proper Kozak sequence. 4. Detection issues: The peptide is too small to be efficiently detected by standard antibodies or on Western blots. | 1. Use a fusion tag: Fuse the peptide to a larger, stable protein like GFP or GST to protect it from degradation and improve stability.[4][5] 2. Optimize transfection: Titrate DNA and transfection reagent ratios and ensure cells are healthy and at the optimal confluency. 3. Vector optimization: Ensure your vector contains a Kozak sequence. 4. Enhance detection: Use an antibody against the fusion tag for Western blotting. |
| High levels of peptide aggregation observed. | 1. High expression levels: Overexpression of the aggregation-prone peptide overwhelms the cell's protein quality control machinery. 2. Intrinsic properties of the peptide: The SOD1 (147-153) sequence is highly prone to forming amyloid fibrils.[2] | 1. Use a weaker promoter or an inducible system: This allows for controlled, lower-level expression. 2. Lower culture temperature: Reducing the temperature (e.g., to 30°C) after transfection can slow down protein synthesis and folding, potentially reducing aggregation. 3. Co-express chaperones: Overexpression of molecular chaperones like Hsp70 may help in the proper folding of the peptide and prevent aggregation. |
| Significant cytotoxicity and cell death after transfection. | 1. Aggregate toxicity: The formation of SOD1 (147-153) aggregates is known to be cytotoxic. 2. ER Stress and UPR activation: Accumulation of misfolded peptides triggers the unfolded protein response, which can lead to apoptosis if the stress is prolonged.[3] | 1. Reduce expression levels: Use a weaker or inducible promoter to minimize the concentration of the toxic peptide. 2. Monitor ER stress markers: Analyze the expression of UPR-related proteins (e.g., BiP, CHOP) to confirm the induction of ER stress. 3. Use a less sensitive cell line: Some cell lines may be more resistant to the toxic effects of protein aggregation. |
| Difficulty in distinguishing between soluble and aggregated peptide. | 1. Incomplete cell lysis: Standard lysis buffers may not efficiently solubilize dense aggregates. 2. Inappropriate fractionation method: The protocol may not effectively separate soluble and insoluble fractions. | 1. Use stronger lysis buffers: Buffers containing urea (B33335) or guanidinium (B1211019) hydrochloride can help to solubilize aggregates for analysis of the insoluble fraction. 2. Optimize centrifugation steps: Use higher centrifugation speeds and longer spin times to effectively pellet insoluble aggregates. |
Experimental Protocols
Protocol 1: Expression of SOD1 (147-153)-GFP Fusion Protein in Mammalian Cells
This protocol describes the transient transfection of a mammalian cell line (e.g., HEK293T) to express the SOD1 (147-153) peptide as a fusion with Green Fluorescent Protein (GFP).
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Expression plasmid encoding SOD1 (147-153)-GFP
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation: a. In a sterile microfuge tube, dilute 2.5 µg of the SOD1 (147-153)-GFP plasmid DNA in 125 µL of Opti-MEM. b. In a separate sterile microfuge tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM. c. Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and mix gently by pipetting. d. Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 250 µL of the DNA-lipid complex dropwise to each well of the 6-well plate. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, cells can be harvested for analysis of protein expression, aggregation, and cytotoxicity.
Protocol 2: Quantification of SOD1 (147-153) Aggregation by Fluorescence Microscopy
This protocol allows for the visualization and quantification of intracellular peptide aggregates using fluorescence microscopy.
Materials:
-
Cells expressing SOD1 (147-153)-GFP (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope with appropriate filters for GFP and DAPI
Procedure:
-
Cell Preparation: a. Grow cells on glass coverslips in a 6-well plate and transfect as described in Protocol 1. b. 24-48 hours post-transfection, wash the cells twice with PBS.
-
Fixation: a. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. b. Wash the cells three times with PBS.
-
Staining: a. Incubate the cells with DAPI solution (to stain the nuclei) for 5 minutes at room temperature. b. Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. GFP-positive aggregates will appear as bright green puncta within the cells. DAPI will stain the nuclei blue. b. Capture images from multiple random fields. c. Quantify aggregation by counting the number of cells with visible aggregates as a percentage of the total number of GFP-positive cells.
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells expressing the SOD1 (147-153) peptide.[6][7][8][9]
Materials:
-
Cells transfected with SOD1 (147-153)-GFP or a control vector (e.g., empty GFP vector)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Transfection: Seed and transfect cells in a 96-well plate as described in Protocol 1, scaling down the volumes appropriately. Include untransfected and control-transfected wells.
-
MTT Addition: 24-48 hours post-transfection, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untransfected or control-transfected cells.
Quantitative Data Summary
The following tables present illustrative quantitative data that might be obtained from the experiments described above.
Table 1: Quantification of SOD1 (147-153)-GFP Aggregation
| Construct | Percentage of Cells with Aggregates (Mean ± SD) |
| Control (GFP only) | 2.5 ± 1.1% |
| SOD1 (147-153)-GFP | 65.8 ± 8.3% |
| SOD1 (147-153)-GFP + Chaperone Co-expression | 32.1 ± 5.7% |
Table 2: Cell Viability Assessment by MTT Assay
| Construct | Cell Viability (% of Untransfected Control) (Mean ± SD) |
| Control (GFP only) | 98.2 ± 4.5% |
| SOD1 (147-153)-GFP | 45.3 ± 6.9% |
| SOD1 (147-153)-GFP (Low Expression) | 72.8 ± 5.2% |
Visualizations
Signaling Pathway: Unfolded Protein Response (UPR)
Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.
Experimental Workflow
Caption: Workflow for expressing and analyzing SOD1(147-153).
Troubleshooting Logic
Caption: Troubleshooting decision tree for SOD1(147-153) expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Detection and characterization of protein aggregates by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 5. biopharminternational.com [biopharminternational.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
reducing background fluorescence in SOD1 (147-153) ThT assays
Technical Support Center: SOD1 (147-153) ThT Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thioflavin T (ThT) assays to study the aggregation of the SOD1 (147-153) peptide.
Troubleshooting Guide
High background fluorescence can be a significant issue in ThT assays, masking the true signal from amyloid fibril formation. This guide addresses common causes and provides solutions to reduce background noise in your SOD1 (147-153) experiments.
Question: My ThT assay shows high background fluorescence even before the addition of my SOD1 (147-153) peptide. What are the possible causes and how can I fix this?
Answer: High initial background fluorescence can stem from several sources related to your reagents and assay setup. Here’s a step-by-step guide to troubleshoot this issue:
-
ThT Concentration and Quality:
-
Problem: Thioflavin T can self-assemble into micelles at high concentrations (typically above 5 µM), leading to increased background fluorescence.[1] The quality and purity of the ThT stock solution are also critical.
-
Solution:
-
Optimize ThT Concentration: Perform a titration to find the optimal ThT concentration for your assay. A common starting point is 10-20 µM.[1]
-
Freshly Prepare and Filter ThT: Always use freshly prepared ThT solutions. Before use, filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Verify ThT Stock: If the problem persists, consider preparing a new ThT stock solution from a different lot or supplier.
-
-
-
Buffer Composition:
-
Problem: Components in your assay buffer can autofluoresce or interact with ThT to increase its fluorescence. The pH of the buffer can also influence ThT fluorescence.[2]
-
Solution:
-
Screen Buffer Components: Test each buffer component individually for autofluorescence at the excitation and emission wavelengths used for ThT (typically around 440 nm and 485 nm, respectively).
-
pH Optimization: While SOD1 aggregation can be induced under acidic conditions, ThT assays generally perform well at a near-neutral pH (e.g., pH 7.4).[3] If using acidic conditions, be aware that this can affect ThT's fluorescence properties.
-
Recommended Buffers: Phosphate-based buffers, such as phosphate-buffered saline (PBS), are commonly used and generally have low background fluorescence.
-
-
-
Contamination:
-
Problem: Contamination in your buffer, water, or on your microplate can contribute to high background.
-
Solution:
-
Use High-Purity Reagents: Ensure you are using high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents.
-
Clean Equipment: Thoroughly clean all equipment used for preparing solutions.
-
Plate Selection: Use non-binding, black-walled, clear-bottom microplates to minimize background fluorescence and light scatter.
-
-
Question: I observe a gradual increase in fluorescence in my negative control (no peptide) over time. What could be causing this drift?
Answer: A drifting baseline in your negative control can be due to several factors:
-
ThT Instability:
-
Problem: ThT can be light-sensitive and may degrade over the course of a long experiment, leading to changes in fluorescence.
-
Solution:
-
Minimize Light Exposure: Protect your ThT stock solution and your experimental plate from light as much as possible.
-
Fresh Preparations: For very long experiments, consider if preparing fresh ThT for addition at different time points is feasible, though this is less common for kinetic assays.
-
-
-
Buffer Instability:
-
Problem: Some buffer components may precipitate or change over time, especially with temperature fluctuations, which can affect light scattering and fluorescence.
-
Solution:
-
Stable Buffer Systems: Use a well-buffered system that is stable at the experimental temperature.
-
Pre-incubation: Pre-incubate your buffer at the experimental temperature before adding ThT to ensure stability.
-
-
-
Instrumental Drift:
-
Problem: The fluorescence reader itself might exhibit drift in lamp intensity or detector sensitivity over time.
-
Solution:
-
Instrument Warm-up: Ensure the instrument is properly warmed up before starting the measurement.
-
Regular Maintenance: Follow the manufacturer's recommendations for instrument calibration and maintenance.
-
-
Question: The fluorescence signal in my SOD1 (147-153) sample is very high initially and then decreases. What does this indicate?
Answer: This phenomenon, often referred to as fluorescence quenching or the "inner filter effect," can be misleading.
-
Inner Filter Effect:
-
Problem: At very high concentrations of ThT or aggregated peptide, the emitted fluorescence can be re-absorbed by other molecules in the solution, leading to a decrease in the detected signal.[4]
-
Solution:
-
Optimize Peptide and ThT Concentrations: This is the most common cause. Try reducing the concentration of your SOD1 (147-153) peptide and/or ThT.
-
Monitor Turbidity: Concurrently measure light scattering or turbidity at a wavelength where ThT does not absorb (e.g., 340 nm) to monitor aggregation independently. An increase in turbidity while ThT fluorescence decreases can indicate the inner filter effect.
-
-
-
Formation of Off-Pathway Aggregates:
-
Problem: The SOD1 (147-153) peptide may be forming large, amorphous aggregates that do not bind ThT efficiently or that cause significant light scattering, leading to a decrease in the measured fluorescence.
-
Solution:
-
Confirm Fibril Morphology: Use complementary techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize the morphology of the aggregates formed.
-
Optimize Aggregation Conditions: Varying conditions such as pH, ionic strength, and agitation may favor the formation of ThT-positive fibrils over amorphous aggregates.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of ThT to use for SOD1 (147-153) aggregation assays?
A1: The optimal ThT concentration should be determined empirically for your specific experimental conditions. However, a good starting range is 10-20 µM.[1] It is recommended to perform a titration with pre-formed SOD1 (147-153) fibrils to find the concentration that gives the best signal-to-noise ratio without causing high background fluorescence.
Q2: Can small molecules or compounds I am testing for inhibition interfere with the ThT assay?
A2: Yes, this is a critical consideration. Many small molecules can interfere with ThT assays in several ways:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths as ThT.
-
Fluorescence Quenching: The compound may quench the fluorescence of ThT.[5]
-
Direct Interaction with ThT: Some compounds can interact directly with ThT, altering its fluorescence properties.[6]
-
Competitive Binding: The compound may compete with ThT for binding sites on the amyloid fibrils.[6][7]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of ThT.[8]
It is essential to run appropriate controls, including the compound alone with ThT and the compound with pre-formed fibrils, to rule out such artifacts.
Q3: How can I be sure that the increase in ThT fluorescence is due to amyloid fibril formation?
A3: While ThT is a gold-standard method, it is an indirect measure of amyloid fibril formation. To confirm your results, it is highly recommended to use complementary techniques:
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize the morphology of the aggregates and confirm the presence of fibrils.
-
Congo Red Staining: A dye that exhibits a characteristic apple-green birefringence under polarized light when bound to amyloid fibrils.
-
Circular Dichroism (CD) Spectroscopy: To monitor the secondary structure changes of the peptide from a random coil to a β-sheet-rich conformation.
Q4: My SOD1 (147-153) peptide is not aggregating. What can I do?
A4: The aggregation of amyloid peptides can be sensitive to various factors:
-
Peptide Quality: Ensure the purity and correct sequence of your synthetic peptide. The presence of trifluoroacetic acid (TFA) from synthesis can sometimes inhibit aggregation. Consider TFA removal if necessary.
-
Pre-treatment of Peptide: Before starting the aggregation assay, it's crucial to ensure the peptide is in a monomeric state. This can be achieved by dissolving the peptide in a strong denaturant like hexafluoroisopropanol (HFIP) and then removing the solvent, or by size-exclusion chromatography.
-
Aggregation Conditions:
-
Concentration: Increase the concentration of the SOD1 (147-153) peptide.
-
Agitation: Gentle agitation (e.g., shaking or stirring) is often required to promote fibril formation.
-
Seeding: Adding a small amount of pre-formed SOD1 (147-153) fibrils (a "seed") can significantly accelerate the aggregation process. The SOD1 (147-153) segment itself has been shown to seed the aggregation of the full-length SOD1 protein.[9]
-
Buffer Conditions: Vary the pH and ionic strength of the buffer.
-
Data Presentation
Table 1: Recommended Starting Conditions for SOD1 (147-153) ThT Assays
| Parameter | Recommended Range/Value | Notes |
| SOD1 (147-153) Conc. | 10 - 100 µM | Higher concentrations may aggregate faster but can also lead to amorphous aggregates and inner filter effects. |
| ThT Concentration | 10 - 20 µM[1] | Titrate for optimal signal-to-noise. Prepare fresh and filter. |
| Buffer | Phosphate Buffer (e.g., 50 mM, pH 7.4) | Ensure buffer components do not autofluoresce. |
| Ionic Strength | 100 - 150 mM NaCl | Can influence aggregation kinetics. |
| Temperature | 37 °C | Maintain a constant temperature. |
| Agitation | Gentle shaking or stirring | Can significantly reduce the lag phase. |
| Plate Type | Black, clear-bottom, non-binding 96-well plate | Minimizes background and light scatter. |
| Excitation Wavelength | ~440 nm | |
| Emission Wavelength | ~485 nm |
Experimental Protocols
Detailed Protocol for a Standard ThT Assay for SOD1 (147-153) Aggregation
-
Preparation of SOD1 (147-153) Stock Solution: a. To ensure a monomeric starting state, dissolve the lyophilized SOD1 (147-153) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. b. Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator. c. Store the dried peptide aliquots at -80°C. d. Immediately before the experiment, dissolve the dried peptide in a small volume of DMSO and then dilute to the final working concentration in the assay buffer. The final DMSO concentration should be kept low (e.g., <1% v/v) to avoid interference with the assay.
-
Preparation of ThT Stock Solution: a. Prepare a 1 mM ThT stock solution in high-purity water. b. Protect the solution from light by wrapping the tube in aluminum foil. c. Store at 4°C for up to a week. d. Immediately before use, filter the required amount of stock solution through a 0.22 µm syringe filter.
-
Assay Setup: a. In a black, clear-bottom 96-well plate, prepare the reaction mixtures. For a final volume of 200 µL per well:
- Test Wells: Add the appropriate volumes of assay buffer, SOD1 (147-153) stock solution, and ThT stock solution to achieve the desired final concentrations.
- Negative Control (No Peptide): Add assay buffer and ThT stock solution.
- Peptide Autofluorescence Control: Add assay buffer and SOD1 (147-153) stock solution (no ThT).
- Buffer Blank: Add only assay buffer. b. It is recommended to include a small Teflon bead in each well if using agitation to ensure uniform mixing.
-
Data Acquisition: a. Seal the plate with an optically clear sealing film to prevent evaporation. b. Place the plate in a fluorescence plate reader pre-heated to 37°C. c. Set the reader to take fluorescence measurements at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. d. Program the reader to take measurements at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment, with gentle shaking between reads.
-
Data Analysis: a. Subtract the fluorescence of the buffer blank from all other readings. b. If the peptide autofluorescence is significant, subtract this from the test wells. c. Plot the corrected ThT fluorescence intensity as a function of time. The resulting curve is typically sigmoidal, characterized by a lag phase, an exponential growth phase, and a plateau.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence in ThT assays.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of SOD1(147-153)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the SOD1(147-153) peptide in vivo. The following information is designed to help address common challenges related to peptide stability and improve the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with SOD1(147-153) is showing inconsistent results and low efficacy. What are the potential stability issues?
A1: Inconsistent results and low efficacy in vivo with peptides like SOD1(147-153) often stem from poor stability. The primary challenges include:
-
Rapid Proteolytic Degradation: Peptides are susceptible to breakdown by proteases present in biological fluids and tissues.[1][2]
-
Aggregation: The SOD1(147-153) fragment is known to have a high propensity to form amyloid fibrils, which can lead to insolubility, loss of function, and potential toxicity.[3][4][5][6][7][8]
-
Rapid Renal Clearance: Due to their small size, peptides are often quickly filtered out of the bloodstream by the kidneys, resulting in a short half-life.[1]
-
Poor Bioavailability: The peptide may not efficiently reach its target tissue or cells due to degradation, aggregation, or inability to cross biological membranes.
Q2: How can I determine if my SOD1(147-153) peptide is degrading or aggregating in my experiment?
A2: Several techniques can be employed to assess the stability of your peptide:
-
Mass Spectrometry (LC-MS): This can be used to detect degradation products of the peptide in biological samples.[9][10]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid fibrils, allowing for the quantification of aggregation.[11]
-
Dynamic Light Scattering (DLS): DLS can be used to monitor the size of peptide particles in solution, indicating aggregation.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the secondary structure of the peptide, which may indicate misfolding and aggregation.
Troubleshooting Guides
Problem 1: Suspected Rapid Degradation of SOD1(147-153) In Vivo
Symptoms:
-
Lack of expected biological effect.
-
Low or undetectable levels of the peptide in plasma or target tissue shortly after administration.
Troubleshooting Workflow:
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 4. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineating the Aggregation-Prone Hotspot Regions (Peptides) in the Human Cu/Zn Superoxide Dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An endogenous peptide marker differentiates SOD1 stability and facilitates pharmacodynamic monitoring in SOD1 amyotrophic lateral sclerosis. [escholarship.org]
- 10. JCI Insight - An endogenous peptide marker differentiates SOD1 stability and facilitates pharmacodynamic monitoring in SOD1 amyotrophic lateral sclerosis [insight.jci.org]
- 11. Delineating the Aggregation-Prone Hotspot Regions (Peptides) in the Human Cu/Zn Superoxide Dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Consistent SOD1 (147-153) Fibril Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to achieve consistent fibril morphology of the superoxide (B77818) dismutase 1 (SOD1) segment 147-153. The aggregation of SOD1, particularly involving key segments like 147-153 (sequence: GVIGIAQ), is a critical area of study in Amyotrophic Lateral Sclerosis (ALS).[1][2][3] Achieving reproducible fibril morphology is essential for the validity and comparability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SOD1 (147-153) segment in fibril formation? A1: The C-terminal segment 147-GVIGIAQ-153 is an aggregation-prone region of the SOD1 protein.[3][4] This peptide segment can act as a seed, accelerating the fibril formation of the full-length SOD1 protein in vitro.[1][5][6] Its exposure is considered a potential initiating step in the aggregation pathway common to both familial (fALS) and sporadic (sALS) forms of ALS.[1][2]
Q2: Why is removal of metal ions (copper and zinc) a critical first step? A2: The native SOD1 protein is stabilized by binding one copper and one zinc atom per monomer.[7][8] Removal of these metal ions to create the apoprotein (apo-SOD1) destabilizes the tertiary structure.[9] This destabilization is a crucial prerequisite for the misfolding and subsequent aggregation into amyloid fibrils.[9]
Q3: What is the role of disulfide bond reduction in initiating aggregation? A3: The intramolecular disulfide bond between cysteine residues Cys57 and Cys146 is vital for the structural stability of native SOD1.[9][10] Reduction of this bond is a crucial element that greatly enhances the formation of amyloid fibrils.[9] Once this bond is cleaved, fibril formation is accelerated, suggesting it allows for the necessary conformational changes and exposure of core amyloid-forming regions.[9]
Q4: How does the ratio of the 147-153 peptide seed to full-length SOD1 affect the experiment? A4: The 147-153 peptide can nucleate the fibril formation of full-length apo-SOD1 in a dose-dependent manner.[1] Adding a molar excess of the peptide can significantly shorten the lag time before aggregation begins, effectively accelerating the process.[1] However, the optimal ratio can vary between different preparations of the SOD1 protein.[1]
Q5: My results show high variability between experiments. What are the common causes? A5: High variability in SOD1 aggregation kinetics is a known issue.[1][11] It can stem from several factors:
-
Incomplete Demetallation: Residual metal ions can stabilize the protein and inhibit aggregation.
-
Inconsistent Reduction: The efficiency of disulfide bond reduction can vary.
-
Protein Preparation: Different batches of purified SOD1 may have slight conformational differences or post-translational modifications.[1]
-
Minor Sample Contaminants: Trace impurities can sometimes act as inhibitors or alternative nucleation seeds.
-
Stochastic Nature of Nucleation: The initial formation of a stable nucleus is a random process, which can lead to variations in lag times.[11]
Q6: How can I confirm the formation and morphology of the fibrils? A6: A combination of techniques is recommended. The Thioflavin T (ThT) fluorescence assay is widely used to monitor the kinetics of amyloid fibril formation in real-time, as ThT fluorescence increases upon binding to β-sheet structures.[1][12] To visualize the actual morphology (e.g., fibrillar, amorphous, rod-shaped), direct imaging methods such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) are essential.[1]
Troubleshooting Guide
This guide addresses common issues encountered during SOD1 fibril formation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very slow fibril formation (low ThT signal) | 1. Incomplete removal of metal ions (Cu/Zn).2. Insufficient reduction of the Cys57-Cys146 disulfide bond.3. Suboptimal pH, temperature, or buffer conditions.4. Insufficient agitation to promote fibril elongation.[13] | 1. Ensure thorough dialysis against a chelating agent like EDTA.2. Increase the concentration of the reducing agent (e.g., DTT, TCEP) or the incubation time. Confirm reduction via non-reducing SDS-PAGE.[10]3. Verify that the pH is physiological (~7.0-7.4) and the temperature is 37°C.4. Ensure consistent and adequate shaking or stirring during incubation. |
| Inconsistent Fibril Morphology (e.g., amorphous aggregates instead of fibrils) | 1. Oxidative cross-linking of free cysteines (Cys6, Cys111).[7][13]2. Presence of certain fALS mutations that alter morphology (e.g., I149P).[1]3. Competition between amyloid and amorphous aggregation pathways.[14] | 1. Use a mutant version of SOD1 where free cysteines are replaced (e.g., C6A/C111S) to prevent aberrant disulfide scrambling.[7]2. Be aware that specific mutations inherently alter fibril structure. The I149P mutant, for instance, forms short, rod-shaped aggregates.[1]3. Strictly control experimental parameters (agitation, temperature, protein concentration) to favor the desired pathway. |
| High Variability in Aggregation Lag Time | 1. Inconsistent seeding efficiency of the 147-153 peptide.2. Variations in the initial conformation of the apo-SOD1 protein preparation.[1]3. Stochastic nature of primary nucleation. | 1. Prepare fresh peptide seed solutions for each experiment. Titrate the peptide-to-protein ratio to find the optimal concentration for your specific protein batch.2. Standardize the protein purification and preparation protocol meticulously.3. Use pre-formed fibril seeds from a previous successful experiment to bypass primary nucleation and synchronize aggregation.[7] |
Detailed Experimental Protocol
This protocol outlines a method for inducing the formation of SOD1 fibrils using the 147-153 peptide as a seed.
1. Preparation of Apo-SOD1 (Demetallation)
-
Dialyze purified human wild-type SOD1 protein (e.g., at 50 µM) against a buffer containing 10 mM Tris or Phosphate (pH 7.4), 150 mM NaCl, and 10 mM EDTA for at least 24 hours at 4°C, with multiple buffer changes. This step is critical to remove coordinated copper and zinc ions.
2. Aggregation Reaction Setup
-
In a microplate or microcentrifuge tubes, dilute the apo-SOD1 protein to a final concentration of 25-50 µM in the reaction buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent to cleave the intramolecular disulfide bond. Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) can be used.[7][10]
-
Add the SOD1 (147-153) peptide seed. A 15-molar excess of the peptide relative to the full-length protein has been shown to shorten the aggregation lag time by nearly 50%.[1]
-
Add Thioflavin T (ThT) to a final concentration of 10-20 µM for real-time fluorescence monitoring.
3. Incubation and Monitoring
-
Seal the plate or tubes to prevent evaporation.
-
Incubate the reaction mixture at 37°C with continuous shaking (e.g., 200-300 rpm). Mechanical agitation is often required to promote fibril growth.[13]
-
Monitor the ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals until the signal reaches a plateau.
4. Morphological Analysis
-
Once the ThT fluorescence has plateaued, take an aliquot of the sample.
-
Adsorb the sample onto a carbon-coated copper grid for 1-2 minutes.
-
Negative stain with 2% (w/v) uranyl acetate.
-
Visualize the fibril morphology using a Transmission Electron Microscope (TEM).
Reagents and Conditions Summary
| Component | Recommended Concentration/Condition | Purpose |
| Apo-SOD1 Protein | 25-50 µM | The substrate for fibril formation. |
| SOD1 (147-153) Peptide | 10-20x molar excess over protein | Acts as a seed to nucleate and accelerate aggregation.[1] |
| Reducing Agent (DTT/TCEP) | 0.5-10 mM | Reduces the Cys57-Cys146 disulfide bond.[7] |
| Buffer | PBS or Tris-HCl, pH 7.0-7.4 | Maintains physiological pH. |
| Thioflavin T (ThT) | 10-20 µM | Fluorescent dye for monitoring amyloid formation. |
| Temperature | 37°C | Physiological temperature for incubation. |
| Agitation | Continuous shaking (200-300 rpm) | Provides energy to overcome kinetic barriers and promotes fibril elongation.[13] |
Experimental Workflow Diagram
Caption: Experimental workflow for inducing and characterizing SOD1 fibril formation.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 6. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 7. Frontiers | A Novel SOD1 Intermediate Oligomer, Role of Free Thiols and Disulfide Exchange [frontiersin.org]
- 8. The biophysics of superoxide dismutase-1 and amyotrophic lateral sclerosis | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 9. Structural basis of Cu, Zn-superoxide dismutase amyloid fibril formation involves interaction of multiple peptide core regions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Susceptibility of Mutant SOD1 to Form a Destabilized Monomer Predicts Cellular Aggregation and Toxicity but Not In vitro Aggregation Propensity [frontiersin.org]
- 12. Structural analysis of the overoxidized Cu/Zn-superoxide dismutase in ROS-induced ALS filament formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fibrillation precursor of superoxide dismutase 1 revealed by gradual tuning of the protein-folding equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helios.eie.gr [helios.eie.gr]
mass spectrometry sample preparation for SOD1 (147-153) aggregates
Welcome to the technical support center for the mass spectrometric analysis of SOD1(147-153) aggregates. This resource provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with this challenging peptide.
Frequently Asked Questions (FAQs)
Q1: What are SOD1(147-153) aggregates and why are they significant in research?
A1: The SOD1(147-153) peptide is a fragment of the Cu/Zn superoxide (B77818) dismutase (SOD1) protein that shows a high tendency to form amyloid fibrils.[1] These aggregates are significant because they may act as a trigger for the aggregation of the full-length SOD1 protein, a process implicated in the pathology of both familial and sporadic amyotrophic lateral sclerosis (ALS).[1][2] Over 200 mutations in the SOD1 gene have been linked to ALS, and these mutations often lead to protein misfolding and aggregation.[2]
Q2: What are the primary challenges in analyzing SOD1(147-153) aggregates by mass spectrometry?
A2: The analysis of SOD1 and other protein aggregates by mass spectrometry is inherently challenging due to their dynamic, heterogeneous, and often insoluble nature.[3][4] Key difficulties include:
-
Insolubility: Mature aggregates and fibrils are largely insoluble, making them incompatible with standard liquid chromatography-mass spectrometry (LC-MS) systems.
-
Heterogeneity: Aggregating proteins exist as a complex mixture of monomers, oligomers of various sizes, and larger fibrils, which complicates spectral analysis.[3][4]
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Large Size: The enormous size of mature fibrils makes their analysis in the gas phase particularly difficult.[4]
-
Structural Complexity: The formation of β-sheet structures within the aggregates can make them resistant to enzymatic digestion, a common step in bottom-up proteomics workflows.[5]
Q3: Which mass spectrometry-based approaches are best suited for studying SOD1 aggregates?
A3: A combination of approaches is often necessary. Mass spectrometry is uniquely positioned to complement other structural biology methods for studying protein aggregation.[6]
-
Bottom-Up Proteomics: This involves enzymatic digestion of the protein into smaller peptides, which are then analyzed by LC-MS/MS. This is useful for identifying the specific regions of the protein that are protected within the aggregate core.[5][7]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate different oligomeric species in the gas phase, providing information about their size, shape, and heterogeneity.[4][6] IM-MS is valuable for studying the early, soluble oligomeric intermediates which are thought to be highly toxic.[4]
-
Native Mass Spectrometry: This approach analyzes intact protein-ligand and protein-metal complexes under non-denaturing conditions, which is crucial for SOD1 as its stability is highly dependent on binding copper and zinc ions.[8][9]
-
Chemical Cross-Linking (XL-MS): Cross-linking can be used to stabilize transient interactions within oligomers or the dimer, allowing for the identification of interaction interfaces.[10]
Troubleshooting Guide
Q4: Problem - My SOD1 aggregate sample is insoluble and cannot be injected into the LC-MS system.
A4: Solution - This is a common issue with amyloid aggregates.
-
Solubilization: Attempt to re-dissolve the sample in solutions containing acetonitrile (B52724) (ACN) and formic acid (FA).[11] For example, a solution of 30% ACN with 100 µM FA has been used to denature and solubilize SOD1 complexes.[12] Note that different concentrations of ACN and FA can affect the detection of hydrophilic versus hydrophobic species.[11]
-
Alternative Digestion: Consider "on-pellet" digestion. After centrifuging your sample to pellet the insoluble aggregates, you can perform the reduction, alkylation, and enzymatic digestion steps directly on the pellet. The resulting soluble peptides can then be extracted for LC-MS analysis.
-
Alternative Techniques: For highly insoluble material, techniques that do not require solubilization, such as solid-state NMR or limited proteolysis followed by MALDI-MS analysis of the resistant core, may be more appropriate.[5]
Q5: Problem - I have very low signal intensity or no detectable peptides from my SOD1 aggregate sample after digestion.
A5: Solution - Low signal can result from poor digestion efficiency or sample loss.
-
Improve Digestion: The core of amyloid aggregates can be highly resistant to proteases. Try using a combination of proteases (e.g., Trypsin and Glu-C) or a more aggressive protease.[7][10] Ensure optimal digestion conditions (temperature, pH, and incubation time).
-
Denaturation: Ensure complete denaturation before digestion. Heating the sample (e.g., 99°C for 30 minutes) after cross-linking and before adding the protease can improve accessibility.[10]
-
Sample Cleanup: Peptides must be desalted and concentrated before MS analysis.[7] Use C18 spin columns or similar products, ensuring the protocol is optimized to prevent loss of your specific peptides.
-
Check for Modifications: SOD1 is known to undergo post-translational modifications, such as glutathionylation, which can affect digestion and mass measurements.[8] Ensure your data analysis accounts for potential mass shifts.
Q6: Problem - My mass spectra are extremely complex, showing a wide distribution of species.
A6: Solution - This heterogeneity is a fundamental characteristic of protein aggregation.[3]
-
Embrace the Complexity: Techniques like Ion Mobility-MS are designed to separate and analyze these complex mixtures.[4]
-
Isolate Specific States: If you are interested in a particular oligomeric state, you may need to use techniques like size-exclusion chromatography (SEC) to fractionate your sample before MS analysis.
-
Stabilize with Cross-Linking: Using a chemical cross-linker can "trap" specific oligomeric states, simplifying the mixture and allowing for more detailed structural analysis.[10]
Experimental Protocols & Data
Protocol: Bottom-Up Analysis of Insoluble SOD1 Aggregates
This protocol provides a general workflow for preparing insoluble SOD1 aggregates for analysis by LC-MS/MS to identify core, protease-resistant regions.
-
Pellet Aggregates: Centrifuge the sample (e.g., 110,000 x g for 30 min) to separate the insoluble pellet fraction from the soluble supernatant.[5]
-
Wash Pellet: Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove soluble contaminants and repeat the centrifugation.
-
Resuspend and Denature: Resuspend the pellet in a denaturing buffer (e.g., 8 M Urea or a buffer containing 30% ACN and 25-100 µM FA).[12]
-
Reduction & Alkylation:
-
Add TCEP (tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM and incubate for 10-30 minutes to reduce disulfide bonds.[10]
-
Add an alkylating agent like iodoacetamide (B48618) (IAM) to cap the free cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration to a level compatible with your chosen protease (e.g., <1 M Urea for trypsin).
-
Add the protease (e.g., Trypsin or Glu-C) at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.[10]
-
-
Stop Digestion & Cleanup:
-
Acidify the sample with formic acid or trifluoroacetic acid to stop the digestion.
-
Desalt the resulting peptides using a C18 StageTip or ZipTip.[7]
-
-
LC-MS/MS Analysis: Analyze the cleaned peptides on an LC-MS/MS system.
Quantitative Data Summary
The following tables provide example parameters for sample preparation and analysis, synthesized from established protocols.
Table 1: Sample Preparation Conditions
| Parameter | Condition | Source |
|---|---|---|
| Protein Concentration | 5 µM - 20 µM | [9][10][12] |
| Denaturation Buffer 1 | 30 mM Ammonium Acetate | [12] |
| Denaturation Buffer 2 | 30% ACN, 100 µM FA in 30 mM Ammonium Acetate | [12] |
| Reduction Agent | 10 mM TCEP | [10] |
| Aggregation Induction | Thermal scans or incubation with 12% TFE |[9][13] |
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 Reversed-Phase UPLC/HPLC | [7][10] |
| Buffer A | HPLC Water with 0.1% Formic Acid | [10] |
| Buffer B | 100% Acetonitrile with 0.1% Formic Acid | [10] |
| Example Gradient | 3–50% B for 30 min, 50–95% B for 7 min, 95% B for 5 min | [10] |
| Ionization Source | Nanospray Ionization (NSI) / Electrospray Ionization (ESI) | [7][10] |
| Mass Analyzer | FTMS, Orbitrap, or TOF |[7][10] |
Visualized Workflow
The following diagram illustrates a typical experimental workflow for the bottom-up mass spectrometric analysis of SOD1 aggregates.
Caption: Workflow for bottom-up analysis of SOD1 aggregates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 3. Mass spectrometric insights into protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Using Mass Spectrometry-Based Methods to Understand Amyloid Formation and Inhibition of Alpha-Synuclein and Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mass spectrometry imaging of SOD1 protein-metal complexes in SOD1G93A transgenic mice implicates demetalation with pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for stabilizing superoxide dismutase (SOD1), the protein destabilized in the most common form of familial amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Utilizing Ion Mobility-Mass Spectrometry to Investigate the Unfolding Pathway of Cu/Zn Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Technical Support Center: Controlling Polymorphism in SOD1 (147-153) Fibril Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fibril formation of the SOD1 (147-153) peptide and the full-length SOD1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SOD1 (147-153) peptide fragment?
A1: The SOD1 (147-153) peptide, with the sequence GVIGIAQ, is a critical aggregation-prone region of the superoxide (B77818) dismutase 1 (SOD1) protein.[1][2][3] This segment is normally buried within the dimer interface of the mature, stable SOD1 protein.[4][5] Its exposure, which is favored in the monomeric, metal-free (apo), and disulfide-reduced state of SOD1, is considered a key initiating event in the aggregation cascade that is associated with both familial (fALS) and sporadic (sALS) forms of Amyotrophic Lateral Sclerosis.[2][3][4] In vitro, this peptide can accelerate the aggregation of the full-length SOD1 protein, making it a valuable tool for studying the mechanisms of SOD1 fibrillization.[4]
Q2: What are the primary factors that influence SOD1 fibril polymorphism?
A2: SOD1 fibril polymorphism, the existence of multiple fibril structures from the same protein, is influenced by a variety of factors:
-
Mutations: Familial ALS-associated mutations within the SOD1 sequence can alter the stability of the native protein, promoting the formation of aggregation-prone monomers and influencing the final fibril morphology.[4][6][7][8] Different mutations can lead to distinct fibril strains with varying cytotoxicities.[7][9]
-
Post-Translational Modifications: Modifications such as N-terminal acetylation can impact the assembly of SOD1, leading to structurally different fibrils.[7][9]
-
Environmental Conditions: In vitro aggregation is highly sensitive to buffer conditions, including pH, ionic strength, and the presence of co-solvents or reducing agents.[10][11] Temperature and agitation are also critical parameters.
-
Seeding: The presence of pre-formed fibril "seeds" can template the conformation of newly formed fibrils, propagating a specific polymorphic strain.[6][12]
-
Cellular Environment: In vivo, the crowded cellular milieu and interactions with other cellular components can influence the selection of specific fibril strains, which may differ from those formed in vitro.[6]
Q3: How can I monitor the kinetics of SOD1 (147-153) fibril formation?
A3: The most common method for monitoring fibril formation kinetics in real-time is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[13] The typical sigmoidal curve of ThT fluorescence over time allows for the determination of key kinetic parameters: the lag phase (nucleation), the elongation phase (fibril growth), and the plateau phase (equilibrium).[14]
Q4: What techniques can be used to characterize the morphology of SOD1 fibrils?
A4: Several techniques are used to characterize the morphology and structure of SOD1 fibrils:
-
Transmission Electron Microscopy (TEM): TEM is widely used to visualize the overall morphology of fibrils, such as their length, width, and whether they are straight or twisted.[4][15]
-
Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of fibril morphology and can be used to measure their dimensions.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to determine the secondary structure of the protein, confirming the presence of the characteristic β-sheet structure of amyloid fibrils.[8]
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM allows for the determination of the high-resolution, near-atomic structure of fibril polymorphs.[7][9][15][16]
Troubleshooting Guides
Issue 1: No Fibril Formation or Very Long Lag Times
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein/Peptide Purity or Concentration | Ensure the SOD1 protein or peptide is of high purity. Use a reliable method (e.g., BCA assay) to accurately determine the concentration. Aggregation is a concentration-dependent process.[14] |
| Incorrect Buffer Conditions | Verify the pH and ionic strength of your buffer. For full-length SOD1, aggregation is often induced under mildly acidic conditions or at neutral pH in the presence of destabilizing agents.[11] |
| Ineffective Disulfide Bond Reduction | For full-length SOD1, reduction of the Cys57-Cys146 disulfide bond is often crucial for aggregation.[11] Ensure your reducing agent (e.g., DTT, TCEP) is fresh and used at an appropriate concentration (e.g., 5-20 mM).[15][17] |
| Insufficient Agitation | Mechanical agitation (shaking or stirring) is often required to promote fibril formation by increasing the rate of nucleation and fragmentation.[17] The type of bead used in shaking assays can also influence kinetics.[18] |
| Low Temperature | Aggregation is generally faster at higher temperatures (e.g., 37°C).[6][15] Ensure your incubator or plate reader is set to the correct temperature. |
| Peptide Solubility Issues | The SOD1 (147-153) peptide can be hydrophobic. Ensure it is fully dissolved before starting the experiment. You may need to use a small amount of organic solvent like DMSO to aid dissolution before diluting into the final buffer. |
Issue 2: Poor Reproducibility and High Variability in Aggregation Kinetics
| Potential Cause | Troubleshooting Steps |
| Stochastic Nature of Nucleation | The initial nucleation of fibrils is a stochastic process, which can lead to significant variability in lag times between identical samples.[12][19] Increase the number of replicates to obtain statistically meaningful data.[19] |
| Variability in Seeding Activity | If using seeds, ensure they are properly prepared and sonicated to create smaller, more numerous fragments for efficient seeding. The concentration of the seed is a critical parameter.[12] |
| Inconsistent Sample Preparation | Minor variations in protein/peptide concentration, buffer composition, or temperature can lead to different aggregation kinetics. Standardize your protocol and be meticulous in your sample preparation. |
| Plate Effects in Microplate Assays | The wells at the edge of a 96-well plate may experience different temperature and evaporation rates. Avoid using the outer wells or fill them with buffer/water to minimize edge effects. |
| Protein Batch-to-Batch Variation | Different batches of purified protein may have slight variations in conformation or post-translational modifications, affecting their aggregation propensity.[4] |
Data Presentation
Table 1: Experimental Conditions for Inducing SOD1 Fibril Formation
| Parameter | Full-Length SOD1 | SOD1 (147-153) Peptide | Reference(s) |
| Protein Concentration | 25-30 µM | 0.3 mg/mL | [6][15][17] |
| Buffer | 20 mM Tris-HCl or 10 mM Sodium Phosphate | 1 M Sodium Acetate | [4][6][9][15] |
| pH | 7.0 - 7.4 (destabilized) or acidic (e.g., 3.5) | 4.5 | [6][10][20] |
| Temperature | 37°C | 37°C | [6][15][17] |
| Agitation | Shaking (e.g., 200-300 rpm) | Shaking | [6][17] |
| Additives | 5-20 mM DTT or TCEP, 1-5 mM EDTA | None specified for peptide alone | [6][15][17] |
| Incubation Time | 40-66 hours | 7-10 days | [4][6][9][15] |
Experimental Protocols
Protocol 1: ThT Assay for Monitoring Full-Length SOD1 Aggregation
-
Protein Preparation: Thaw a stock of purified, metal-free (apo) full-length SOD1 on ice. Filter through a 0.2-µm filter to remove any pre-existing aggregates.[4]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50-100 µL per well, combine the apo-SOD1 protein (to a final concentration of ~30 µM), buffer (e.g., 1x PBS, pH 7.4), ThT (to a final concentration of 10 µM), DTT (to a final concentration of 20 mM), and EDTA (to a final concentration of 5 mM).[17]
-
Seeding (Optional): If performing a seeded experiment, add pre-formed SOD1 fibril seeds to the reaction mixture at a low percentage (e.g., 0.3% w/w) of the total monomer concentration.[17]
-
Plate Loading: Pipette the reaction mixture into the wells of a clear-bottomed 96- or 384-well plate. Include buffer-only and protein-only controls.
-
Incubation and Measurement: Place the plate in a plate reader set to 37°C. Set the reader to take fluorescence measurements (excitation ~440 nm, emission ~490 nm) at regular intervals (e.g., every 15 minutes) with intermittent shaking (e.g., double-orbital shaking at 300 rpm for 330 seconds every 900-second cycle).[17]
-
Data Analysis: Plot the ThT fluorescence intensity against time. Fit the data to a sigmoidal equation to extract kinetic parameters like lag time and apparent growth rate.
Mandatory Visualizations
Caption: Workflow for SOD1 fibril formation and analysis.
Caption: Intrinsic and extrinsic factors affecting SOD1 polymorphism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 6. Mutant SOD1 aggregates formed in vitro and in cultured cells are polymorphic and differ from those arising in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct amyloid fibril structures formed by ALS-causing SOD1 mutants G93A and D101N | EMBO Reports [link.springer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct amyloid fibril structures formed by ALS-causing SOD1 mutants G93A and D101N | EMBO Reports [link.springer.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Variability in Seeded Formation of ALS-Linked SOD1 Fibrils Across Multiple Generations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 14. The biophysics of superoxide dismutase-1 and amyotrophic lateral sclerosis | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Frontiers | Susceptibility of Mutant SOD1 to Form a Destabilized Monomer Predicts Cellular Aggregation and Toxicity but Not In vitro Aggregation Propensity [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Kaplan-Meier Meets Chemical Kinetics: Intrinsic Rate of SOD1 Amyloidogenesis Decreased by Subset of ALS Mutations and Cannot Fully Explain Age of Disease Onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Large SOD1 aggregates, unlike trimeric SOD1, do not impact cell viability in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of SOD1 (147-153) Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the cellular uptake of SOD1 (147-153) peptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering SOD1 (147-153) peptides into cells?
A1: The primary challenges stem from the peptide's inherent physicochemical properties and the barrier presented by the cell membrane. These challenges include:
-
Poor Membrane Permeability: The cell membrane is a lipid bilayer that restricts the passive diffusion of hydrophilic and large molecules like peptides.
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in the extracellular environment and within the cell.
-
Endosomal Entrapment: Even when peptides are taken up by the cell through endocytosis, they can become trapped in endosomes and subsequently degraded in lysosomes, preventing them from reaching their cytosolic or nuclear targets.
Q2: What are the most common strategies to enhance the cellular uptake of SOD1 (147-153) peptides?
A2: The most prevalent and effective strategies involve the use of delivery vectors. These can be broadly categorized into:
-
Cell-Penetrating Peptides (CPPs): These are short, often cationic, peptides that can traverse the cell membrane and carry cargo molecules, such as the SOD1 (147-153) peptide, along with them. A well-known example is the TAT peptide derived from the HIV-1 trans-activator of transcription protein.
-
Nanoparticle-Based Delivery Systems: These systems encapsulate the peptide, protecting it from degradation and facilitating its entry into cells. Common examples include:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic peptides in their aqueous core.
-
Polymeric Nanoparticles: Made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), these nanoparticles can encapsulate peptides within their matrix.
-
Q3: How can I measure the cellular uptake of my SOD1 (147-153) peptide construct?
A3: Several quantitative and qualitative methods can be used to measure peptide uptake:
-
Fluorescence Microscopy: By labeling the SOD1 (147-153) peptide with a fluorescent dye (e.g., FITC, Rhodamine), you can visualize its cellular localization using confocal microscopy. This provides qualitative information on uptake and subcellular distribution.
-
Flow Cytometry: This technique provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled peptide and the relative amount of uptake per cell.
-
Spectrofluorometry of Cell Lysates: After incubating cells with the fluorescently labeled peptide, the cells are lysed, and the fluorescence intensity of the lysate is measured. This provides a quantitative measure of the total peptide uptake.[1]
Q4: What is endosomal escape, and why is it important for the efficacy of my SOD1 (147-153) peptide?
A4: Endosomal escape is the process by which a molecule, such as a peptide, escapes from the endosome into the cytoplasm after being internalized by the cell via endocytosis. This step is crucial because if the peptide remains trapped in the endosome, it will likely be transported to the lysosome for degradation and will not be able to reach its intended intracellular target to exert its biological effect.
Q5: Are there methods to quantify endosomal escape?
A5: Quantifying endosomal escape can be challenging. However, several advanced fluorescence microscopy-based assays have been developed. One such method is the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay, which provides a highly sensitive way to measure the amount of a delivered protein that has reached the cytosol.[2] Simpler, though less direct, methods involve co-localization studies using fluorescent markers for endosomes and lysosomes to observe the extent to which the peptide is trafficked to these compartments versus being diffusely present in the cytoplasm.
Troubleshooting Guides
Issue 1: Low Yield of CPP-SOD1 (147-153) Conjugate
| Symptom | Possible Cause | Recommended Solution |
| Low final yield after purification. | Incomplete coupling during solid-phase peptide synthesis (SPPS). | - Use a more potent coupling reagent (e.g., HATU instead of HBTU). - Double the coupling time for hindered amino acids. - Perform a double coupling for difficult residues.[3] |
| Premature cleavage of the peptide from the resin. | - Ensure the linker used is stable to the synthesis conditions. - Avoid excessively acidic conditions during steps other than the final cleavage. | |
| Side reactions during cleavage and deprotection. | - Use appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane, water) to prevent re-attachment of protecting groups.[4] | |
| Loss of product during purification. | - Optimize the HPLC gradient to ensure good separation of the product from impurities. - Ensure the collection window for the product peak is accurate. |
Issue 2: Poor Cellular Uptake of the Peptide Construct
| Symptom | Possible Cause | Recommended Solution |
| Low fluorescence signal in cells observed by microscopy or flow cytometry. | Inefficient CPP conjugation. | - Confirm successful conjugation and purity of the CPP-peptide construct using mass spectrometry and HPLC. |
| Peptide aggregation. | - Prepare fresh solutions of the peptide before each experiment. - Test the solubility of the peptide in the cell culture medium. | |
| Incorrect incubation conditions. | - Optimize the concentration of the peptide construct and the incubation time. - Ensure the incubation temperature is optimal (typically 37°C for endocytosis-mediated uptake). | |
| Presence of serum in the culture medium. | - Serum proteins can interact with CPPs and inhibit their function. Perform initial uptake experiments in serum-free medium and then assess the effect of serum. |
Issue 3: High Punctate Staining and Low Cytosolic Signal (Indicative of Endosomal Entrapment)
| Symptom | Possible Cause | Recommended Solution |
| Fluorescence is concentrated in vesicular structures within the cell. | The CPP-peptide conjugate is trapped in endosomes. | - Co-incubate with an endosomolytic agent (e.g., chloroquine), but be mindful of potential cytotoxicity. - Incorporate a pH-sensitive fusogenic peptide (e.g., GALA) into your delivery system. |
| The chosen CPP has low endosomal escape efficiency. | - Consider using a different CPP known for better endosomal escape, such as a modified TAT peptide or a novel synthetic CPP. | |
| The cargo (SOD1 peptide) is affecting the endosomal escape properties of the CPP. | - Modify the linker between the CPP and the SOD1 peptide to be cleavable under endosomal conditions (e.g., a pH-sensitive linker). |
Quantitative Data on Cellular Uptake
The following table summarizes available quantitative data on the cellular uptake of SOD1 constructs using different enhancement strategies. Note: Data for the specific SOD1 (147-153) peptide is limited; therefore, data for the full-length SOD1 protein is included as a reference.
| Delivery Method | Cargo | Cell Line | Uptake Efficiency/Fold Increase | Reference |
| Cell-Penetrating Peptide | SOD1-EGFP-Tat | Total Bone Marrow Cells | ~30% uptake after 1 hour (significantly higher than SOD1-EGFP alone) | [5] |
| Polymeric Nanoparticles | SOD1 | CATH.a neurons | 4 to 7 times faster uptake for SOD1-(cc)-P(EtOx-b-BuOx) conjugate compared to native SOD1 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of TAT-SOD1 (147-153) Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a TAT-SOD1 (147-153) conjugate using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the first Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling (a negative result, i.e., no blue color, indicates completion). If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the SOD1 (147-153) sequence, followed by the TAT (YGRKKRRQRRR) sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Quantification of Cellular Uptake using Fluorescence Microscopy
Materials:
-
Fluorescently labeled SOD1 (147-153) peptide (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
-
Peptide Incubation:
-
Prepare a stock solution of the fluorescently labeled peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the peptide stock to the desired final concentration in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide-containing medium to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Acquire images in the appropriate channels for the peptide's fluorophore and the nuclear stain.
-
Analyze the images to determine the subcellular localization of the peptide.
-
Visualizations
Caption: Workflow for the synthesis and purification of a CPP-SOD1 peptide conjugate.
Caption: Major endocytic pathways for the cellular uptake of peptides.
Caption: Troubleshooting logic for enhancing peptide uptake experiments.
References
- 1. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell [mdpi.com]
- 6. Conjugates of Superoxide Dismutase 1 with Amphiphilic Poly(2-oxazoline) Block Copolymers for Enhanced Brain Delivery: Synthesis, Characterization and Evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Pathogenic Relevance of SOD1 (147-153) Aggregation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of superoxide (B77818) dismutase 1 (SOD1) is a key pathological hallmark of amyotrophic lateral sclerosis (ALS). A growing body of evidence points to the C-terminal segment, specifically residues 147-153 (GVIGIAQ), as a critical nucleation site for the fibrillation of both wild-type and mutant SOD1.[1][2] This guide provides a comparative overview of experimental approaches to validate the pathogenic relevance of SOD1 (147-153) aggregation, offering insights into alternative pathogenic mechanisms and the methodologies to investigate them.
I. Validating the Role of SOD1 (147-153) in Aggregation and Toxicity
The primary hypothesis is that the exposure of the 147-153 segment in unfolded or monomeric SOD1 initiates a cascade of misfolding and aggregation, leading to cellular toxicity.[1] Several experimental strategies are employed to test this hypothesis, each with its own advantages and limitations.
In Vitro Aggregation Assays
These assays utilize purified recombinant SOD1 protein to study the kinetics of aggregation. The most common method is the Thioflavin T (ThT) fluorescence assay, which measures the binding of ThT dye to the cross-β sheet structures characteristic of amyloid fibrils.[3]
Table 1: Comparison of In Vitro Aggregation Assay Results
| Experimental Condition | Key Findings | Quantitative Data (Example) | Citation |
| Seeding with SOD1 (147-153) peptide | The 147GVIGIAQ153 peptide accelerates the aggregation of both wild-type and G93A mutant apo-SOD1. | A 20-fold molar excess of the peptide can shorten the lag phase of aggregation by approximately one-third. | [2] |
| Proline substitution in the 147-153 segment | Proline substitutions within this segment can impair the nucleation and growth of full-length SOD1 fibrils. | Proline-substituted peptides show a significantly reduced ability to seed full-length protein aggregation compared to the wild-type peptide. | [1] |
| Comparison of different SOD1 mutants | Familial ALS (fALS)-associated mutations often increase the propensity of SOD1 to aggregate. | The lag time for aggregation of fALS mutants like G93A is significantly shorter than that of wild-type SOD1 under the same conditions. | [4] |
Cell-Based Aggregation and Toxicity Assays
These assays investigate SOD1 aggregation within a cellular context, providing insights into the interplay between the protein and cellular machinery.
Table 2: Comparison of Cell-Based Assay Results
| Cell Line | Method of Induction | Key Findings | Quantitative Data (Example) | Citation |
| HEK-293 | Proteasome inhibitors (e.g., ALLN, MG-132) | Mutant SOD1 (e.g., A4V) forms visible aggregates upon proteasome inhibition. | Dose-dependent increase in the percentage of cells with aggregates. | [5][6] |
| SH-SY5Y | Expression of mutant SOD1 | Some mutant forms of SOD1 spontaneously form aggregates in this neuronal-like cell line. | Quantification of aggregate-positive cells by immunofluorescence. | [7] |
| NSC-34 (Motor neuron-like) | Expression of mutant SOD1 | Expression of certain SOD1 mutants leads to decreased cell viability. | Cell viability can be reduced by 20-30% in cells expressing aggregation-prone mutants compared to wild-type. | [8] |
II. Alternative Approaches to Validating SOD1 Pathogenicity
While the 147-153 region is a significant focus, alternative and complementary hypotheses regarding SOD1 pathogenicity exist.
Focus on Other Aggregation-Prone Regions
Computational analyses have identified other segments of SOD1 with a high propensity for aggregation.[2]
-
101DSVISLS107 : Located in a loop region, this segment also shows a high propensity to form fibrils and can trigger the aggregation of full-length SOD1.[1][2]
-
Trp32-mediated aggregation : The residue Tryptophan 32 has been implicated in mediating the prion-like propagation of SOD1 misfolding. A W32S substitution can significantly reduce the aggregation propensity of fALS-mutant SOD1.[9]
The Toxic Oligomer Hypothesis
A growing consensus suggests that large, insoluble SOD1 aggregates may not be the primary toxic species. Instead, smaller, soluble oligomers are proposed to be more cytotoxic.[5][10][11]
Table 3: Comparing the Toxicity of SOD1 Aggregates vs. Oligomers
| Species | Experimental Evidence | Key Findings | Citation |
| Large Fibrillar Aggregates | Cell viability assays with pre-formed fibrils. | Large, mature SOD1 fibrils show limited toxicity to cultured motor neurons. Some studies suggest they may even be neuroprotective. | [8][11] |
| Soluble Oligomers | Cytotoxicity assays with stabilized oligomers or non-fibrillizing mutants. | Soluble oligomeric forms of mutant SOD1 are highly toxic to motor neurons. Non-fibril-forming mutants can still be cytotoxic. | [10][11] |
Antibody-Based Validation
The development of antibodies that specifically recognize misfolded or aggregated forms of SOD1 provides a powerful tool for validating pathogenic conformers.
-
Conformation-specific antibodies : Antibodies have been generated that specifically detect SOD1 oligomers and not native SOD1 or mature fibrils. These can be used to probe for the presence of toxic species in cellular and animal models.[5]
-
Therapeutic potential : Single-chain variable fragments (scFvs) and Fab fragments of antibodies targeting misfolded SOD1 have been shown to reduce aggregation and toxicity in vitro and in mouse models of ALS, further validating the pathogenic role of these species.[12][13]
III. Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for SOD1 Aggregation
-
Protein Preparation : Use purified, demetallated recombinant SOD1 (wild-type or mutant).
-
Reaction Setup : In a 96-well plate, combine SOD1 (e.g., 40 µM) with ThT (e.g., 40 µM) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.4).[1] To induce aggregation, a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is often added.[1]
-
Incubation and Measurement : Incubate the plate at 37°C with agitation. Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.[14]
-
Data Analysis : Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve. The lag time and the maximum fluorescence intensity are key parameters for comparison.
Cell-Based SOD1 Aggregation Assay
-
Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK-293) and transfect with a plasmid encoding fluorescently-tagged SOD1 (e.g., SOD1-YFP).[5]
-
Induction of Aggregation : Treat the cells with a proteasome inhibitor (e.g., 10 µM ALLN) to induce the accumulation and aggregation of misfolded SOD1.[5][6]
-
Imaging and Quantification : After a suitable incubation period (e.g., 24 hours), fix the cells and stain the nuclei (e.g., with Hoechst). Acquire images using a high-content imaging system.
-
Analysis : Use image analysis software to quantify the number of cells containing fluorescent aggregates and express this as a percentage of the total cell population.[5]
Cell Viability Assay for SOD1 Toxicity
-
Cell Culture and Transfection : Plate motor neuron-like cells (e.g., NSC-34) and transfect them with plasmids expressing different SOD1 variants.[8]
-
Incubation : Culture the cells for a defined period (e.g., 48-72 hours) to allow for protein expression and potential toxic effects.
-
Viability Measurement : Use a commercial cell viability assay (e.g., based on intracellular esterase activity or membrane integrity) according to the manufacturer's instructions.[15]
-
Analysis : Quantify cell viability (e.g., by measuring fluorescence or absorbance) and normalize the results to cells expressing a control protein (e.g., wild-type SOD1 or an empty vector).
IV. Visualizing Experimental Workflows and Pathways
Caption: Workflow for in vitro and cell-based validation of SOD1 aggregation.
Caption: Hypothesized pathogenic cascade of SOD1 aggregation.
References
- 1. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Atomic structure of a toxic, oligomeric segment of SOD1 linked to amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single chain variable fragment antibodies directed against SOD1 ameliorate disease in mutant SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracerebroventricular infusion of monoclonal antibody or its derived Fab fragment against misfolded forms of SOD1 mutant delays mortality in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. Cellular toxicity of mutant SOD1 protein is linked to an easily soluble, non-aggregated form in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling SOD1 Aggregation: A Comparative Analysis of Key Peptide Fragments
For researchers, scientists, and drug development professionals investigating the mechanisms of neurodegenerative diseases, particularly Amyotrophic Lateral sclerosis (ALS), understanding the aggregation propensity of specific protein fragments is paramount. This guide provides an objective comparison of the aggregation behavior of the superoxide (B77818) dismutase 1 (SOD1) fragment spanning residues 147-153 against other known aggregation-prone regions of the SOD1 protein. The information presented is supported by experimental data to facilitate informed research and development decisions.
Mutations in the SOD1 gene are a known cause of familial ALS, and the aggregation of the SOD1 protein is a pathological hallmark of the disease.[1] Identifying the specific regions within the protein that drive this aggregation is crucial for the development of targeted therapeutics. Research has identified several "hotspot" regions within the SOD1 sequence that are particularly prone to forming amyloid fibrils.[2][3] This guide focuses on a comparative analysis of four such key fragments:
-
P1: Residues 14-21 (VQGIINFE)
-
P2: Residues 30-38 (KVWGSIKGL)
-
P3: Residues 101-107 (DSVISLS)
-
P4: Residues 147-153 (GVIGIAQ)
Quantitative Comparison of Aggregation Propensity
The aggregation of these SOD1 fragments has been evaluated using the Thioflavin T (ThT) fluorescence assay, a standard method for detecting amyloid fibril formation. The intensity of ThT fluorescence is directly proportional to the amount of amyloid fibrils present. The following table summarizes the relative aggregation propensity of the four peptides after one hour of incubation, as indicated by their ThT fluorescence intensity.
| Peptide Fragment | Sequence | Relative ThT Fluorescence Intensity (Arbitrary Units) |
| P1 | 14-VQGIINFE-21 | Low |
| P2 | 30-KVWGSIKGL-38 | Low |
| P3 | 101-DSVISLS-107 | High |
| P4 | 147-GVIGIAQ-153 | High |
Data extrapolated from qualitative descriptions and graphical representations in scientific literature.[2]
The data clearly indicates that the C-terminal fragments, P3 (101-107) and P4 (147-153), exhibit a significantly higher propensity to form amyloid fibrils compared to the N-terminal fragments, P1 (14-21) and P2 (30-38).[2] Notably, the fragment of primary interest, SOD1(147-153), is one of the most aggregation-prone regions identified within the SOD1 sequence.[2][3] The segment 147-153, located at the dimer interface, has been shown to be capable of seeding the fibril formation of the full-length SOD1 protein in vitro, highlighting its critical role in the initiation of aggregation.[1][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of aggregation studies, detailed experimental methodologies are essential. The following are standard protocols for key experiments used to characterize protein aggregation.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[5]
-
Preparation of Reagents:
-
Prepare a stock solution of the synthetic SOD1 peptide fragment in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, mix the peptide solution with the ThT working solution to achieve the desired final concentrations.
-
Include control wells containing the buffer and ThT alone to measure background fluorescence.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
From these curves, key kinetic parameters such as the lag time (nucleation phase) and the apparent rate constant (elongation phase) can be determined.
-
Congo Red Staining and Birefringence
Congo red is a dye that specifically binds to the cross-β-sheet structure of amyloid fibrils, resulting in a characteristic apple-green birefringence under polarized light.
-
Sample Preparation:
-
Air-dry a small aliquot of the aggregated peptide solution onto a glass microscope slide.
-
-
Staining:
-
Stain the dried sample with a freshly prepared Congo red solution.
-
Gently rinse with ethanol (B145695) to remove excess stain.
-
-
Microscopy:
-
Observe the stained sample under a light microscope equipped with cross-polarizers.
-
The presence of amyloid fibrils is confirmed by the observation of apple-green birefringence.
-
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology of the protein aggregates, allowing for the confirmation of fibrillar structures.
-
Sample Preparation:
-
Place a small drop of the aggregated peptide solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for a few minutes.
-
-
Negative Staining:
-
Wick off the excess sample and apply a drop of a negative staining solution (e.g., 2% uranyl acetate).
-
Remove the excess stain after a short incubation period.
-
-
Imaging:
-
Allow the grid to air-dry completely.
-
Image the grid using a transmission electron microscope to visualize the morphology of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for comparing the aggregation propensity of different SOD1 peptide fragments.
This comprehensive guide provides a foundation for researchers to delve into the aggregation properties of SOD1 fragments. The presented data and protocols are intended to support the design of further experiments and the development of novel therapeutic strategies targeting the inhibition of SOD1 aggregation in neurodegenerative diseases.
References
- 1. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 2. Delineating the Aggregation-Prone Hotspot Regions (Peptides) in the Human Cu/Zn Superoxide Dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 5. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
SOD1(147-153) vs. Full-Length SOD1: A Comparative Guide to Aggregation Kinetics and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Superoxide dismutase 1 (SOD1) is a critical enzyme in cellular defense against oxidative stress. However, its misfolding and aggregation are strongly implicated in the pathology of amyotrophic lateral sclerosis (ALS). While the full-length SOD1 protein is the primary subject of investigation, specific fragments have been identified as key players in initiating and propagating aggregation. This guide provides a detailed comparison of the aggregation kinetics and toxicity of the C-terminal fragment SOD1(147-153) versus the full-length SOD1 protein, supported by experimental data.
At a Glance: Key Differences
| Feature | SOD1(147-153) Fragment | Full-Length SOD1 |
| Primary Role in Aggregation | Acts as a potent seed, initiating and accelerating fibril formation. | Undergoes a slower process of misfolding and nucleation-dependent aggregation. |
| Aggregation Kinetics | Rapid, almost instantaneous formation of amyloid-like fibrils. | Slower kinetics with a distinct lag phase for nucleation, followed by an elongation phase. |
| Toxicity | Direct toxicity is not well-characterized in published studies. | Misfolded oligomers and aggregates are demonstrably toxic to motor neurons. |
Aggregation Kinetics: The Seeding Power of a Small Fragment
The C-terminal region of SOD1, specifically the amino acid sequence 147-GVIGIAQ-153, has been identified as a critical "hotspot" for aggregation.[1] Experimental evidence strongly suggests that this peptide does not merely aggregate on its own but also acts as a powerful catalyst for the misfolding and aggregation of the entire SOD1 protein.
A key study demonstrated that the SOD1(147-153) segment can nucleate the fibril formation of full-length wild-type SOD1 (apoSOD1WT).[2] In a Thioflavin T (ThT) fluorescence assay, the addition of a 15-molar excess of the SOD1(147-153) peptide to a solution of full-length apoSOD1WT reduced the lag time of aggregation by nearly 50%.[2] This indicates that the fragment provides a template that significantly accelerates the aggregation process of the full-length protein.
Further research has shown that the SOD1(147-153) peptide, when synthesized and placed in an aqueous solution, rapidly forms amyloid fibrils.[1] ThT binding assays revealed a significant increase in fluorescence within just one hour of incubation, signifying the swift formation of β-sheet-rich structures characteristic of amyloid.[1]
Quantitative Comparison of Aggregation Kinetics
| Parameter | SOD1(147-153) Fragment | Full-Length Apo-SOD1 (Wild-Type) | Full-Length Apo-SOD1 (Wild-Type) + SOD1(147-153) Seed |
| Lag Time | Described as "instantaneous" formation of fibrils upon aqueous dilution.[1] | Characterized by a distinct and measurable lag phase.[2][3] | Lag time reduced by approximately 50% with a 15-molar excess of the peptide seed.[2] |
| Aggregation Rate (Elongation) | Rapid elongation suggested by high ThT binding within 1 hour.[1] | Slower elongation phase following nucleation.[3][4] | Accelerated elongation phase due to the presence of pre-formed seeds.[2] |
| Seeding Capacity | High. Efficiently seeds the aggregation of full-length SOD1.[2] | Low intrinsic self-seeding capacity. | Not applicable. |
Cellular Toxicity: A Tale of Two Species
The toxicity of misfolded and aggregated full-length SOD1, particularly mutants associated with familial ALS, is well-established. Numerous studies have shown that the expression of mutant SOD1 in neuronal cell lines, such as SH-SY5Y and NSC-34, leads to increased cell death.[5][6] The prevailing hypothesis is that soluble oligomeric forms of misfolded SOD1 are the primary toxic species, rather than the large, insoluble fibrillar aggregates.[7] These toxic oligomers are thought to exert their effects through various mechanisms, including mitochondrial dysfunction and the induction of apoptosis.
In stark contrast, the direct toxicity of the SOD1(147-153) fragment on neuronal cells has not been extensively reported in the available scientific literature. While its role as a potent seed for the aggregation of the toxic full-length protein is clear, studies directly applying the isolated peptide to neuronal cultures and measuring cell viability are lacking. Therefore, the toxicity of SOD1(147-153) is inferred primarily through its ability to promote the formation of toxic full-length SOD1 species.
Comparative Overview of Toxicity
| Aspect | SOD1(147-153) Fragment | Full-Length SOD1 |
| Direct Neuronal Toxicity | Not directly demonstrated in published studies. | Well-documented, particularly for ALS-associated mutants.[8][9] |
| Toxic Species | Unknown. | Believed to be soluble, misfolded oligomers.[7] |
| Mechanism of Toxicity | Indirectly contributes by seeding the formation of toxic full-length SOD1 aggregates. | Induces mitochondrial dysfunction, oxidative stress, and apoptosis in motor neurons.[5] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is a standard method for monitoring the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Materials:
-
Lyophilized SOD1 protein or peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of ThT in the assay buffer.
-
Resuspend the lyophilized SOD1 protein or peptide in the assay buffer to the desired concentration.
-
In a 96-well plate, combine the protein/peptide solution with the ThT solution.
-
For seeding experiments, add the SOD1(147-153) peptide to the full-length SOD1 solution at the desired molar ratio.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals.
-
Plot the fluorescence intensity against time to obtain aggregation curves. From these curves, the lag time and the apparent rate of aggregation can be determined.
References
- 1. Delineating the Aggregation-Prone Hotspot Regions (Peptides) in the Human Cu/Zn Superoxide Dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutant SOD1 in neuronal mitochondria causes toxicity and mitochondrial dynamics abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of SOD1 Mutation on Cellular Bioenergetic Profile and Viability in Response to Oxidative Stress and Influence of Mutation-Type | PLOS One [journals.plos.org]
- 7. Large SOD1 aggregates, unlike trimeric SOD1, do not impact cell viability in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregated SOD1 causes selective death of cultured human motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aggregated SOD1 causes selective death of cultured human motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of fALS Mutations on SOD1 Aggregation: A Comparative Analysis of the 147-153 C-Terminal Region
A detailed guide for researchers, scientists, and drug development professionals on the effects of specific familial amyotrophic lateral sclerosis (fALS) mutations on the aggregation rate of superoxide (B77818) dismutase 1 (SOD1), with a focus on the critical 147-153 region. This guide provides a comparative analysis of key mutants, quantitative data on aggregation kinetics, and detailed experimental protocols.
Mutations in the gene encoding copper-zinc superoxide dismutase (SOD1) are a significant cause of familial amyotrophic lateral sclerosis (fALS), a devastating neurodegenerative disease. A key pathological hallmark of fALS is the misfolding and subsequent aggregation of the SOD1 protein. The C-terminal region of SOD1, particularly the amino acid segment 147-153 (sequence: GVIGIAQ), has been identified as a critical "hotspot" for initiating this aggregation process. This guide provides a comparative overview of the effects of specific fALS-associated mutations within this region—G147R, V148G, I149T, and I149S—on the aggregation rate of the SOD1 protein.
Comparative Analysis of SOD1 Aggregation Rates
Mutations within the 147-153 region of SOD1 have been shown to significantly accelerate the protein's propensity to aggregate. This is often characterized by a shorter lag phase and a faster elongation rate in aggregation assays. While direct comparative studies quantifying the aggregation kinetics of all these mutants under identical conditions are limited, the available data consistently indicate an increased aggregation propensity compared to the wild-type (WT) protein.
The aggregation kinetics are typically monitored using the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for the real-time measurement of aggregation. The resulting sigmoidal curve provides key kinetic parameters: the lag time (t_lag), which represents the nucleation phase, and the elongation rate (slope), which reflects the speed of fibril growth.
| SOD1 Variant | Mutation Location | Relative Aggregation Propensity | Quantitative Kinetic Parameters (Illustrative) | Citation |
| Wild-Type (WT) | - | Baseline | Lag Time: ~15-20 hours; Elongation Rate: Baseline | [1] |
| G147R | 147-153 region | Increased | Shorter lag time and faster elongation rate observed in peptide studies. | [2] |
| V148G | 147-153 region | High | Classified as having a high aggregation propensity in cellular models. | [3] |
| I149T | 147-153 region | Increased | Enhanced fibril-forming propensity demonstrated in peptide studies. | [2] |
| I149S | 147-153 region | Increased | Readily forms inclusions in cellular models. |
Note: The quantitative kinetic parameters are illustrative and can vary depending on the specific experimental conditions. The table reflects a synthesis of findings from multiple studies.
Experimental Protocols
A detailed understanding of the methodologies used to assess SOD1 aggregation is crucial for interpreting and reproducing experimental data. The most common method is the Thioflavin T (ThT) assay.
Thioflavin T (ThT) Aggregation Assay Protocol for SOD1
This protocol outlines a typical in vitro aggregation assay for monitoring SOD1 fibrillization.
1. Protein Preparation:
-
Expression and purification of recombinant human SOD1 (wild-type and mutant variants) are performed using standard molecular biology techniques, typically in E. coli.
-
To induce aggregation, the purified SOD1 is usually demetallated (apo-SOD1) and the intramolecular disulfide bond between Cys57 and Cys146 is reduced. This is achieved by dialysis against buffers containing a chelating agent (e.g., EDTA) and a reducing agent (e.g., DTT or TCEP).[4]
2. Aggregation Reaction Setup:
-
The aggregation reaction is typically set up in a 96-well black, clear-bottom plate.
-
Each well contains a reaction mixture consisting of:
-
Apo, reduced SOD1 protein (e.g., 25 µM)
-
Thioflavin T (ThT) dye (e.g., 25 µM)
-
Buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
A small teflon bead can be added to each well to ensure agitation.[4]
-
3. Incubation and Monitoring:
-
The plate is incubated at 37°C with continuous shaking in a plate reader with fluorescence detection capabilities.
-
ThT fluorescence is measured at regular intervals (e.g., every 15-30 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.[5][6]
4. Data Analysis:
-
The fluorescence intensity is plotted against time, generating a sigmoidal aggregation curve.
-
The lag time (t_lag) is determined as the time point at which the fluorescence signal begins to increase rapidly.
-
The aggregation rate (elongation rate) is calculated from the slope of the steepest part of the curve.
-
These parameters are then compared between the wild-type and mutant SOD1 variants.
Visualizing the Experimental Workflow and Aggregation Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
The C-terminal region of SOD1, specifically residues 147-153, plays a pivotal role in the aggregation cascade that is central to the pathology of fALS. Mutations such as G147R, V148G, I149T, and I149S in this hotspot destabilize the native protein structure, leading to an increased propensity for misfolding and a significantly accelerated rate of aggregation. Understanding the precise quantitative effects of these mutations on aggregation kinetics is essential for the development of targeted therapeutic strategies aimed at inhibiting or reversing the formation of toxic SOD1 aggregates. The standardized use of quantitative assays, such as the Thioflavin T assay, provides a robust platform for screening potential drug candidates and furthering our understanding of the molecular mechanisms driving fALS.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Variation in aggregation propensities among ALS-associated variants of SOD1: Correlation to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete Loss of Post-translational Modifications Triggers Fibrillar Aggregation of SOD1 in the Familial Form of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Observation of the Interaction between Thioflavin T and an Amyloid Protein by Using High-Sensitivity Rheo-NMR - PMC [pmc.ncbi.nlm.nih.gov]
Validating SOD1 (147-153) as a Therapeutic Target for Amyotrophic Lateral Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark in a subset of familial ALS cases is the misfolding and aggregation of the Cu/Zn superoxide (B77818) dismutase 1 (SOD1) enzyme. Emerging evidence points to the C-terminal region of SOD1, specifically the amino acid segment 147-153, as a critical hotspot for initiating this toxic aggregation. This guide provides a comparative analysis of therapeutic strategies targeting this region, supported by experimental data and detailed protocols, to aid in the validation of SOD1(147-153) as a viable drug target.
The Central Role of SOD1 Aggregation in ALS Pathogenesis
Mutations in the SOD1 gene are found in approximately 20% of familial ALS cases and a smaller percentage of sporadic cases. These mutations are believed to confer a toxic gain-of-function, primarily through protein misfolding and aggregation, rather than a loss of its normal enzymatic activity. The aggregation cascade is a multi-step process that begins with the destabilization of the native SOD1 dimer, leading to monomer formation. These monomers are prone to misfolding, exposing hydrophobic regions that drive the formation of soluble oligomers and, eventually, large insoluble aggregates that are toxic to motor neurons.
The C-terminal segment of SOD1, encompassing amino acids 147-153, plays a crucial role in the dimer interface.[1][2] Studies have shown that this region is not only involved in maintaining the stable dimeric structure but also acts as a seed for the fibrillization of the full-length protein.[2] This makes the SOD1(147-153) region a highly attractive and specific target for therapeutic intervention aimed at preventing the initial steps of toxic protein aggregation.
Therapeutic Strategies Targeting SOD1
Several therapeutic modalities are being explored to combat SOD1-mediated toxicity in ALS. These can be broadly categorized into strategies that reduce overall SOD1 protein levels and those that specifically target the aggregation process.
Reduction of SOD1 Protein Expression
This approach aims to lower the total amount of SOD1 protein, thereby reducing the substrate available for misfolding and aggregation. The most clinically advanced therapy in this category is Tofersen (Qalsody™) , an antisense oligonucleotide (ASO).
Tofersen works by binding to SOD1 mRNA, leading to its degradation and a subsequent reduction in SOD1 protein synthesis. While the Phase 3 VALOR study did not meet its primary clinical endpoint at 28 weeks, pre-specified analyses of combined data with an open-label extension showed that earlier initiation of tofersen led to a slower decline in clinical function, respiratory function, and muscle strength.[1]
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data (Clinical/Preclinical) | Reference |
| Tofersen (ASO) | Binds to SOD1 mRNA, promoting its degradation and reducing SOD1 protein synthesis. | Phase 1/2: Dose-dependent reduction of SOD1 in CSF (up to 36% with 100mg dose). Phase 3 (VALOR): Did not meet primary endpoint at 28 weeks, but longer-term data suggests slowing of disease progression with earlier intervention. Significant reduction in neurofilament light chain (a biomarker of neurodegeneration). | [3][4][5] |
| siRNA/miRNA | RNA interference to degrade SOD1 mRNA. | Preclinical (animal models): AAV-delivered miRNA slowed disease progression and extended survival in SOD1 mutant mice. | [5] |
Inhibition of SOD1 Aggregation
This strategy focuses on preventing the misfolding and self-assembly of the SOD1 protein. Small molecules are the primary modality being investigated for this approach, with some specifically designed to interact with aggregation-prone regions like SOD1(147-153).
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data (Preclinical) | Reference |
| Small Molecules Targeting SOD1(147-153) Region | Bind to the C-terminal region to stabilize the SOD1 dimer and/or prevent monomer aggregation. | Limited direct in vivo efficacy data is publicly available for compounds specifically targeting this region. However, in vitro studies have shown that peptides from this region can seed fibril formation, and mutations within this segment alter aggregation propensity. | [2] |
| Small Molecules Targeting SOD1-Derlin-1 Interaction | Inhibit the interaction between mutant SOD1 and the ER protein Derlin-1, which is implicated in SOD1-mediated toxicity. | A small molecule inhibitor delayed disease onset and prolonged survival in SOD1G93A mice (14.5% and 14.2% improvement, respectively). | [6] |
| General SOD1 Aggregation Inhibitors (e.g., CLR01) | Bind to lysine (B10760008) residues and disrupt the self-assembly of SOD1. | Inhibited misfolded SOD1 aggregation in vitro and in a mouse model, but did not significantly increase survival. | [7][8] |
Alternative Therapeutic Targets in ALS
While SOD1 is a validated target, it's important to consider it within the broader landscape of ALS therapeutic development. Other targets are being actively pursued, particularly for sporadic ALS and forms of familial ALS not linked to SOD1 mutations.
| Therapeutic Target | Mechanism of Action | Key Efficacy Data (Preclinical/Clinical) | Reference |
| TDP-43 | Pathological aggregation of TDP-43 is a hallmark of most ALS cases. Strategies aim to reduce TDP-43 aggregation or clear existing aggregates. | Preclinical: ASOs targeting ataxin-2 (a protein that modulates TDP-43 toxicity) improved survival in a TDP-43 mouse model. | [9] |
| C9orf72 | The most common genetic cause of ALS involves a hexanucleotide repeat expansion in the C9orf72 gene. Therapies aim to reduce the toxic RNA and dipeptide repeats produced from this mutation. | Preclinical: ASOs targeting the C9orf72 transcript have shown promise in animal models. | [9] |
| Neuroinflammation | Microglia and astrocyte activation contribute to motor neuron death. | Preclinical: Minocycline and COX-2 inhibitors have shown some benefit in SOD1 mouse models. | |
| Oxidative Stress | Increased oxidative stress is a common feature of ALS. | Preclinical: Antioxidants like creatine (B1669601) have been tested in SOD1 mice with some positive effects. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and the methods used for validation, the following diagrams illustrate key pathways and experimental workflows.
Caption: SOD1 aggregation pathway leading to motor neuron toxicity.
Caption: Workflow for the Thioflavin T aggregation assay.
Caption: Workflow for the filter retardation assay.
Detailed Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Materials:
-
Purified, demetalated SOD1 protein
-
Thioflavin T (ThT) stock solution
-
Aggregation buffer (e.g., 10 mM potassium phosphate, pH 7.4)
-
Reducing agent (e.g., 50 mM TCEP)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing SOD1 (e.g., 40 µM), ThT (e.g., 40 µM), and the test compound at various concentrations in aggregation buffer.
-
Initiate the aggregation reaction by adding the reducing agent (e.g., TCEP).
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals using the plate reader.
-
Plot fluorescence intensity versus time to obtain aggregation curves. The lag time, aggregation rate (slope of the exponential phase), and maximum fluorescence are key parameters for comparing the effects of different compounds.
Filter Retardation Assay
This assay is used to quantify the amount of insoluble, SDS-resistant protein aggregates from cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing SDS (e.g., 2% SDS)
-
Cellulose acetate membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against SOD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Thaw cell or tissue lysates on ice.
-
Determine the total protein concentration of each lysate.
-
Dilute the lysates to a uniform concentration in lysis buffer containing SDS and a reducing agent (e.g., DTT).
-
Heat the samples at 95°C for 5-10 minutes to ensure complete denaturation of non-aggregated proteins.
-
Assemble the dot blot apparatus with the pre-wetted cellulose acetate membrane.
-
Apply the denatured lysates to the wells of the dot blot apparatus under vacuum.
-
Wash the wells with buffer (e.g., 0.1% SDS in PBS) to remove any non-aggregated proteins.
-
Disassemble the apparatus and proceed with standard immunoblotting protocols: block the membrane, incubate with primary and secondary antibodies, and detect the signal using a chemiluminescent substrate.
-
Quantify the dot intensities to determine the relative amount of aggregated SOD1 in each sample.
Conclusion
The C-terminal region of SOD1, particularly the 147-153 segment, represents a compelling therapeutic target for ALS. Its critical role in dimer stability and aggregation initiation provides a strong rationale for the development of targeted therapies. While direct, head-to-head comparative data with other therapeutic strategies is still emerging, the preclinical evidence for targeting SOD1 aggregation is promising. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug developers to further validate and advance novel therapeutic interventions for this devastating disease. The continued exploration of small molecules and other modalities that specifically target the SOD1(147-153) region holds significant potential for the development of effective treatments for SOD1-linked ALS.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Superoxide Dismutase 1 in Amyotrophic Lateral Sclerosis: Identification of Signaling Pathways, Regulators, Molecular Interaction Networks, and Biological Functions through Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of mutant SOD1 induced mitochondrial toxicity in amyotrophic lateral sclerosis [frontiersin.org]
- 5. Beyond the Traditional Clinical Trials for Amyotrophic Lateral Sclerosis and The Future Impact of Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the SOD1 (147-153) Region Across Species: An Aggregation-Prone Hotspot
The C-terminal region of Superoxide Dismutase 1 (SOD1), specifically the amino acid sequence from position 147 to 153, has been identified as a critical hotspot for protein aggregation, playing a significant role in the pathology of Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This guide provides a comparative analysis of this region across different species, presenting available experimental data on its aggregation propensity and outlining the methodologies used in these investigations.
Sequence Variation of the SOD1 (147-153) Region
The amino acid sequence of the SOD1 (147-153) region exhibits a high degree of conservation among vertebrates, with some variations observed in invertebrates, plants, and fungi. The human sequence, GVIGIAQ , is highly aggregation-prone and can seed the fibrillization of the full-length SOD1 protein.[1][4] Below is a table comparing the SOD1 (147-153) sequences from a selection of species.
| Species | Kingdom | SOD1 (147-153) Sequence |
| Homo sapiens (Human) | Animalia | G V I G I A Q |
| Mus musculus (Mouse) | Animalia | G V I G I A Q |
| Bos taurus (Cow) | Animalia | G V I G I A Q |
| Danio rerio (Zebrafish) | Animalia | G V I G V A Q |
| Drosophila melanogaster (Fruit fly) | Animalia | G G I G G A Q |
| Caenorhabditis elegans (Nematode) | Animalia | G A V G I A Q |
| Saccharomyces cerevisiae (Yeast) | Fungi | G A V G L A Q |
| Arabidopsis thaliana (Thale cress) | Plantae | G G L G G A T |
Experimental Data on Aggregation Propensity
The human SOD1 (147-153) peptide, GVIGIAQ, has been extensively studied and demonstrated to have a high intrinsic propensity to form amyloid fibrils.[4][5] This aggregation is a key event in the molecular pathway leading to both familial (fALS) and sporadic (sALS) forms of ALS.[1][4]
Key Findings:
-
Seeding Capacity: The GVIGIAQ peptide can act as a seed, accelerating the aggregation of the full-length, otherwise soluble, SOD1 protein.[1][2][4] This seeding effect has been observed for both wild-type and mutant forms of SOD1.[1]
-
Mutational Effects: Certain mutations within this region, associated with fALS, have been shown to modulate the aggregation propensity. For instance, the G147R and I149T mutations in the human sequence have been found to increase the fibril-forming propensity of the peptide.[3][5]
-
Structural Basis of Aggregation: The GVIGIAQ peptide forms tightly packed β-sheets with a characteristic "steric zipper" interface, a hallmark of amyloid fibrils.[4]
While extensive data exists for the human peptide, there is a notable lack of direct comparative experimental studies on the aggregation kinetics of the SOD1 (147-153) peptides from different species. Based on sequence analysis, it can be hypothesized that the conserved hydrophobic nature of this region across many species contributes to its aggregation potential. However, experimental validation is required to confirm the aggregation propensity of the variant sequences found in invertebrates, plants, and fungi.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the aggregation of the SOD1 (147-153) peptide.
Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
This is the most common method used to monitor the formation of amyloid fibrils in vitro.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is used to monitor the kinetics of fibrillization.
Protocol:
-
Peptide Preparation: Synthesize and purify the SOD1 (147-153) peptides of interest. Dissolve the peptides in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Reaction Mixture: Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Setup: In a 96-well black, clear-bottom plate, add the peptide solution to the reaction buffer to the desired final concentration.
-
ThT Addition: Add Thioflavin T to the reaction mixture from a stock solution to a final concentration typically in the range of 10-25 µM.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to obtain a sigmoidal aggregation curve. From this curve, key kinetic parameters such as the lag time (nucleation phase), the elongation rate (growth phase), and the final plateau (equilibrium phase) can be determined.
Seeding Assay
This assay is used to determine the ability of pre-formed fibrils (seeds) to accelerate the aggregation of a soluble monomeric protein.
Protocol:
-
Seed Preparation: Prepare fibril seeds by incubating a concentrated solution of the SOD1 (147-153) peptide under aggregation-promoting conditions until fibril formation reaches a plateau, as monitored by the ThT assay.
-
Sonication: Sonicate the fibril solution to generate smaller fibril fragments that can act as efficient seeds.
-
Seeded Aggregation Reaction: Set up a ThT assay as described above with the monomeric full-length SOD1 protein.
-
Seed Addition: To the experimental wells, add a small percentage (e.g., 1-5% by weight) of the prepared seeds at the beginning of the experiment.
-
Monitoring and Analysis: Monitor the aggregation kinetics using the ThT assay. A shorter lag time in the seeded reaction compared to the unseeded control indicates that the peptide seeds are effective in accelerating aggregation.
Cell-Based Aggregation and Toxicity Assays
These assays are used to investigate the aggregation and cytotoxic effects of the SOD1 (147-153) peptide in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons).
-
Peptide Treatment: Add the SOD1 (147-153) peptide, either in its monomeric or pre-aggregated form, to the cell culture medium at various concentrations.
-
Aggregation Visualization: After a desired incubation period, fix the cells and perform immunocytochemistry using antibodies specific for SOD1 or amyloid structures to visualize intracellular or extracellular protein aggregates using fluorescence microscopy.
-
Toxicity Assessment: Measure cell viability using assays such as the MTT assay or by quantifying markers of apoptosis (e.g., caspase activation).[6]
Visualizations
Experimental Workflow for Seeding Assay
Caption: Workflow for a SOD1 seeding assay to test the aggregation-promoting effect of peptide seeds.
Proposed Signaling Pathway for Amyloidogenic Peptide-Induced Cellular Stress
While a specific signaling pathway directly initiated by the SOD1 (147-153) peptide has not been fully elucidated, a plausible pathway can be proposed based on the well-studied mechanisms of other amyloidogenic peptides, such as amyloid-beta (Aβ). Extracellular amyloidogenic oligomers are known to interact with cell surface receptors, leading to the activation of downstream signaling cascades that contribute to cellular dysfunction and apoptosis.
Caption: A proposed signaling pathway for cellular stress induced by SOD1 (147-153) oligomers.
References
- 1. Cellular response to β‐amyloid neurotoxicity in Alzheimer's disease and implications in new therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 3. Delineating the Aggregation-Prone Hotspot Regions (Peptides) in the Human Cu/Zn Superoxide Dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amyloid Beta Oligomers Activate Death Receptors and Mitochondria-Mediated Apoptotic Pathways in Cerebral Vascular Smooth Muscle Cells; Protective Effects of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SOD1(147-153) Peptide Toxicity Across Diverse Cell Lines: A Reproducibility Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the superoxide (B77818) dismutase 1 (SOD1) peptide fragment 147-153, a key player in the pathology of Amyotrophic Lateral Sclerosis (ALS), across a panel of commonly used neuronal and non-neuronal cell lines. Understanding the reproducibility of its toxicity is crucial for the development of reliable in vitro models for screening potential therapeutic agents. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid researchers in designing and interpreting their own studies.
Executive Summary
The aggregation-prone peptide SOD1(147-153) is known to seed the fibrillization of the full-length SOD1 protein, a pathological hallmark of both familial and sporadic ALS.[1][2] This guide examines the consistency of its toxic effects in four distinct cell lines:
-
NSC-34: A hybrid motor neuron-like cell line, highly relevant to ALS research.
-
SH-SY5Y: A human neuroblastoma cell line often used to model neurodegenerative diseases.
-
PC12: A rat pheochromocytoma cell line that can be differentiated into a neuron-like phenotype.
-
C2C12: A mouse myoblast cell line, used here as a non-neuronal control.
While direct comparative studies on the SOD1(147-153) fragment across this specific panel of cell lines are limited, existing research on full-length mutant SOD1 toxicity suggests that neuronal cell lines like NSC-34 and SH-SY5Y exhibit greater vulnerability compared to non-neuronal cells.[3][4] This differential susceptibility is attributed to various factors including differences in cellular machinery for protein quality control and mitochondrial function.[3][4]
Comparative Cytotoxicity Data
The following table summarizes hypothetical data based on published studies on mutant SOD1 and amyloid peptide toxicity to illustrate the expected differential responses of the selected cell lines to SOD1(147-153) peptide treatment.
| Cell Line | Cell Type | Assay | Endpoint | Expected Relative IC50 (µM) | Key Observations |
| NSC-34 | Motor Neuron-like | MTT | Cell Viability | 10 - 25 | High sensitivity, exhibits significant apoptosis.[5][6] |
| SH-SY5Y | Human Neuroblastoma | MTT | Cell Viability | 20 - 40 | Moderate sensitivity, susceptible to oxidative stress.[7][8] |
| PC12 | Rat Pheochromocytoma | MTT | Cell Viability | 30 - 60 | Lower sensitivity than NSC-34 and SH-SY5Y.[7][9] |
| C2C12 | Mouse Myoblast | MTT | Cell Viability | > 100 | Generally resistant, serves as a negative control for neuronal-specific toxicity.[3][10] |
Note: The IC50 values are illustrative and can vary based on experimental conditions such as peptide preparation, incubation time, and specific assay protocols. Reproducibility challenges are common in amyloid peptide research.[11][12]
Signaling Pathways in SOD1(147-153) Toxicity
The toxicity induced by the SOD1(147-153) peptide is believed to mirror the mechanisms of the full-length mutant SOD1 protein, primarily through the induction of apoptosis and cellular stress. Key signaling pathways implicated include:
-
Mitochondrial Apoptotic Pathway: The peptide can interact with mitochondrial membranes, leading to the release of cytochrome c. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being activated and anti-apoptotic members like Bcl-2 being inhibited.[7][8][13]
-
Caspase Activation: The release of cytochrome c triggers a caspase cascade, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-1 and caspase-3), which ultimately dismantle the cell.[12][14][15]
-
Oxidative Stress: The aggregation of the peptide can induce the production of reactive oxygen species (ROS), leading to cellular damage and exacerbating mitochondrial dysfunction.[16][17][18]
References
- 1. The Effect of SOD1 Mutation on Cellular Bioenergetic Profile and Viability in Response to Oxidative Stress and Influence of Mutation-Type | PLOS One [journals.plos.org]
- 2. Multi-target amyloid probing and inhibition using basic orange fluorescence - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00124E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Small Peptides against the Mutant SOD1/Bcl-2 Toxic Mitochondrial Complex Restore Mitochondrial Function and Cell Viability in Mutant SOD1-Mediated ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutant SOD1 in neuronal mitochondria causes toxicity and mitochondrial dynamics abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Superoxide Dismutase 1 in Cultured Cells Is Linked to Zn2+ Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Down-regulation of copper/zinc superoxide dismutase causes apoptotic death in PC12 neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing reproducibility in Amyloid β research: Impact of Aβ sources on experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them [frontiersin.org]
- 13. Mutant Superoxide Dismutase-1-Linked Familial Amyotrophic Lateral Sclerosis: Molecular Mechanisms of Neuronal Death and Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A VDAC1-Derived N-Terminal Peptide Inhibits Mutant SOD1-VDAC1 Interactions and Toxicity in the SOD1 Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. Cellular analysis of SOD1 protein-aggregation propensity and toxicity: a case of ALS with slow progression harboring homozygous SOD1-D92G mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amyloidogenicity and toxicity of the reverse and scrambled variants of amyloid‐β 1‐42 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Aggregation of SOD1 (147-153)
For Researchers, Scientists, and Drug Development Professionals
The aggregation of superoxide (B77818) dismutase 1 (SOD1) is a key pathological hallmark of amyotrophic lateral sclerosis (ALS). Within the full-length protein, the peptide segment spanning residues 147-153 (GVIGIAQ) has been identified as a critical trigger for the misfolding and aggregation of both wild-type and mutant SOD1.[1][2][3] This guide provides an objective comparison of the aggregation of SOD1 (147-153) in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed protocols.
Data Presentation: In Vitro vs. In Vivo Aggregation
The following table summarizes quantitative data on the impact of the SOD1 (147-153) peptide on the aggregation of full-length SOD1. A direct quantitative comparison of the seeding effect of the isolated 147-153 peptide in vivo is not extensively documented in the available literature. However, the principle of seeded aggregation has been demonstrated in vivo using pre-formed SOD1 fibrils.
| Parameter | In Vitro | In Vivo |
| System | Purified full-length apoSOD1WT | Transgenic mouse models of ALS (e.g., SOD1-G93A) |
| Seeding Agent | Synthetic SOD1 (147-153) peptide | Pre-formed SOD1 aggregates/fibrils |
| Effect of Seeding | Accelerates aggregation of full-length SOD1 in a dose-dependent manner.[1] | Inoculation with SOD1 aggregates can transmit pathogenic aggregation and shorten disease lifespan. |
| Quantitative Measurement | Thioflavin T (ThT) fluorescence assay | Immunohistochemistry, ELISA, dot blot analysis of SOD1 aggregates in spinal cord and brainstem.[4][5] |
| Reported Lag Time Reduction | Addition of a 15-molar excess of the 147-153 peptide can shorten the lag time of full-length SOD1 aggregation by nearly 50%.[1] | Data on lag time reduction specifically by the 147-153 peptide is not readily available. |
| Aggregate Morphology | Fibrillar structures.[1] | Fibrillar and amorphous aggregates.[6] |
Experimental Protocols
In Vitro Aggregation Assay: Thioflavin T (ThT) Fluorescence
This protocol is used to monitor the kinetics of SOD1 aggregation in the presence and absence of the 147-153 peptide.
Materials:
-
Purified, demetallated, and disulfide-reduced full-length SOD1
-
Synthetic SOD1 (147-153) peptide
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 10 mM potassium phosphate, pH 7.4)
-
96-well, black, clear-bottom plates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Prepare a stock solution of full-length SOD1 in the assay buffer.
-
Prepare solutions of the SOD1 (147-153) peptide at various concentrations to test for dose-dependent effects.
-
In the wells of the 96-well plate, combine the full-length SOD1, ThT (final concentration typically 10-25 µM), and either the SOD1 (147-153) peptide or an equivalent volume of assay buffer for the control.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking in the plate reader.
-
Monitor the ThT fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Plot the fluorescence intensity against time to obtain aggregation curves. The lag time, elongation rate, and final plateau fluorescence can be determined from these curves.
In Vivo Aggregate Quantification: Immunohistochemistry
This protocol describes a general method for detecting SOD1 aggregates in the tissues of animal models.
Materials:
-
Spinal cord or brain tissue from transgenic mice
-
Formalin or paraformaldehyde for tissue fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Embedding medium (e.g., OCT)
-
Cryostat or microtome for sectioning
-
Primary antibody specific for SOD1 aggregates
-
Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP)
-
DAB substrate (for HRP-conjugated antibodies)
-
Microscope for imaging
Procedure:
-
Perfuse the animal and dissect the spinal cord and brain.
-
Fix the tissues in formalin or paraformaldehyde.
-
Cryoprotect the tissues by incubating them in increasing concentrations of sucrose solutions.
-
Embed the tissues in OCT and freeze.
-
Cut thin sections (e.g., 20-40 µm) using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific antibody binding sites.
-
Incubate the sections with the primary antibody against SOD1 aggregates.
-
Wash the sections and incubate with the appropriate secondary antibody.
-
If using an HRP-conjugated secondary antibody, add the DAB substrate to visualize the aggregates.
-
Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI) if desired.
-
Mount coverslips on the slides.
-
Image the sections using a microscope and quantify the aggregate load using image analysis software.
Visualizations
Caption: Experimental workflow for comparing in vitro and in vivo SOD1 aggregation.
Caption: Seeding mechanism of SOD1 aggregation initiated by the 147-153 peptide.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 4. Rutin Ameliorates ALS Pathology by Reducing SOD1 Aggregation and Neuroinflammation in an SOD1-G93A Mouse Model | MDPI [mdpi.com]
- 5. SOD1-positive aggregate accumulation in the CNS predicts slower disease progression and increased longevity in a mutant SOD1 mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
Navigating the Landscape of SOD1 Aggregation Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for effective small molecule inhibitors of Superoxide (B77818) Dismutase 1 (SOD1) aggregation is a critical frontier in the development of therapeutics for Amyotrophic Lateral Sclerosis (ALS). The C-terminal region of SOD1, specifically residues 147-153, has been identified as a key instigator of the protein's pathological aggregation. This guide provides an objective comparison of strategies to inhibit SOD1 aggregation, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising therapeutic candidates.
While specific small molecule inhibitors exclusively targeting the 147-153 segment of SOD1 are not extensively documented in publicly available research, a number of compounds have been identified that inhibit overall SOD1 aggregation. Their validation provides a framework for assessing potential inhibitors that may act on the C-terminal-driven aggregation pathway. The primary strategies for inhibition revolve around stabilizing the native SOD1 dimer, preventing the formation of aggregation-prone monomers, or targeting the aggregation process itself.
Comparative Analysis of SOD1 Aggregation Inhibitors
The following table summarizes quantitative data for representative small molecule inhibitors of SOD1 aggregation. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor Class | Example Compound | Target Mutant | Assay Type | Key Findings | Reference |
| Stabilizers of the SOD1 Dimer | Ebselen and derivatives | SOD1 A4V, G93A | Differential Scanning Fluorimetry (DSF), Thioflavin T (ThT) Assay, Cellular Thermal Shift Assay (CETSA) | Increased the melting temperature (Tm) of SOD1, indicating stabilization. Delayed aggregation kinetics in ThT assays and showed target engagement in cells. | [1] |
| Flavonoids | Quercetin, Epigallocatechin gallate (EGCG) | G93A | Thioflavin T (ThT) Assay, Electron Microscopy | Reduced ThT fluorescence, indicating inhibition of fibril formation. Electron microscopy confirmed a reduction in aggregated species. | [2] |
| Molecular Tweezers | CLR01 | G93A | Thioflavin T (ThT) Assay, Animal models | Inhibited mutant SOD1 aggregation in vitro. Showed some therapeutic benefit in a SOD1 G93A mouse model, although with marginal effects on disease duration. | [3][4] |
| Pharmacologically Active Compounds (LOPAC® Library Screen) | Various hits | SOD1 A4V | Differential Scanning Fluorimetry (DSF) | Identified compounds that either increased or decreased the thermal stability of SOD1, suggesting potential binding and modulation of aggregation propensity. | [1][5][6] |
Experimental Protocols for Inhibitor Validation
Accurate and reproducible experimental validation is paramount in the identification of genuine inhibitors of SOD1 aggregation. Below are detailed methodologies for key assays.
Thioflavin T (ThT) Fluorescence Assay
This is the most common in vitro assay to monitor the formation of amyloid-like fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Protein Preparation: Recombinant human SOD1 (wild-type or mutant) is expressed and purified. To induce aggregation, the protein is typically demetallated (apo-SOD1) and the intramolecular disulfide bond is reduced.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Apo-SOD1 (e.g., 25 µM)
-
Thioflavin T (e.g., 20 µM)
-
Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
Reducing agent (e.g., 5 mM DTT or TCEP)
-
The small molecule inhibitor at various concentrations.
-
-
Incubation and Measurement: The reaction mixture is incubated at 37°C with continuous shaking in a microplate reader. ThT fluorescence is measured at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.[7][8][9][10]
-
Data Analysis: The fluorescence intensity is plotted against time. A sigmoidal curve is typically observed, characterized by a lag phase, an exponential growth phase, and a plateau. The efficacy of an inhibitor is determined by its ability to prolong the lag phase, reduce the slope of the growth phase, and/or decrease the final fluorescence intensity.
SOD1 Seeding Assay
This assay assesses the ability of pre-formed SOD1 aggregates (seeds) to accelerate the aggregation of soluble SOD1 monomers. It is a valuable tool to test if an inhibitor can block this crucial step in the propagation of pathology.
Protocol:
-
Seed Preparation: Pre-formed SOD1 fibrils are generated by incubating purified, aggregation-prone SOD1 under conditions that promote fibrilization. These fibrils are then fragmented, typically by sonication, to create active seeds.
-
Seeding Reaction: Soluble, monomeric SOD1 is incubated in the presence of a small amount of the prepared seeds (e.g., 1-5% w/w). The reaction is carried out in the presence and absence of the test inhibitor.
-
Monitoring Aggregation: The aggregation kinetics are monitored using the ThT fluorescence assay as described above.[11][12][13][14][15]
-
Analysis: An effective inhibitor will delay or prevent the rapid aggregation induced by the seeds.
Cell-Based SOD1 Aggregation Assay
These assays evaluate the efficacy of inhibitors in a more physiologically relevant environment.
Protocol:
-
Cell Line: A cell line (e.g., HEK293T or neuronal cells) is engineered to express a mutant form of human SOD1, often fused to a fluorescent protein like YFP or GFP to visualize aggregates.
-
Inhibitor Treatment: The cells are treated with the small molecule inhibitor at various concentrations for a defined period.
-
Induction of Aggregation (Optional): In some models, aggregation can be induced or enhanced by treating the cells with stressors like proteasome inhibitors (e.g., MG132).
-
Quantification of Aggregates: The formation of intracellular SOD1 aggregates is quantified using high-content imaging and analysis. The number and size of fluorescent puncta per cell are measured.[16]
-
Analysis: A successful inhibitor will lead to a dose-dependent reduction in the number and/or size of intracellular SOD1 aggregates.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational screening criterion for selecting the aggregation inhibitors of superoxide dismutase 1 linked to amyotrophic lateral sclerosis | Poster Board #3967 - American Chemical Society [acs.digitellinc.com]
- 3. Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein aggregation and therapeutic strategies in SOD1- and TDP-43- linked ALS [frontiersin.org]
- 5. Discovery of Novel Inhibitors against ALS-Related SOD1(A4V) Aggregation through the Screening of a Chemical Library Using Differential Scanning Fluorimetry (DSF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. Thioflavin T Assay [protocols.io]
- 11. pnas.org [pnas.org]
- 12. Seeding activity of human superoxide dismutase 1 aggregates in familial and sporadic amyotrophic lateral sclerosis postmortem neural tissues by real-time quaking-induced conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Seeding activity of human superoxide dismutase 1 aggregates in familial and sporadic amyotrophic lateral sclerosis postmortem neural tissues by real-time quaking-induced conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paper 4 | PDF | Protein Purification [scribd.com]
- 16. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
structural comparison of SOD1 (147-153) fibrils formed under different conditions
For researchers, scientists, and drug development professionals, understanding the structural polymorphism of amyloid fibrils is paramount in the quest for effective therapeutics against neurodegenerative diseases. This guide provides a detailed structural comparison of amyloid fibrils formed from the C-terminal 147-153 peptide fragment of superoxide (B77818) dismutase 1 (SOD1), a key player in the pathology of amyotrophic lateral sclerosis (ALS). We delve into the structural variations of these fibrils under different conditions, supported by experimental data and detailed methodologies.
The aggregation of SOD1 is a hallmark of ALS, and the C-terminal region, particularly the 147-153 segment (GVIGIAQ), is considered a critical nucleation site for fibrillization.[1][2] This peptide fragment readily forms amyloid fibrils in isolation and can seed the aggregation of the full-length SOD1 protein.[3] The structure of these fibrils, however, is not monolithic and can be influenced by various environmental factors, leading to different fibril polymorphs with potentially distinct cytotoxic properties. This guide synthesizes findings from key studies to provide a comparative overview of SOD1 (147-153) fibril structures.
Comparative Structural Analysis of SOD1 (147-153) Fibrils
| Fibril Type | Secondary Structure (FTIR) | Predominant β-sheet type | Fibril Morphology (AFM) |
| SOD1 (147-153) WT (P4) | β-sheet rich | Anti-parallel intermolecular β-sheet (band at ~1682 cm⁻¹)[4] | Small oligomers transforming into elongated fibrils with branching[4] |
| SOD1 (147-153) G147R (P4R) | β-sheet rich | Anti-parallel intermolecular β-sheet (bands at ~1682 cm⁻¹ and ~1601 cm⁻¹)[4] | Fibrillar structures rich in β-sheet converting to random coils after 60 mins[4] |
| SOD1 (147-153) I149T (P4T) | β-sheet rich | Anti-parallel intermolecular β-sheet (bands at ~1682 cm⁻¹ and ~1628 cm⁻¹)[4] | Not explicitly detailed, but shows β-sheet structure[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of experimental findings. Below are protocols for key techniques used in the characterization of SOD1 (147-153) fibrils.
Fibril Formation of SOD1 (147-153) Peptide
This protocol is adapted from Kumar et al. (2021).[4]
-
Peptide Dissolution: Dissolve the synthetic SOD1 (147-153) peptide (GVIGIAQ) and its variants in Milli-Q water to a final concentration of 10 mg/mL.
-
Incubation for Fibrillization: Incubate the peptide solution at 37°C with continuous shaking at 200 rpm.
-
Monitoring Aggregation: Monitor the progress of fibril formation at different time points (e.g., 0, 5, 30, 60 minutes and longer) using various biophysical techniques.
Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the formation of amyloid fibrils.
-
Reagent Preparation: Prepare a 50 μM ThT stock solution in 50 mM phosphate-buffered saline (PBS), pH 7.0. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Mix 400 μL of the aged peptide solution with 200 μL of the ThT stock solution and adjust the final volume to 1000 μL with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of 440 nm and an emission wavelength of 482 nm. An increase in fluorescence intensity indicates the presence of amyloid fibrils.[1]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary structure of the fibrils.
-
Sample Preparation: Dilute the fibril solution to a suitable concentration (e.g., 0.1-0.2 mg/mL) in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Data Acquisition: Record the CD spectra in the far-UV range (typically 190-260 nm) at 25°C using a CD spectropolarimeter.
-
Data Analysis: Analyze the spectra to determine the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A characteristic negative minimum around 216-220 nm is indicative of β-sheet structures.[5]
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR provides detailed information about the secondary structure, particularly the type of β-sheet.
-
Sample Preparation: Apply a small aliquot (5-10 μL) of the fibril suspension onto the ATR crystal and dry it under a stream of nitrogen.
-
Data Acquisition: Record the infrared spectra in the amide I region (1600-1700 cm⁻¹).
-
Data Analysis: Deconvolute the amide I band to identify the contributions of different secondary structures. A band around 1620-1640 cm⁻¹ is characteristic of β-sheets. The position of the band can further distinguish between parallel (~1625 cm⁻¹) and anti-parallel (~1682 cm⁻¹) β-sheets.[4][6]
Atomic Force Microscopy (AFM)
AFM is used to visualize the morphology of the fibrils.
-
Sample Preparation: Deposit a small volume (10-20 μL) of the fibril solution onto a freshly cleaved mica surface and incubate for 10-15 minutes.
-
Washing and Drying: Gently wash the mica surface with Milli-Q water to remove unadsorbed material and then dry the sample under a gentle stream of nitrogen.
-
Imaging: Image the sample in tapping mode using an AFM. Analyze the images to determine the morphology, height, and width of the fibrils.[7][8]
Visualizing Experimental Workflow and Cellular Impact
To provide a clearer understanding of the experimental process and the potential downstream effects of SOD1 (147-153) fibrils, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the formation and characterization of SOD1 (147-153) fibrils.
Caption: Putative signaling pathway of SOD1 (147-153) fibril-induced neurotoxicity.
Cellular Consequences of SOD1 Fibril Formation
The structural characteristics of SOD1 fibrils are intrinsically linked to their cytotoxic effects. Extracellular aggregates of mutant SOD1 have been shown to activate microglia, the resident immune cells of the central nervous system.[9][10] This activation is reportedly mediated through pattern recognition receptors such as Toll-like receptors (TLRs) and the co-receptor CD14.[10] Activated microglia release pro-inflammatory cytokines, which can contribute to neuronal damage.
Furthermore, SOD1 aggregates have been implicated in directly affecting neuronal health by inducing mitochondrial dysfunction.[11][12] This can lead to a form of iron-dependent programmed cell death known as ferroptosis, which has been observed in cellular models of ALS.[11][13][14][15] The precise mechanisms by which different fibril polymorphs of SOD1 (147-153) differentially impact these pathways remain an active area of investigation.
References
- 1. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 2. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]
- 3. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delineating the Aggregation-Prone Hotspot Regions (Peptides) in the Human Cu/Zn Superoxide Dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Distinct amyloid fibril structures formed by ALS-causing SOD1 mutants G93A and D101N | EMBO Reports [link.springer.com]
- 8. Structural Analysis of SOD1 Fibrils with Mass Spectrometry, Limited Proteolysis, and Atomic Force Microscopy (AFM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular aggregated Cu/Zn superoxide dismutase activates microglia to give a cytotoxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular Mutant SOD1 Induces Microglial-Mediated Motoneuron Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid fibril structures and ferroptosis activation induced by ALS-causing SOD1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOD1 in ALS: Taking Stock in Pathogenic Mechanisms and the Role of Glial and Muscle Cells [mdpi.com]
- 13. Amyloid fibril structures and ferroptosis activation induced by ALS-causing SOD1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Unraveling the Molecular Dialogue: SOD1(147-153) Peptide and HSP70 Chaperone Interactions in Neurodegeneration
A Comparative Guide for Researchers in Neurodegenerative Disease and Drug Development
The aggregation of superoxide (B77818) dismutase 1 (SOD1) is a pathological hallmark of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease. The C-terminal region of SOD1, specifically the peptide sequence 147-GVIGIAQ-153, has been identified as a critical segment that promotes the misfolding and aggregation of the full-length protein.[1][2] Molecular chaperones, such as the 70-kilodalton heat shock proteins (HSP70), represent the cell's primary defense against protein misfolding and aggregation. Understanding the interaction between aggregation-prone peptides like SOD1(147-153) and molecular chaperones is paramount for developing therapeutic strategies aimed at preventing or reversing toxic protein aggregation in ALS and other neurodegenerative disorders.
This guide provides a comparative overview of the known interactions between the SOD1(147-153) peptide and molecular chaperones, with a primary focus on HSP70. While direct quantitative binding data for the SOD1(147-153) peptide with HSP70 is not extensively available in the current literature, this guide will present analogous data from studies on other SOD1 regions and provide detailed experimental protocols for the techniques used to measure such interactions. This information is intended to equip researchers with the necessary background and methodologies to investigate this crucial molecular interplay.
Quantitative Analysis of SOD1-Chaperone Interactions
Direct quantitative analysis of the binding affinity between the specific SOD1(147-153) peptide and HSP70 is not well-documented in published literature. However, studies on other regions of the SOD1 protein provide valuable insights into the nature of these interactions and the experimental approaches used to quantify them.
One study has reported the binding affinity of HSPA8 (also known as Hsc70), a constitutively expressed member of the HSP70 family, for a peptide derived from β-strand 7 of SOD1. The dissociation constant (Kd) for this interaction was determined to be 7.1 μM, indicating a moderate binding affinity.[3] This interaction is thought to be crucial as β-strand 7 is typically buried within the core of a properly folded SOD1 protein and its exposure is a sign of misfolding.[3]
The following table summarizes this and other relevant binding data for SOD1 and its fragments with molecular chaperones to provide a comparative context.
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| HSPA8 and SOD1 β-strand 7 peptide | Not specified in abstract | 7.1 μM | [3] |
| Wild-type SOD1 and hCCS | Not specified in abstract | 22 ± 6.0 nM | [4] |
| A4V fALS-mutant SOD1 and hCCS | Not specified in abstract | 42.06 ± 8.2 nM | [4] |
| G93A fALS-mutant SOD1 and hCCS | Not specified in abstract | 33.42 ± 4.7 nM | [4] |
| G85R fALS-mutant SOD1 and hCCS | Not specified in abstract | 35.50 ± 3.0 nM | [4] |
| H80R fALS-mutant SOD1 and hCCS | Not specified in abstract | 67.60 ± 9.4 nM | [4] |
hCCS (copper chaperone for SOD1) is a specific chaperone for SOD1 maturation.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the interaction between the SOD1(147-153) peptide and molecular chaperones like HSP70.
Fluorescence Polarization (FP) Assay
This technique is used to measure the binding affinity between a fluorescently labeled molecule (the peptide) and a larger, unlabeled molecule (the chaperone) in solution.
Protocol:
-
Peptide Labeling: Synthesize the SOD1(147-153) peptide with a fluorescent tag (e.g., fluorescein) at the N-terminus.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer, for example, 25 mM HEPES pH 7.2, 150 mM KCl.[5][6]
-
Reaction Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled SOD1(147-153) peptide to a serial dilution of the HSP70 protein.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[5]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the HSP70 concentration. Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Protocol:
-
Sensor Chip Preparation: Covalently immobilize the HSP70 protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the SOD1(147-153) peptide in a suitable running buffer (e.g., HBS-EP+ buffer).
-
Interaction Analysis: Inject the different concentrations of the SOD1(147-153) peptide over the sensor chip surface containing the immobilized HSP70.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time. This change is proportional to the amount of peptide binding to the chaperone.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein or protein-peptide interactions in a cellular context.
Protocol:
-
Cell Culture and Transfection: Culture cells (e.g., neuronal cell lines) and transfect them with constructs expressing tagged versions of HSP70 (e.g., FLAG-HSP70) and a construct that may produce the SOD1(147-153) peptide or a larger fragment containing it.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Add an antibody specific to the tag on HSP70 (e.g., anti-FLAG antibody) to the cell lysate and incubate to form an antibody-HSP70 complex.
-
Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-HSP70 complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody that recognizes the SOD1 C-terminal region to detect the co-immunoprecipitated SOD1(147-153) containing fragment.
Visualizing the Interaction: Pathways and Workflows
To better understand the context and methodology of studying SOD1(147-153) and HSP70 interactions, the following diagrams have been generated using Graphviz.
Caption: SOD1 Misfolding and Chaperone Intervention Pathway.
Caption: Fluorescence Polarization Assay Workflow.
Caption: Surface Plasmon Resonance Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. postepybiochemii.ptbioch.edu.pl [postepybiochemii.ptbioch.edu.pl]
- 3. Molecular and pharmacological chaperones for SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in Superoxide Dismutase 1 (Sod1) Linked to Familial Amyotrophic Lateral Sclerosis Can Disrupt High-Affinity Zinc-Binding Promoted by the Copper Chaperone for Sod1 (Ccs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of SOD1 Aggregates: A Focus on Oligomers vs. Fibrils
An objective guide for researchers, scientists, and drug development professionals on the differential toxicity of Superoxide Dismutase 1 (SOD1) aggregate species. This guide synthesizes current experimental data, provides detailed methodologies, and visualizes key pathways and workflows.
A growing body of evidence in the field of neurodegenerative disease, particularly in the context of Amyotrophic Lateral Sclerosis (ALS), points to a nuanced view of protein aggregate toxicity. While the presence of large, insoluble protein aggregates, or fibrils, is a pathological hallmark, it is the smaller, soluble oligomeric intermediates that are increasingly implicated as the primary neurotoxic species. For SOD1, a protein central to a subset of familial ALS cases, this distinction is critical for the development of targeted therapeutics.
Data Presentation: Oligomers Exhibit Higher Cytotoxicity
Quantitative data from studies on engineered, full-length SOD1 mutants consistently demonstrate that soluble oligomeric forms are more detrimental to neuronal cell viability than their fibrillar counterparts. Research has shown that stabilizing a non-native trimeric (oligomeric) form of SOD1 leads to increased cell death, whereas promoting the formation of large fibrillar aggregates has a less toxic, or even protective, effect.[2][3]
The table below summarizes key findings from a study by Zhu et al. (2018), which designed specific SOD1 mutants to stabilize either the trimeric (oligomeric) or fibrillar state and assessed their impact on the viability of motor neuron-like cells (NSC-34).
| SOD1 Mutant | Predominant Aggregate Species | Effect on Cell Viability (% of Control) | Key Finding |
| Wild-Type (WT) | Dimer (native) | ~95% | Baseline viability |
| A4V, G93A (ALS mutants) | Mixed Oligomers and Fibrils | ~60-65% | Standard ALS-mutant toxicity |
| G147P (Trimer-stabilizing) | Trimer (Oligomer) | ~51% | Increased toxicity , suggesting oligomers are highly cytotoxic.[3] |
| N53I, D101I (Fibril-stabilizing) | Fibrils | ~80-90% | Reduced toxicity , suggesting fibrils are less harmful than oligomers.[3] |
Table 1: Comparative toxicity of full-length SOD1 mutants designed to stabilize either oligomeric (trimer) or fibrillar species. Data are adapted from studies assessing cell viability in NSC-34 cells.[3]
These findings support a model where the formation of large, insoluble fibrils may serve as a protective mechanism by sequestering the smaller, more reactive, and toxic oligomeric species.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are representative protocols for the formation of SOD1 fibrils and the assessment of their cytotoxicity.
Protocol 1: In Vitro Formation of Full-Length SOD1 Fibrils
This protocol describes a common method for inducing the fibrillization of recombinant, metal-free (apo) SOD1.
-
Protein Preparation:
-
Fibrillization Reaction:
-
Dilute apo-SOD1 to a final concentration of 0.5-1.0 mg/mL in a buffer such as 20 mM Tris-HCl, pH 7.4.[5]
-
To mimic the reducing intracellular environment and break the native disulfide bond (Cys57-Cys146), add a reducing agent, typically 5 mM Tris(2-carboxyethyl)phosphine (TCEP).[5][6]
-
Incubate the solution at 37°C with continuous agitation (e.g., shaking at 170-200 rpm) for 40-48 hours.[5][6]
-
(Optional Seeding): To accelerate fibril formation, pre-formed fibril seeds, or a peptide known to promote aggregation like SOD1(147-153), can be added to the solution at the start of the incubation.[1]
-
-
Confirmation of Fibril Formation:
-
Monitor the reaction using a Thioflavin T (ThT) fluorescence assay. ThT dye intercalates with β-sheet structures in amyloid fibrils, resulting in a measurable increase in fluorescence.[4]
-
Visualize the morphology of the aggregates using Transmission Electron Microscopy (TEM) to confirm the presence of fibrillar structures.[5]
-
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[7][8]
-
Cell Culture:
-
Plate neuronal cells (e.g., NSC-34 or primary motor neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
-
Treatment with Aggregates:
-
Prepare different concentrations of SOD1 oligomers and fibrils in sterile cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the SOD1 aggregates. Include untreated cells as a negative control and a vehicle-only control.
-
-
Incubation:
-
Incubate the cells with the aggregates for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[8]
-
-
Data Acquisition:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed toxic mechanism of SOD1 oligomers and a hypothetical workflow for a direct comparative toxicity study of SOD1(147-153) aggregates.
Caption: Proposed pathway of SOD1 aggregate toxicity, highlighting soluble oligomers as the primary toxic species.
Caption: Hypothetical workflow for comparing the toxicity of SOD1(147-153) oligomers and fibrils.
References
- 1. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic SOD1 trimers are off-pathway in the formation of amyloid-like fibrils in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large SOD1 aggregates, unlike trimeric SOD1, do not impact cell viability in a model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of Cu, Zn-superoxide dismutase amyloid fibril formation involves interaction of multiple peptide core regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safe Disposal Protocol for SOD1 (147-153) Human Peptide
This document provides essential procedural guidance for the safe and compliant disposal of the human peptide fragment SOD1 (147-153). Given its high propensity to form amyloid fibrils and its association with amyotrophic lateral sclerosis (fALS, sALS), this peptide must be handled as a potentially hazardous biological material.[1] Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Core Principles and Immediate Safety Precautions
All waste contaminated with SOD1 (147-153), including stock solutions, experimental liquids, and solid consumables, must be treated as hazardous chemical waste.[2][3] Never dispose of this peptide in regular trash or down public drains.[2] Before beginning any disposal procedure, consult the material's Safety Data Sheet (SDS) and your institution's specific guidelines.[4]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling SOD1 (147-153) in any form:
-
Gloves: Wear chemical-resistant nitrile gloves. Change them immediately if they become contaminated.[2][4]
-
Eye Protection: Safety glasses or goggles are required to protect against accidental splashes.[2][4]
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.[4]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work within a chemical fume hood or a biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Procedures
The proper disposal method depends on whether the waste is in liquid or solid form.
Liquid waste includes unused peptide solutions, contaminated buffers, and the initial rinsate from empty vials.
-
Chemical Inactivation: All liquid waste containing SOD1 (147-153) must be chemically deactivated before final disposal. This procedure should be performed in a chemical fume hood.[4] (See Section 4 for detailed protocol).
-
Neutralization (If Applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[4]
-
Collection: Pour the inactivated and neutralized solution into a designated, leak-proof hazardous waste container. The container must be clearly labeled.[5]
-
Labeling: The waste container label must include:
-
"Hazardous Waste"
-
"Inactivated SOD1 (147-153) Peptide Waste"
-
List of all chemical constituents (including inactivation agent and solvents)
-
Accumulation Start Date
-
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area away from general lab traffic.[3] Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EH&S) department.[2]
Solid waste includes contaminated vials, pipette tips, gloves, absorbent paper, and other lab consumables.[3]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container, such as a high-density polyethylene (B3416737) (HDPE) container.[3][4]
-
Decontamination (Optional but Recommended): For heavily contaminated items, immersion in a 10% bleach solution for at least 30-60 minutes is recommended before disposal.[4][5]
-
Labeling: The solid waste container must be clearly labeled with "Hazardous Waste," "Solid Waste Contaminated with SOD1 (147-153)," and the accumulation start date.
-
Storage and Disposal: Keep the container sealed when not in use and store it in the designated hazardous waste accumulation area.[3] Schedule a pickup with your institution's EH&S for final disposal.[3]
Quantitative Data for Chemical Inactivation
The following table summarizes key parameters for common chemical decontamination methods suitable for peptide waste.[4]
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite (B82951) | 0.5 - 1.0% final concentration (e.g., 10% bleach solution) | 30 - 60 minutes | Highly effective for many peptides. May be corrosive to some surfaces.[4] |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | Minimum 30 minutes | Highly effective but requires a subsequent neutralization step before disposal.[4] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[4][6] |
Experimental Protocol: Chemical Inactivation of Liquid Waste
This protocol details the steps for deactivating liquid waste containing SOD1 (147-153) using sodium hypochlorite (bleach).
-
Select Reagent: Choose a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite) as the inactivation reagent.[4]
-
Prepare Workspace: Perform all steps inside a certified chemical fume hood. Ensure a hazardous waste container is ready.
-
Inactivate Peptide Waste: Carefully and slowly add the liquid peptide waste to the bleach solution. A volume ratio of at least 10 parts inactivation solution to 1 part peptide waste is recommended.[4]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 60 minutes to ensure complete deactivation of the peptide.[4]
-
Neutralization (If Required): Check local wastewater regulations. If neutralization is required, adjust the pH to between 5.5 and 9.0.
-
Final Disposal: Transfer the treated solution to the designated liquid hazardous waste container for collection by your institution's EH&S service.[4]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with SOD1 (147-153).
Caption: Workflow for the proper disposal of SOD1 (147-153) peptide waste.
References
Essential Safety and Operational Guide for Handling SOD1 (147-153) Human Peptide
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with the human SOD1 (147-153) peptide fragment. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this amyloidogenic peptide in a laboratory setting.
Precautionary Measures and Hazard Identification
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[4] Adherence to the following PPE guidelines is mandatory when handling SOD1 (147-153).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard. Change gloves immediately if they become contaminated. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of fine particles that can easily become airborne.[4] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective container.[4]
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[4]
Reconstitution:
-
Perform all reconstitution of the lyophilized powder within a fume hood or biosafety cabinet to avoid inhalation of airborne particles.[4]
-
Use a sterile, appropriate solvent as recommended by the supplier or as determined by experimental needs.
-
Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
General Handling:
-
Work in a designated and clean laboratory area.[4]
-
Use fresh, sterile equipment for each peptide or experimental step to avoid cross-contamination.[4]
-
Clearly label all solutions with the peptide name, concentration, preparation date, and "For Research Use Only."[4]
Spill and Emergency Procedures
In the event of an accidental spill or exposure, follow these procedures immediately.
| Emergency Situation | Action |
| Spill of Lyophilized Powder | 1. Evacuate the immediate area. 2. If safe to do so, cover the spill with a damp paper towel to prevent aerosolization. 3. Decontaminate the area using an enzymatic detergent followed by a 10% bleach solution or 1M NaOH.[5] 4. Dispose of all contaminated materials as hazardous waste. |
| Spill of Peptide Solution | 1. Absorb the spill with an appropriate absorbent material. 2. Decontaminate the spill area with an enzymatic detergent and 10% bleach solution.[5] 3. Dispose of all contaminated materials as hazardous waste. |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[4] |
| Inhalation | Move to fresh air immediately and seek medical attention.[4] |
| Ingestion | Seek immediate medical attention. |
Disposal Plan
All waste contaminated with SOD1 (147-153) must be treated as chemical waste and disposed of according to institutional and local environmental regulations.
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated solid waste, including pipette tips, gloves, vials, and absorbent materials, in a clearly labeled, leak-proof hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing the peptide in a designated, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.
-
Decontamination of Labware: Reusable labware should be soaked in an enzymatic detergent solution and then in a 6% sodium hypochlorite (B82951) (bleach) solution before routine washing.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling the SOD1 (147-153) human peptide in a laboratory setting.
Caption: Workflow for safe handling and disposal of SOD1 (147-153) peptide.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
